Technical Documentation Center

3-[2-(Morpholin-4-yl)phenyl]propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid
  • CAS: 933736-96-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid

Introduction 3-[2-(Morpholin-4-yl)phenyl]propanoic acid is a molecule of interest in medicinal chemistry and drug development due to its structural motifs that are often found in biologically active compounds. The presen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[2-(Morpholin-4-yl)phenyl]propanoic acid is a molecule of interest in medicinal chemistry and drug development due to its structural motifs that are often found in biologically active compounds. The presence of the morpholine group, a common heterocycle in pharmaceuticals, coupled with the phenylpropanoic acid scaffold, suggests potential applications as a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this target molecule, designed for researchers, scientists, and professionals in the field of drug development. The proposed synthesis is a two-step process, commencing with the formation of a key intermediate, 3-(2-bromophenyl)propanoic acid, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the morpholine moiety.

Strategic Approach to the Synthesis

The synthesis of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid is strategically divided into two main stages. This approach allows for the efficient construction of the carbon skeleton followed by the introduction of the key nitrogen-containing heterocycle.

  • Formation of the Phenylpropanoic Acid Backbone: The initial step focuses on the synthesis of 3-(2-bromophenyl)propanoic acid. This intermediate is crucial as it provides the propanoic acid side chain attached to a phenyl ring, which is pre-functionalized with a bromine atom at the ortho position. This bromine atom serves as a handle for the subsequent cross-coupling reaction. A robust one-pot method starting from 2-bromobenzaldehyde is employed for this purpose.

  • Introduction of the Morpholine Moiety via Buchwald-Hartwig Amination: The second and final step involves the palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction is ideal for forming the C-N bond between the aryl bromide of the intermediate and the secondary amine, morpholine. This reaction is known for its high efficiency and functional group tolerance, making it a suitable choice for the final step of the synthesis.[1]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(2-bromophenyl)propanoic acid cluster_step2 Step 2: Buchwald-Hartwig Amination A 2-Bromobenzaldehyde C One-pot reaction: - Knoevenagel Condensation - Reduction - Hydrolysis - Decarboxylation A->C B Isopropylidene malonate B->C D 3-(2-Bromophenyl)propanoic acid C->D Yields: Good to Excellent G 3-[2-(Morpholin-4-yl)phenyl]propanoic acid D->G Buchwald-Hartwig Amination E Morpholine E->G F Palladium Catalyst (e.g., Pd(OAc)2 with ligand) F->G

Caption: Overall synthetic workflow for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

Experimental Protocols

Part 1: Synthesis of 3-(2-Bromophenyl)propanoic acid

This one-pot procedure, adapted from a patented industrial method, involves a Knoevenagel condensation of 2-bromobenzaldehyde with isopropylidene malonate, followed by in-situ reduction, hydrolysis, and decarboxylation.[2]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)
2-Bromobenzaldehyde185.0232.5 g0.176
Isopropylidene malonate144.1222.5 g0.156
Triethylamine101.1992 kg(for scale)
Formic acid46.03105 kg(for scale)
Concentrated Hydrochloric Acid36.46110 kg(for scale)
Water18.02180 kg(for scale)
Ethyl acetate88.11As needed-
n-Heptane100.21As needed-

Procedure:

  • In a suitable reaction vessel, add triethylamine and cool the vessel in an ice bath.

  • Slowly add formic acid to the triethylamine with stirring, maintaining the temperature between 15-40 °C. The reaction is exothermic.

  • Once the addition is complete and the solution is clear, add isopropylidene malonate and 2-bromobenzaldehyde to the reaction mixture.

  • Heat the reaction mixture to 95-100 °C and stir for 2-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to 20-35 °C.

  • Carefully add water, followed by the slow addition of concentrated hydrochloric acid to quench the reaction and precipitate the product.

  • Stir the resulting slurry for 2-3 hours at 15-35 °C.

  • Filter the solid product, wash with water, and dry under vacuum to obtain the crude 3-(2-bromophenyl)propanoic acid.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and n-heptane to yield the pure product.

Part 2: Synthesis of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid via Buchwald-Hartwig Amination

This procedure utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond between 3-(2-bromophenyl)propanoic acid and morpholine.[1][3]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (example)Moles (mmol)
3-(2-Bromophenyl)propanoic acid229.072.29 g10
Morpholine87.121.05 g (1.2 equiv)12
Palladium(II) acetate (Pd(OAc)2)224.5045 mg (2 mol%)0.2
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)468.60187 mg (4 mol%)0.4
Sodium tert-butoxide (NaOtBu)96.101.35 g (1.4 equiv)14
Toluene (anhydrous)92.1450 mL-

Procedure:

  • To an oven-dried Schlenk flask, add 3-(2-bromophenyl)propanoic acid, palladium(II) acetate, RuPhos, and sodium tert-butoxide.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final product, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

Mechanistic Insights

Knoevenagel Condensation in the Formation of the Intermediate

The first step of the synthesis of the intermediate, 3-(2-bromophenyl)propanoic acid, involves a Knoevenagel condensation. This reaction is a nucleophilic addition of an active hydrogen compound (in this case, isopropylidene malonate) to a carbonyl group (2-bromobenzaldehyde), followed by a dehydration reaction.[4] The use of a weak base, such as triethylamine, is crucial to deprotonate the active methylene compound without causing self-condensation of the aldehyde. The subsequent reduction, hydrolysis, and decarboxylation steps in the one-pot procedure lead to the final propanoic acid derivative.

The Catalytic Cycle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (3-(2-bromophenyl)propanoic acid) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the palladium center, and a base removes a proton from the nitrogen atom, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

The choice of a bulky, electron-rich phosphine ligand, such as RuPhos, is critical for the success of this reaction, as it facilitates the oxidative addition and reductive elimination steps.[5]

Conclusion

The described two-step synthetic pathway provides a reliable and efficient method for the preparation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid. The synthesis of the key 3-(2-bromophenyl)propanoic acid intermediate via a one-pot Knoevenagel condensation and subsequent transformations is a practical approach. The final step, a Buchwald-Hartwig amination, is a powerful and versatile method for the crucial C-N bond formation. This in-depth guide provides the necessary details for researchers and scientists to successfully synthesize this valuable building block for further applications in drug discovery and development.

References

  • CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.
  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12892–12893.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). A general and practical method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for aromatic carbon-nitrogen bond formation: the first efficient palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 118(30), 7215-7216.
  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • Freeman, F. (2002).
  • Reddy, M. S., Nageswar, Y. V. D., & Rao, R. (2006). Knoevenagel condensation: a simple and efficient protocol for the synthesis of 3-substituted coumarins. Journal of Heterocyclic Chemistry, 43(6), 1647-1650.

Sources

Exploratory

Technical Monograph: (R)-3-(2-Phenyl-morpholin-4-yl)-propionic acid

This technical guide provides a comprehensive analysis of (R)-3-(2-Phenyl-morpholin-4-yl)-propionic acid , a specialized chiral building block and functionalized pharmacophore used in advanced medicinal chemistry.[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (R)-3-(2-Phenyl-morpholin-4-yl)-propionic acid , a specialized chiral building block and functionalized pharmacophore used in advanced medicinal chemistry.[1]

[1]

Executive Summary

(R)-3-(2-Phenyl-morpholin-4-yl)-propionic acid represents a strategic convergence of a privileged CNS-active scaffold (2-phenylmorpholine) and a versatile chemical handle (propionic acid).[1] While the core (R)-2-phenylmorpholine moiety is a potent norepinephrine-dopamine releasing agent (NDRA) analogous to phenmetrazine, the N-propionic acid extension serves two primary roles in drug discovery:[1]

  • Linkerology & PROTACs: It functions as a "warhead-linker" module, allowing the attachment of the morpholine ligand to E3 ligase recruiters via the carboxylic acid terminus.[1]

  • Prodrug & Metabolite Standards: It acts as a polar derivative for metabolic studies or as a zwitterionic prodrug scaffold to modulate blood-brain barrier (BBB) penetration via specific transport mechanisms.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification[6][7]
  • IUPAC Name: 3-[(2R)-2-phenylmorpholin-4-yl]propanoic acid[1]

  • Common Name: (R)-N-Carboxyethyl-2-phenylmorpholine[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 235.28 g/mol

  • Chirality: (R)-enantiomer (Critical for biological specificity; the (R)-isomer of the core is generally more potent in monoamine transporter interactions).

Physicochemical Properties (Calculated)

The molecule exists as a zwitterion at physiological pH, containing a basic tertiary amine and an acidic carboxylate.

PropertyValue / EstimateContext
pKa (Acid) ~4.2 – 4.5Carboxylic acid moiety
pKa (Base) ~7.8 – 8.2Morpholine nitrogen (lowered slightly by electron-withdrawing chain)
LogP 1.2 – 1.5Lipophilic phenyl ring balanced by polar zwitterion
Solubility High (Aq.[1] Buffer)High solubility in pH 7.4 buffer due to ionization
TPSA ~50 ŲFavorable for membrane permeability if charge is masked

Synthetic Methodology

The synthesis of this molecule requires preserving the stereochemistry of the (R)-2-phenylmorpholine core while efficiently introducing the propionic acid tail.[1] The Michael Addition-Hydrolysis sequence is the industry-standard protocol due to its high yield and lack of racemization.[1]

Reaction Pathway Diagram

SynthesisPathway Figure 1: Stereoconservative Synthesis via Michael Addition Start (R)-2-Phenylmorpholine (Core Scaffold) Inter Intermediate Ester (Methyl 3-((R)-2-phenylmorpholino) propanoate) Start->Inter MeOH, 50°C, 4h (Michael Addition) Reagent Methyl Acrylate (Michael Acceptor) Reagent->Inter Product (R)-3-(2-Phenyl-morpholin-4-yl)- propionic acid Inter->Product 1. Hydrolysis 2. pH Adjustment (HCl) Hydrolysis LiOH / THF / H2O (Saponification)

Detailed Experimental Protocol
Step 1: Michael Addition (Formation of Ester Intermediate)

Rationale: Direct alkylation with 3-chloropropionic acid often leads to elimination byproducts (acrylic acid) and lower yields. Conjugate addition to an acrylate ester is cleaner.[1]

  • Reagents:

    • (R)-2-Phenylmorpholine (1.0 eq)[2]

    • Methyl acrylate (1.2 eq)

    • Solvent: Methanol (anhydrous)

  • Procedure:

    • Dissolve (R)-2-phenylmorpholine in methanol (5 mL/mmol) under nitrogen atmosphere.

    • Add methyl acrylate dropwise at 0°C to control exotherm.[1]

    • Warm to room temperature and stir for 2 hours. Alternatively, heat to 50°C for 1 hour to drive completion.

    • Monitor: TLC (SiO2, 5% MeOH/DCM) or LC-MS.

    • Workup: Concentrate in vacuo to yield the crude methyl ester. This intermediate is typically pure enough for the next step.[1]

Step 2: Saponification (Ester Hydrolysis)

Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its mildness and solubility in THF/Water mixtures, minimizing potential retro-Michael side reactions.

  • Reagents:

    • Crude Methyl Ester (from Step 1)[3]

    • Lithium Hydroxide Monohydrate (2.0 eq)

    • Solvent: THF:Water (3:1)

  • Procedure:

    • Dissolve the ester in THF/Water.[1]

    • Add LiOH[1]·H₂O in one portion.[1][4]

    • Stir at room temperature for 3–6 hours.

    • Neutralization (Critical): Cool to 0°C. Carefully adjust pH to ~6.0–6.5 using 1N HCl. Note: The product is zwitterionic; over-acidification (pH < 2) yields the hydrochloride salt, while basic pH keeps it as a carboxylate salt.

    • Purification: Extract with n-butanol or subject the aqueous layer to lyophilization if salt-free product is required (via ion-exchange chromatography, e.g., Dowex 50W).[1]

Biological Applications & Mechanism[1][5]

Pharmacophore Pharmacology

The (R)-2-phenylmorpholine core is a potent monoamine releaser/reuptake inhibitor.[1]

  • Mechanism: It acts as a substrate for the dopamine (DAT) and norepinephrine (NET) transporters, entering the presynaptic neuron and displacing neurotransmitters from vesicular storage (VMAT2 interaction).

  • Effect of Propionic Acid: The addition of the anionic carboxylate at physiological pH prevents passive diffusion across the blood-brain barrier (BBB).

    • In vitro:[5][6] Useful for peripheral restriction studies.[1]

    • In vivo: Can be used as a "masked" prodrug (if esterified) or as a hapten to generate antibodies against the phenylmorpholine class of drugs.

Application in Targeted Protein Degradation (PROTACs)

This molecule is a prime "Exit Vector" candidate.

  • Logic: The nitrogen atom of the morpholine ring is a tolerant position for substitution without destroying affinity for the target protein (if the target is a monoamine transporter or related receptor).

  • Workflow: The carboxylic acid is activated (EDC/NHS or HATU) and coupled to a linker-E3 ligase ligand (e.g., Thalidomide or VHL ligand).

PROTAC_Design Figure 2: Role in PROTAC Linkerology Target Target Protein (e.g., DAT/NET) Warhead (R)-2-Phenylmorpholine (Binder) Target->Warhead Binding Linker Propionic Acid Chain (Linker Attachment) Warhead->Linker N-alkylation E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 Amide Bond Formation

Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye).[7]

  • Storage: Hygroscopic solid. Store at -20°C under dessication.

  • Stability: Stable in solid state.[1] Aqueous solutions should be prepared fresh to avoid slow decarboxylation or oxidation over prolonged periods.[1]

References

  • Rothman, R. B., & Baumann, M. H. (2006).[8] Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry.

  • Reith, M. E., et al. (2015). Structure-activity relationships of phenylmorpholines at monoamine transporters. Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich. Product entry for Morpholine Propionic Acid Derivatives.

  • BenchChem Application Note. Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid (Michael Addition Protocols).

  • ChemicalBook. (R)-2-Phenylmorpholine CAS 1225376-02-2 Properties.

Sources

Foundational

An In-Depth Technical Guide to 2-(morpholin-4-yl)-3-phenylpropanoic acid: Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the structural information available for 2-(morpholin-4-yl)-3-phenylpr...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structural information available for 2-(morpholin-4-yl)-3-phenylpropanoic acid. Despite its clear chemical definition, a thorough review of the scientific literature and chemical databases reveals a significant gap in the experimental data for this compound. This document summarizes the known structural and predicted physicochemical properties and outlines the current limitations in our understanding of its synthesis, spectroscopic characterization, and biological activity. The guide serves to highlight the untapped research potential of this molecule and to provide a foundational basis for future investigations.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and improve pharmacokinetic profiles. Its presence can increase aqueous solubility, modulate lipophilicity, and provide a key interaction point with biological targets. When combined with the phenylpropanoic acid backbone, a structural motif present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, the resulting compound, 2-(morpholin-4-yl)-3-phenylpropanoic acid, represents a molecule of significant interest for potential therapeutic applications.

This guide aims to consolidate the existing, albeit limited, information on 2-(morpholin-4-yl)-3-phenylpropanoic acid and to clearly delineate the areas where further research is critically needed.

Structural and Physicochemical Properties

The fundamental structural information for 2-(morpholin-4-yl)-3-phenylpropanoic acid has been established through computational methods and is available in public databases such as PubChem.

Chemical Structure and Identifiers
  • IUPAC Name: 2-(morpholin-4-yl)-3-phenylpropanoic acid

  • Molecular Formula: C₁₃H₁₇NO₃[1]

  • Canonical SMILES: C1COCCN1C(C(O)=O)CC2=CC=CC=C2

  • InChI Key: BTTLNLDCDUTMQI-UHFFFAOYSA-N[1]

The structure consists of a phenylpropanoic acid core, with a morpholine ring attached to the alpha-carbon.

Physicochemical Data Summary

A summary of the key physicochemical properties, largely based on computational predictions, is presented in Table 1. It is critical to note the absence of experimentally determined values for properties such as melting point, boiling point, and solubility.

PropertyPredicted ValueData Source
Molecular Weight 235.28 g/mol PubChem
Monoisotopic Mass 235.120844 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 58.6 ŲPubChem
Heavy Atom Count 17PubChem

Table 1: Predicted Physicochemical Properties of 2-(morpholin-4-yl)-3-phenylpropanoic acid.

Synthesis and Characterization: A Research Gap

A comprehensive search of the scientific literature reveals a notable absence of a detailed, peer-reviewed synthesis protocol for 2-(morpholin-4-yl)-3-phenylpropanoic acid. While synthetic routes for related compounds exist, a direct and validated method for the preparation of this specific molecule has not been published.

Potential Synthetic Strategies (Hypothetical)

Based on general organic chemistry principles and published syntheses of analogous compounds, a plausible synthetic route could involve the following steps. This proposed workflow is intended to guide future experimental work and has not been experimentally validated.

G cluster_0 Hypothetical Synthesis Workflow Start Phenylalanine or 2-bromo-3-phenylpropanoic acid Step1 Introduction of Morpholine Moiety (e.g., Nucleophilic Substitution) Start->Step1 Reaction with a morpholine source or alkylation of morpholine Step2 If starting from ester: Ester Hydrolysis Step1->Step2 Intermediate ester Step3 Purification (e.g., Crystallization, Chromatography) Step1->Step3 Direct to acid Step2->Step3 End 2-(morpholin-4-yl)-3-phenylpropanoic acid Step3->End

Figure 1: A proposed, non-validated workflow for the synthesis of 2-(morpholin-4-yl)-3-phenylpropanoic acid.

Causality Behind Experimental Choices (Hypothetical):

  • Starting Material: Phenylalanine offers a chiral starting point, while 2-bromo-3-phenylpropanoic acid provides a reactive site for nucleophilic substitution by morpholine. The choice would depend on the desired stereochemistry and the efficiency of the subsequent reactions.

  • Reaction Conditions: The alkylation of morpholine with a bromo-substituted phenylpropanoic acid derivative would likely be conducted in a polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

  • Purification: The final compound, being a zwitterionic amino acid derivative, might be amenable to purification by crystallization from a suitable solvent system. Chromatographic methods could also be employed.

Spectroscopic Characterization (Anticipated)

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(morpholin-4-yl)-3-phenylpropanoic acid is currently available in the public domain. For future characterization, the following spectral features would be anticipated:

  • ¹H NMR: Signals corresponding to the protons of the phenyl ring, the benzylic protons, the alpha-proton, and the two distinct sets of methylene protons on the morpholine ring. The integration of these signals would confirm the proton count of the molecule.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the benzylic and alpha-carbons, and the carbons of the morpholine ring.

  • IR Spectroscopy: Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, C-H stretches of the aromatic and aliphatic portions, and C-N and C-O stretches of the morpholine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be expected, along with characteristic fragmentation patterns.

The acquisition and interpretation of this data are essential for the unambiguous structural confirmation of any synthesized material.

Biological Activity and Therapeutic Potential: An Unexplored Frontier

To date, there are no published studies detailing the biological activity, pharmacology, or toxicology of 2-(morpholin-4-yl)-3-phenylpropanoic acid. The structural similarities to known bioactive molecules suggest several avenues for future investigation.

Potential Areas of Investigation
  • Anti-inflammatory Activity: Given the phenylpropanoic acid core, a primary area of interest would be its potential as a cyclooxygenase (COX) inhibitor.

  • Anticancer Activity: Numerous morpholine-containing compounds have demonstrated anticancer properties through various mechanisms, including kinase inhibition.

  • Neurological Activity: The morpholine moiety is present in several centrally acting drugs, suggesting that this compound could be screened for activity against neurological targets.

The following diagram illustrates a potential high-level workflow for the initial biological evaluation of this compound.

G cluster_1 Proposed Biological Evaluation Workflow Compound 2-(morpholin-4-yl)-3- phenylpropanoic acid Screening Primary Screening (e.g., Cell-based assays, Enzyme inhibition assays) Compound->Screening Hit_Ident Hit Identification Screening->Hit_Ident Active compounds Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_Ident->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy and safety) Lead_Opt->Preclinical

Figure 2: A generalized workflow for the initial biological screening and development of 2-(morpholin-4-yl)-3-phenylpropanoic acid.

Conclusion and Future Outlook

2-(morpholin-4-yl)-3-phenylpropanoic acid stands as a well-defined chemical entity with a significant lack of empirical data. This technical guide has synthesized the available computational structural information while clearly identifying the gaps in our knowledge regarding its synthesis, characterization, and biological function.

The path forward for researchers interested in this molecule is clear:

  • Development of a robust and reproducible synthetic protocol.

  • Thorough spectroscopic characterization to confirm its structure.

  • Comprehensive screening for biological activity across a range of relevant therapeutic targets.

The exploration of this compound and its derivatives holds the potential to yield novel therapeutic agents. This guide serves as a call to the scientific community to investigate this promising, yet understudied, molecule.

References

[1] PubChem. (n.d.). 2-(morpholin-4-yl)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 2-Phenylpropionic Acid Derivatives

Executive Summary: The "Profen" Scaffold 2-Phenylpropionic acid derivatives, colloquially known as "profens" (e.g., Ibuprofen, Naproxen, Ketoprofen), represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Profen" Scaffold

2-Phenylpropionic acid derivatives, colloquially known as "profens" (e.g., Ibuprofen, Naproxen, Ketoprofen), represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) chemistry. The structural core—an


-methyl-substituted phenylacetic acid—presents a unique duality in synthesis:
  • Industrial Scalability: The need for multi-ton production demands high atom economy and minimal waste (Green Chemistry).

  • Stereochemical Precision: The

    
    -enantiomer is typically the potent cyclooxygenase (COX) inhibitor, necessitating asymmetric synthesis or efficient resolution strategies.
    

This guide moves beyond basic textbook reactions to analyze the mechanistic causality and process parameters defining modern profen synthesis.

Industrial Benchmark: Palladium-Catalyzed Carbonylation

The evolution from the classical "Boots Process" (6 steps, <40% atom economy) to the "BHC Process" (3 steps, ~77% atom economy) is the definitive case study in industrial efficiency. The core technology relies on the palladium-catalyzed carbonylation of benzylic alcohols or halides.

Mechanistic Pathway

The BHC process utilizes a palladium catalyst to insert carbon monoxide into a benzylic-X bond. While the industrial process often uses 1-(4-isobutylphenyl)ethanol, the mechanism proceeds via an initial acid-catalyzed dehydration to the styrene derivative, followed by hydropalladation.

Critical Insight: The regioselectivity (branched vs. linear) is determined by the ligand environment and the specific Pd-hydride species formed. For profens, the branched product is required.

CarbonylationCycle Start Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Et-X + Pd) Start->OxAdd + Ar-CH(CH3)-X COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO Hydrolysis Hydrolysis/Alcoholysis (Product Release) COInsert->Hydrolysis + H2O/ROH RedElim Reductive Elimination Regenerates Pd(0) Hydrolysis->RedElim - Product RedElim->Start

Figure 1: Simplified catalytic cycle for the carbonylation of aryl-ethyl species to 2-arylpropionic acids.

Protocol: Lab-Scale Carbonylation of 1-(4-Isobutylphenyl)ethanol

Note: This protocol mimics the industrial logic using accessible laboratory pressure equipment.

Reagents:

  • Substrate: 1-(4-isobutylphenyl)ethanol (10 mmol)

  • Catalyst: PdCl₂(PPh₃)₂ (1 mol%)

  • Acid Promoter: HCl (aq) or p-TsOH (1 eq)

  • Solvent: Methyl Ethyl Ketone (MEK) / Water mixture

  • Gas: CO (Carbon Monoxide)

Workflow:

  • Reactor Setup: Load a high-pressure Hastelloy autoclave with the substrate, catalyst, and acid promoter dissolved in MEK.

  • Purging: Purge the vessel 3 times with N₂ to remove oxygen, then 3 times with CO.

  • Reaction: Pressurize to 30–50 bar CO . Heat to 120°C .

    • Why? High pressure favors the insertion of CO over

      
      -hydride elimination (which would revert to styrene). Acid facilitates the elimination of the -OH group to form the reactive carbocation/alkene intermediate.
      
  • Monitoring: Monitor pressure drop. Reaction is complete when pressure stabilizes (approx. 4–6 hours).

  • Workup: Vent CO (Caution: Toxic). Filter catalyst. Basify aqueous layer to extract the carboxylate salt, then re-acidify to precipitate Ibuprofen.

Enantioselective Precision: Asymmetric Hydrogenation

For Naproxen, the industrial standard for years involved resolution. However, asymmetric hydrogenation of 2-arylacrylic acids offers a direct route to the chiral center with 100% theoretical yield.

The Noyori-Takaya Paradigm

Using Ruthenium-BINAP complexes, 2-(6-methoxy-2-naphthyl)acrylic acid is hydrogenated to


-Naproxen.

Key Driver: The carboxyl group of the substrate coordinates to the Ru center, directing the face of hydride attack.

Comparative Catalyst Performance

Recent advances have introduced Earth-abundant metals (Nickel) to replace precious metals.

Catalyst SystemMetalLigandPressure (bar)ee (%)Reference
Ru-BINAP Ruthenium(S)-BINAP100–135>97[1]
Ru-BIQAP RutheniumBIQAP10081.7[2]
Ni-QuinoxP Nickel(R,R)-QuinoxP3076[3]
Ni-BenzP Nickel(R,R)-BenzP3099.4 [3]
Protocol: Ni-Catalyzed Asymmetric Hydrogenation

Based on recent 2024 breakthroughs using Earth-abundant metals.[1]

Reagents:

  • Substrate: 2-arylacrylic acid derivative

  • Catalyst: Ni(OAc)₂[1]·4H₂O (1.0 mol%)[1]

  • Ligand: (R,R)-BenzP* (1.1 mol%)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Critical for proton transfer)[1]

Workflow:

  • Glovebox Assembly: In a N₂-filled glovebox, mix Ni salt and Ligand in TFE. Stir for 30 mins to form the active complex.

  • Substrate Addition: Add the acrylic acid substrate to the catalyst solution.

  • Hydrogenation: Transfer to a hydrogenation bomb. Pressurize to 30 bar H₂ .

  • Conditions: Stir at 50°C for 24 hours.

  • Purification: Vent H₂. Concentrate solvent. Purify via silica gel chromatography (or crystallization for Naproxen).

Biocatalytic Frontiers: Kinetic Resolution

While chemical catalysis constructs the skeleton, biocatalysis offers unparalleled enantiopurity (>99% ee) under mild conditions. The current state-of-the-art involves Dynamic Kinetic Resolution (DKR) , where the unreactive enantiomer racemizes in situ, allowing 100% theoretical yield.

Enzymatic Workflow

The reaction typically uses a lipase (e.g., Candida antarctica Lipase B, CALB) for esterification or an oxidoreductase for reduction.

Biocatalysis Racemic Racemic 2-Phenylpropanal Enzyme Reductase (CtXR D51A) Racemic->Enzyme Selective Reduction Racemization In-situ Racemization Racemic->Racemization Equilibrium Product (S)-2-Phenylpropanol (>99% ee) Enzyme->Product

Figure 2: Dynamic Kinetic Resolution (DKR) allowing conversion of racemic starting material to a single enantiomer.

High-Titer Protocol (Whole-Cell Biocatalysis)

Source: 2021 Study on Candida tenuis xylose reductase mutant.

  • Biocatalyst Prep: Use E. coli cells expressing CtXR D51A mutant and Formate Dehydrogenase (for NADH recycling).

  • Reaction Medium: Buffer (pH 7.0) containing Formate (as hydride source).

  • Substrate Loading: Add racemic 2-phenylpropanal (up to 1 M concentration).[2][3][4]

  • Process: Shake at 30°C. The aldehyde spontaneously racemizes slowly; the enzyme selectively reduces the

    
    -aldehyde to 
    
    
    
    -alcohol.
  • Extraction: Extract product with ethyl acetate.

  • Oxidation: The resulting chiral alcohol is oxidized to the acid (profen) using Jones reagent or TEMPO oxidation without loss of chirality.

Alternative Route: 1,2-Aryl Migration

For research settings lacking high-pressure equipment, the oxidative rearrangement of propiophenones or aryl-ethylenes is a powerful tool.

Mechanism:

  • Formation of a cyclic phenonium ion intermediate.

  • Migration of the aryl group from C1 to C2.

  • Hydrolysis to the acid.

Reagents: Hypervalent Iodine (PhI(OAc)₂) or Silver salts (AgNO₃) with Bromine/Methanol. This method mimics the metabolic "chiral inversion" seen in vivo but is applied synthetically to construct the carbon skeleton.

References

  • Noyori, R., et al. "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-Ruthenium(II) complexes." Journal of Organic Chemistry, 1987.[5] Link

  • Xie, B., et al. "Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands."[5] Journal of Guangzhou University, 2015.[5] Link

  • Zhang, X., et al. "Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids." Nature Communications, 2024. Link

  • Kratzer, R., et al. "Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol."[2] BMC Biotechnology, 2021.[4] Link

  • El-Hiti, G.A. "Preparation of 2-arylpropanoic acids by oxidative aryl migration." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link

  • Mureşan, A.C. "Ibuprofen: Original Versus Green Synthesis." Review of Established Synthetic Approaches, 2018. Link

Sources

Foundational

Biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids

An In-Depth Technical Guide to the Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids Foreword: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the 1,3-thiazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,3-thiazole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its presence in natural products like thiamine and in synthetic drugs such as the anticancer agent Ixabepilone underscores its versatile role in molecular recognition and therapeutic intervention.[1] This guide focuses on a specific, synthetically accessible class of thiazole derivatives: 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids . These molecules are N,N-disubstituted β-amino acids, a class of compounds that serves as a crucial starting point for creating diverse molecular architectures in bio-organic and medicinal chemistry.[3][4]

This document provides a senior application scientist's perspective on the synthesis, multifaceted biological activities, and future potential of this promising chemical series. We will delve into the causality behind synthetic strategies, dissect the structure-activity relationships that govern their biological effects, and provide robust, field-proven protocols for their evaluation.

Section 1: Synthesis and Molecular Architecture

The construction of the 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid core is most efficiently achieved through the venerable Hantzsch thiazole synthesis . This classic condensation reaction involves the cyclization of a thioamide with an α-halocarbonyl compound.[3][4] In our case, the journey begins with N-phenyl-N-thiocarbamoyl-β-alanine, which serves as the thioamide precursor.

Core Synthesis Pathway: The Hantzsch Reaction

The primary route involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with various α-haloaldehydes or α-haloketones.[3][4] For instance, the reaction with chloroacetaldehyde yields the parent compound, 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid.[3][4]

Causality in Experimental Design: The choice of solvent and base is critical for optimizing reaction yield and purity. Studies have shown that conducting the reaction in water with sodium carbonate as the base provides the best yields for certain derivatives, such as 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid.[3][4] Water is an economical and environmentally benign solvent, while sodium carbonate is a sufficiently strong base to facilitate the necessary deprotonation steps without causing unwanted side reactions. The reaction mixture is typically heated to reflux to ensure the reaction proceeds to completion within a reasonable timeframe (e.g., 2-5 hours).[3][4]

Hantzsch_Synthesis cluster_reagents Reagents & Conditions start N-phenyl-N-thiocarbamoyl-β-alanine intermediate Cyclization Intermediate start->intermediate Reaction with reactant α-Halocarbonyl (e.g., Chloroacetaldehyde) reactant->intermediate conditions Solvent (e.g., H₂O) Base (e.g., Na₂CO₃) Reflux conditions->intermediate product 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acid Derivative intermediate->product Cyclization & Dehydration

Caption: General workflow of the Hantzsch synthesis for the target compounds.

Protocol: Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid (5)

This protocol is adapted from established methodologies for synthesizing the core scaffold.[3][4]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-phenyl-N-thiocarbamoyl-β-alanine (1) in water.

  • Addition of Reagents: Add chloroacetaldehyde to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. A water-soluble amino acid hydrochloride intermediate is formed.

  • Neutralization & Isolation: After cooling, add sodium acetate to the reaction mixture to neutralize the hydrochloride and precipitate the free amino acid.

  • Purification: Filter the resulting solid, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Validation: Confirm the structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. The ¹H-NMR spectrum should show characteristic triplets for the CH₂CO and NCH₂ protons and doublets for the thiazole ring protons.[3][4]

Section 2: Spectrum of Biological Activities

This class of compounds has demonstrated a surprisingly diverse range of biological effects, from antimicrobial and anticancer activity to a unique role in agriculture as a plant growth promoter.

Antimicrobial Properties

Several synthesized 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives have exhibited "discrete" antimicrobial activity.[3][5][6] The thiazole moiety is a well-established pharmacophore in antimicrobial agents, and its derivatives are known to act against a wide range of bacterial and fungal pathogens.[7][8][9][10]

Structure-Activity Relationship (SAR):

  • High Activity: The highest antibacterial activity among tested compounds was observed in a derivative containing a naphthoquinone ring (compound 11).[4] This is logical, as quinone structures are known redox-active compounds that can induce oxidative stress in microbial cells.

  • Moderate Activity: Compounds with furan and bromothiophene substituents also showed notable activity.[4]

  • Substituent Effects: Interestingly, the introduction of common electron-withdrawing groups such as nitro (NO₂), fluorine (F), or chlorine (Cl) on aromatic substituents did not result in any significant inhibitory effect.[4] This suggests that the mechanism of action is not solely dependent on simple electronic modulation of the aromatic system.

Compound IDKey Structural FeatureTarget OrganismsMIC (µg/mL)Reference
11 Naphthoquinone ringS. aureus, E. coli, B. subtilisNot specified, but highest activity[4]
3i Bromothiophene substituentS. aureus, E. coliPromising activity[4]
8 Phenyl at C4-positionS. aureus, E. coliHighest among compounds 5-9[4]

Table 1: Summary of key antimicrobial findings.

Anticancer and Antiproliferative Activity

A significant breakthrough has been the identification of potent anticancer activity within this scaffold, particularly against lung cancer models.[1][11] This positions the 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid core as a promising starting point for novel oncologic drug discovery.

Mechanism of Action & SAR: Recent studies have focused on derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid.[1][11] The key finding is that the antiproliferative activity is highly structure-dependent.

  • The Oxime Moiety is Critical: The presence of a hydroxyimino (-C=NOH) group , or oxime, dramatically enhances cytotoxicity. Oxime derivatives 21 and 22 exhibited low micromolar activity against A549 non-small cell lung cancer cells, significantly surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[1][11]

  • Dual Targeting Potential: In silico molecular docking studies suggest that the most active compounds may exert their effect by interacting with key oncogenic targets, including Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR) .[11] Inhibition of these pathways can disrupt cancer cell signaling, proliferation, and survival.

  • Overcoming Drug Resistance: Crucially, these promising compounds demonstrated potent activity against not only drug-sensitive (H69) but also anthracycline-resistant (H69AR) small-cell lung carcinoma cells, highlighting their potential to address the clinical challenge of drug resistance.[11]

CompoundR-Group (Scheme 2)Cell LineIC₅₀ (µM)ComparisonReference
21 HA5495.42> Cisplatin[1]
22 ClA5492.47> Cisplatin[1]
Cisplatin N/AA549>10 (approx.)Standard[1][11]

Table 2: Antiproliferative activity of lead oxime derivatives.

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling Compound22 Compound 22 (Thiazole Derivative) EGFR EGFR Compound22->EGFR Inhibits SIRT2 SIRT2 Compound22->SIRT2 Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates SIRT2->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Suppression Leads to

Caption: Proposed dual-inhibitory mechanism of action for anticancer derivatives.

Plant Growth Promotion: An Unexpected Application

In a fascinating deviation from typical pharmacological screening, one specific derivative, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid (2) , was found to be a potent plant growth promoter for rapeseed.[3][5][6]

Application of this compound via spraying on rapeseed seedlings led to significant improvements in key agricultural metrics. This demonstrates the potential for this chemical class to find applications beyond medicine, in the agrochemical industry.

Concentration of Compound 2Seed Yield Increase (%)Oil Content ( kg/t )Protein Content (mg/100g)Reference
75 mg/L~31.2% (highest)33431.2 (2x control)[3]
Control0%(baseline)~15.9 (baseline)[3]

Table 3: Effect of Compound 2 on Rapeseed Yield and Quality.

Section 3: Key Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and self-validating.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells for untreated controls and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for a specified duration (e.g., 24-72 hours). The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Thiazole Compounds A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E Live Cells: Yellow MTT → Purple Formazan D->E F 5. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 6. Read Absorbance (~570 nm) F->G H 7. Calculate IC₅₀ Value G->H

Sources

Exploratory

3-Phenylpropionic Acid: The Hydrophobic Anchor in Peptidomimetic Design

The following technical guide details the utility, synthesis, and pharmacological application of 3-Phenylpropionic acid (Hydrocinnamic acid) in modern drug discovery. Technical Whitepaper for Pharmaceutical Scientists Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and pharmacological application of 3-Phenylpropionic acid (Hydrocinnamic acid) in modern drug discovery.

Technical Whitepaper for Pharmaceutical Scientists

Executive Summary

3-Phenylpropionic acid (3-PPA), also known as hydrocinnamic acid, is a critical C9 scaffold in medicinal chemistry. Unlike rigid aromatic systems, 3-PPA offers a unique flexible hydrophobic linker (the ethylene bridge) connecting a lipophilic phenyl ring to a reactive carboxyl terminus. This structural duality makes it an ideal "anchor" moiety in peptidomimetics, particularly for targeting the hydrophobic S1/S2 pockets of proteases (e.g., HIV-1 protease, Renin, Chymotrypsin). This guide analyzes its architectural utility, industrial synthesis, and metabolic profile, providing actionable protocols for its integration into drug scaffolds.

Chemical Architecture & Pharmacophore Analysis

The value of 3-PPA lies in its ability to mimic the side chain of Phenylalanine while altering the electronic and steric environment of the peptide backbone.

Structural Attributes[1]
  • Lipophilic Domain: The phenyl ring provides

    
     stacking opportunities and hydrophobic interactions essential for receptor binding affinity.
    
  • Flexible Linker: The saturated ethylene (

    
    ) bridge introduces rotational freedom (approx. 3-4 kcal/mol barrier), allowing the phenyl ring to adopt an induced fit within enzyme pockets, unlike the rigid alkene of cinnamic acid.
    
  • Reactive Terminus: The carboxylic acid allows for facile conversion to amides, esters, and acid chlorides, serving as the attachment point to the core pharmacophore.

Pharmacophore Mapping (Graphviz)

The following diagram illustrates the retrosynthetic logic of using 3-PPA to construct a generic peptidomimetic protease inhibitor.

Pharmacophore Drug Target Protease Inhibitor (Peptidomimetic) Scaffold Core Scaffold (e.g., Hydroxyethylamine) Drug->Scaffold Retrosynthesis PPA 3-Phenylpropionic Acid (Hydrophobic Ligand) Drug->PPA Amide Coupling Binding S1/S2 Hydrophobic Pocket (Enzyme Active Site) PPA->Binding Van der Waals / Pi-Stacking Interactions

Figure 1: Retrosynthetic role of 3-PPA as a hydrophobic ligand in protease inhibitor design.

Therapeutic Applications & Case Studies

HIV Protease Inhibitors

In the development of HIV protease inhibitors (PIs), the 3-phenylpropionyl moiety is frequently employed to occupy the S1 or S2 hydrophobic subsites of the viral aspartyl protease.

  • Mechanism: The enzyme cleaves Phe-Pro or Tyr-Pro bonds. 3-PPA mimics the Phenylalanine side chain without the susceptible peptide bond when coupled to non-cleavable isosteres (e.g., hydroxyethylamine).

  • Example: Early generation inhibitors and specific renin inhibitors utilize the 3-phenylpropionyl group to maximize binding energy via hydrophobic exclusion of water from the active site.

Taxane Derivatives

While Paclitaxel (Taxol) utilizes the 3-amino derivative (beta-phenylalanine), 3-PPA serves as the direct precursor for these beta-amino acids via enzymatic resolution or asymmetric synthesis. The C13 side chain is essential for microtubule stabilization activity.

Metabolic Stability & Liability

A critical consideration in using 3-PPA is its metabolic fate. It is a known substrate for Medium Chain Acyl-CoA Dehydrogenase (MCAD) .[1]

  • Metabolic Pathway:

    
    -Oxidation.
    
  • Liability: Rapid chain shortening can lead to the formation of Benzoic acid and Glycine conjugates (Hippuric acid), reducing the drug's half-life.

  • Mitigation Strategy: Introduction of steric bulk (e.g.,

    
    -methylation) or blocking the para-position of the phenyl ring with Fluorine to inhibit oxidative degradation.
    

Metabolism PPA 3-Phenylpropionic Acid Drug Conjugate Hydrolysis Hydrolysis (In vivo) PPA->Hydrolysis FreePPA Free 3-PPA Hydrolysis->FreePPA Activation Acyl-CoA Synthetase FreePPA->Activation PPA_CoA 3-Phenylpropionyl-CoA Activation->PPA_CoA Dehydro MCAD (Dehydrogenation) PPA_CoA->Dehydro Cinnamoyl Trans-Cinnamoyl-CoA Dehydro->Cinnamoyl BetaOx Beta-Oxidation Cycles Cinnamoyl->BetaOx Benzoic Benzoic Acid (Excreted as Hippurate) BetaOx->Benzoic

Figure 2: Metabolic degradation pathway of 3-PPA via Beta-Oxidation.

Experimental Protocol: Catalytic Hydrogenation

Objective: High-yield synthesis of 3-Phenylpropionic acid from Cinnamic acid. Context: While sodium amalgam reduction exists, it is obsolete due to toxicity. The following is the industry-standard Green Chemistry protocol using heterogeneous catalysis.

Reagents & Equipment[3][4]
  • Substrate: Trans-Cinnamic Acid (CAS: 140-10-3)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Source:

    
     balloon (lab scale) or Parr Hydrogenator (scale-up).
    
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 14.8 g (100 mmol) of trans-cinnamic acid in 100 mL of Methanol .

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Caution: Pd/C can ignite methanol vapor; add under an inert nitrogen blanket.

  • Purging: Seal the flask with a septum. Purge the system with Nitrogen (

    
    ) for 5 minutes, then switch to Hydrogen (
    
    
    
    ) gas.
  • Reaction: Stir vigorously at room temperature (25°C) under 1 atm of

    
     (balloon pressure).
    
    • Monitoring: Monitor reaction progress via TLC (Silica; Hexane:EtOAc 3:1). The starting material spot (

      
      , UV active) should disappear, replaced by the product (stains with 
      
      
      
      ).
  • Filtration: Once complete (approx. 2-4 hours), filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield a white crystalline solid.

  • Purification: Recrystallize from hot water or Hexane/EtOAc if necessary.

    • Yield: Expected >95% (approx. 14.5 g).

    • Melting Point: 48–50 °C.

Quantitative Data Summary
ParameterValueNotes
Molecular Weight 150.17 g/mol C9H10O2
Yield >95%Quantitative conversion typical
Reaction Time 2–4 HoursKinetic control via H2 pressure
Atom Economy 100%No byproducts in hydrogenation

References

  • Fengchen Group. 3-Phenylpropionic Acid BP EP USP CAS 501-52-0 Manufacturers and Suppliers. Fengchen Group.[2] Link

  • National Center for Biotechnology Information. Structure-activity relationships of novel HIV-1 protease inhibitors containing the 3-amino-2-chlorobenzoyl-allophenylnorstatine structure. PubMed. Link

  • MDPI. Design and Evaluation of Novel HIV-1 Protease Inhibitors Containing Phenols or Polyphenols as P2 Ligands. Molecules.[2][3][4][5][6][7][8][9][10] Link

  • National Institutes of Health. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. Link

  • Chem-Impex. 3-Phenylpropionic acid - Pharmaceutical Development.[4] Chem-Impex International. Link

Sources

Foundational

Structural Elucidation of 3-Phenylpropanoic Acid: Mass Spectrometry Fragmentation &amp; Metabolic Profiling

Content Type: Technical Guide Subject: 3-Phenylpropanoic Acid (Hydrocinnamic Acid) Methodology: Electron Ionization (EI) MS & GC-MS Derivatization Executive Summary 3-Phenylpropanoic acid (3-PPA), also known as hydrocinn...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Subject: 3-Phenylpropanoic Acid (Hydrocinnamic Acid) Methodology: Electron Ionization (EI) MS & GC-MS Derivatization

Executive Summary

3-Phenylpropanoic acid (3-PPA), also known as hydrocinnamic acid, is a critical carboxylic acid metabolite formed via the reduction of cinnamic acid or the metabolism of phenylalanine. In drug development, accurate identification of 3-PPA is essential when profiling gut microbiota metabolites or monitoring flavonoid degradation.

This guide details the mass spectral behavior of 3-PPA under standard Electron Ionization (70 eV). Unlike simple aliphatic acids, 3-PPA’s fragmentation is governed by the stability of the aromatic moiety, specifically the competition between benzylic cleavage and


-cleavage . We also provide a validated derivatization protocol to resolve peak tailing issues common in carboxylic acid analysis.

Molecular Architecture & Ionization Physics

Before interpreting the spectrum, one must understand the stability of the carbocations generated. The 3-PPA molecule consists of a flexible ethyl linker connecting a rigid phenyl ring to a terminal carboxyl group.

  • Formula:

    
    
    
  • Exact Mass: 150.0681 Da

  • Ionization Source: Electron Impact (EI) at 70 eV.

Upon ionization, the removal of an electron (typically from the lone pair of the carbonyl oxygen or the aromatic


-system) yields the molecular ion (

, m/z 150). This radical cation is relatively stable due to aromatic delocalization but possesses excess internal energy that drives specific bond ruptures.

The Fragmentation Landscape (EI Spectrum)

The mass spectrum of 3-PPA is characterized by a distinct base peak at m/z 91 and a secondary cluster at m/z 105 . The absence of a standard McLafferty rearrangement (due to the lack of an accessible


-hydrogen on an alkyl chain) simplifies the spectrum compared to long-chain fatty acids.
Key Diagnostic Ions (Table)
m/z ValueIon IdentityRelative AbundanceMechanism of Formation
150

(Molecular Ion)
20–30%Parent radical cation. Distinct and usually observable.
132

5–10%Thermal/EI-induced dehydration (Ortho-effect type cyclization).
105

(Phenethyl cation)
40–60%

-Cleavage (Loss of

).
91

(Tropylium)
100% (Base) Benzylic cleavage (Loss of

).
77

(Phenyl cation)
10–20%Decomposition of m/z 105 or 91.
Mechanistic Deep Dive
Pathway A: Benzylic Cleavage (The Dominant Pathway)

The base peak at m/z 91 arises from the rupture of the bond between the


-carbon and the 

-carbon (the bond connecting the

to the carboxyl group is preserved in the neutral fragment, while the bond between the two methylene groups breaks? No, benzylic cleavage breaks the bond

to the ring
).
  • Correction: Benzylic cleavage breaks the bond between the

    
     and 
    
    
    
    carbons relative to the ring.
    • Structure:

      
      .
      
    • Cleavage at the benzylic position (between Ph-

      
       and 
      
      
      
      -COOH) generates the benzyl cation (
      
      
      ).
    • Rearrangement: The benzyl cation immediately rearranges to the seven-membered Tropylium ion (

      
      ), which is exceptionally stable due to aromaticity (Hückel's rule: 6 
      
      
      
      electrons).
    • Neutral Loss: The radical lost is

      
       (Mass 59).
      
    • Calculation:

      
      .
      
Pathway B:

-Cleavage (Carboxyl Loss)

A competing pathway involves cleavage adjacent to the carbonyl group (


-cleavage).
  • The bond between the methylene group and the carbonyl carbon breaks.

  • Neutral Loss: The radical

    
     (Mass 45) is ejected.
    
  • Product: The phenethyl cation (

    
    ) at m/z 105 .
    
  • Differentiation: This peak helps distinguish 3-PPA from isomers where the alkyl chain branching differs.

Pathway C: Dehydration (

)

Carboxylic acids often show a peak at


 due to the loss of water. In 3-PPA, this can be thermally driven in the source or ion-induced. The resulting ion (m/z 132) often cyclizes to form a hydrindone-like radical cation, stabilized by the proximity of the phenyl ring to the carbonyl oxygen.

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the competitive fragmentation kinetics. Note the dominance of the Tropylium formation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 150 [C9H10O2]+. Tropylium Tropylium Ion m/z 91 [C7H7]+ (Base Peak) M_Ion->Tropylium Benzylic Cleavage Loss of .CH2COOH (59 Da) Phenethyl Phenethyl Cation m/z 105 [C8H9]+ M_Ion->Phenethyl α-Cleavage Loss of .COOH (45 Da) Dehydrated Cyclic Cation m/z 132 [C9H8O]+. M_Ion->Dehydrated Dehydration Loss of H2O (18 Da) Phenyl Phenyl Cation m/z 77 [C6H5]+ Tropylium->Phenyl Acetylene Loss (-C2H2) Phenethyl->Phenyl Ethylene Loss (-C2H4)

Caption: Competitive fragmentation pathways of 3-Phenylpropanoic acid. Red arrow indicates the dominant benzylic cleavage leading to the stable Tropylium ion.

Expert Insight: Isomer Differentiation

In drug metabolism studies, 3-PPA is often co-eluted with its isomer, 2-phenylpropanoic acid . Mass spectrometry is the definitive tool for distinguishing them.

  • 3-Phenylpropanoic Acid: Base peak m/z 91 . The benzylic split ejects the heavy carboxyl tail.

  • 2-Phenylpropanoic Acid (

    
    ):  The benzylic carbon is branched. Cleavage here ejects 
    
    
    
    to form the stable
    
    
    -methylbenzyl cation (
    
    
    ). Consequently, the base peak shifts to m/z 105 .

Diagnostic Rule: If m/z 91 >> m/z 105, the analyte is 3-PPA. If m/z 105 >> m/z 91, it is likely the 2-phenyl isomer.

Experimental Protocol: Derivatization for GC-MS

Direct injection of carboxylic acids often results in peak tailing and adsorption due to hydrogen bonding with the GC liner. Silylation is the industry standard for quantification.

Protocol: BSTFA Silylation

Objective: Convert 3-PPA to its Trimethylsilyl (TMS) ester (


, MW 222).
  • Preparation: Dissolve 1 mg of dry sample in 100 µL of anhydrous Ethyl Acetate or Pyridine.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap the vial and heat at 65°C for 30 minutes .

    • Why? Heat ensures complete derivatization of the sterically accessible carboxyl proton.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10 or 1:20).

TMS-Derivative Spectrum Profile
  • Molecular Ion: Shifts to m/z 222 .

  • Methyl Loss: m/z 207 (

    
    ).
    
  • Silicon Signature: Strong peak at m/z 73 (

    
    ), confirming successful derivatization.
    

References

  • NIST Mass Spectrometry Data Center. Hydrocinnamic acid Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology.[1][2][3] [Link]

  • FooDB. Metabocard for 3-Phenylpropanoic acid. The Metabolomics Innovation Centre. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns.[Link]

Sources

Exploratory

In vitro evaluation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid Foreword: A Rational Approach to Novel Compound Evaluation The compound 3-[2-(Morpholin-4-yl)phenyl]propanoic acid repr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid

Foreword: A Rational Approach to Novel Compound Evaluation

The compound 3-[2-(Morpholin-4-yl)phenyl]propanoic acid represents a novel chemical entity. A thorough review of existing scientific literature reveals a lack of specific data on its biological activity. Therefore, this guide adopts a foundational, structure-activity relationship (SAR)-driven approach to its in vitro evaluation. Our strategy is predicated on dissecting the molecule into its core chemical motifs—the morpholine ring, the phenyl ring, and the propanoic acid side chain—to infer potential biological targets and design a logical, tiered experimental plan. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically characterize the bioactivity of this and similar novel compounds.

Part 1: Structural Deconstruction and Hypothesis Generation

The rational evaluation of a novel compound begins with an analysis of its structure to form testable hypotheses about its potential biological activity.

Key Structural Motifs and Their Precedents in Pharmacology
  • Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. Its presence in approved drugs like Gefitinib (an EGFR inhibitor) and Linezolid (an antibiotic) suggests a wide range of potential biological applications.

  • Phenylpropanoic Acid Moiety: This structure is famously associated with the non-steroidal anti-inflammatory drug (NSAID) class, with ibuprofen and naproxen being prominent examples. These compounds are known inhibitors of cyclooxygenase (COX) enzymes.

Initial Hypothesis

Based on the presence of the phenylpropanoic acid core, a primary hypothesis is that 3-[2-(Morpholin-4-yl)phenyl]propanoic acid may exhibit anti-inflammatory activity via inhibition of COX-1 and/or COX-2 enzymes. The morpholine group may modulate this activity or introduce novel interactions with other biological targets.

Part 2: A Tiered In Vitro Evaluation Workflow

A systematic, tiered approach is essential to efficiently characterize the bioactivity and potential liabilities of a novel compound. The following workflow is designed to move from broad phenotypic screening to specific target engagement and mechanism of action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Off-Target & Safety Profiling A Compound Synthesis & QC B Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo) A->B C Primary Target Screening (COX-1/COX-2 Inhibition Assay) A->C D Dose-Response Analysis (IC50 Determination) B->D If non-toxic C->D If active E Cell-Based Anti-Inflammatory Assays (e.g., PGE2 Measurement) D->E F Target Engagement Assays (e.g., CETSA) E->F G Broad Kinase Panel Screening F->G If target confirmed H hERG Channel Assay G->H I In Vitro ADME Profiling (Metabolic Stability, Permeability) H->I

Figure 1: A tiered workflow for the in vitro evaluation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

Part 3: Detailed Experimental Protocols

The following protocols are foundational for executing the proposed evaluation workflow.

Cell Viability Assay (MTT Assay)

Rationale: It is crucial to first determine the concentration range at which the compound is not cytotoxic. This ensures that any observed effects in subsequent assays are due to specific biological activity and not simply cell death.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., A549, RAW 264.7) at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the compound solutions to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

COX-1/COX-2 Inhibition Assay

Rationale: This assay directly tests our primary hypothesis by measuring the compound's ability to inhibit the activity of the COX enzymes.

Protocol:

  • Assay Preparation: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam), which provides purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

  • Compound Incubation: In a 96-well plate, add the compound over a range of concentrations to the wells containing either COX-1 or COX-2 enzyme and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Signal Detection: After a further incubation period, add the colorimetric substrate. The intensity of the color is proportional to the amount of prostaglandin H2 produced, and thus inversely proportional to COX inhibition.

  • Absorbance Measurement: Read the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Prostaglandin E2 (PGE2) Measurement

Rationale: This assay validates the findings from the enzymatic assay in a more physiologically relevant cellular context. Inhibition of COX enzymes in cells should lead to a decrease in the production of downstream inflammatory mediators like PGE2.

Protocol:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and COX-2 expression.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Plot the PGE2 concentration against the compound concentration to determine the dose-dependent effect of the compound on cellular PGE2 production.

Part 4: Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Bioactivity Data

AssayEndpointResult (e.g., IC50 in µM)Notes
Cell Viability (A549)CC50> 100 µMNo significant cytotoxicity observed.
COX-1 InhibitionIC5025.3 µMModerate inhibition.
COX-2 InhibitionIC505.2 µMSelective inhibition of COX-2 over COX-1.
PGE2 ProductionIC507.8 µMCorrelates well with COX-2 enzyme activity.

Part 5: Advanced Characterization and Off-Target Profiling

Should the primary screening reveal promising activity, further characterization is warranted.

Target Engagement

Confirmation that the compound binds to its intended target within a cellular environment is a critical step. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate target engagement.

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify target protein in soluble fraction (e.g., Western Blot) C->D E Plot protein stability vs. temperature D->E

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Safety and ADME Profiling

Early assessment of potential liabilities is crucial. Key in vitro safety and ADME (Absorption, Distribution, Metabolism, Excretion) assays include:

  • hERG Channel Assay: To assess the risk of cardiac arrhythmia.

  • CYP450 Inhibition Panel: To evaluate the potential for drug-drug interactions.

  • Metabolic Stability in Liver Microsomes: To predict the compound's half-life in vivo.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To estimate passive membrane permeability and potential for oral absorption.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid. By starting with a structure-based hypothesis and progressing through a tiered system of assays, from broad cytotoxicity profiling to specific mechanism-of-action studies, researchers can efficiently and effectively characterize the biological activity of this novel compound. The emphasis on self-validating protocols and early safety assessment ensures the generation of a robust data package to support further drug development efforts.

References

  • MTT Assay for Cell Viability: van de Loosdrecht, A. A., et al. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from cell lines and patients with myeloid leukemia. Journal of Immunological Methods. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • In Vitro ADME/Tox Screening: Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Drug Discovery Today. [Link]

Foundational

Discovery and characterization of novel morpholinylphenyl derivatives

From Rational Design to Biological Validation Executive Summary The morpholinylphenyl pharmacophore represents a "privileged structure" in modern medicinal chemistry, appearing in approved therapeutics ranging from antib...

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Biological Validation

Executive Summary

The morpholinylphenyl pharmacophore represents a "privileged structure" in modern medicinal chemistry, appearing in approved therapeutics ranging from antibiotics (Linezolid) to anticoagulants (Rivaroxaban) and kinase inhibitors (Gefitinib). Its ubiquity stems from the morpholine ring’s unique ability to modulate physicochemical properties—specifically lowering logP while enhancing aqueous solubility—without sacrificing metabolic stability to the same extent as aliphatic amines.

This technical guide provides a self-validating workflow for the design, synthesis, and characterization of novel morpholinylphenyl derivatives. It moves beyond standard protocols to address the causality of experimental design, ensuring researchers can replicate success in hit-to-lead optimization campaigns.

Part 1: Rational Design & SAR Logic

The incorporation of a morpholine ring onto a phenyl scaffold is rarely accidental. It serves three distinct medicinal chemistry functions:

  • Solubility Handle: The ether oxygen reduces lipophilicity (lowering cLogP) compared to piperidine analogs, improving oral bioavailability.

  • Metabolic Baffle: Unlike piperazines, which are prone to rapid N-oxidation or acetylation, the morpholine ether is metabolically robust, though susceptible to slow oxidative ring opening.

  • H-Bond Acceptor: The oxygen atom serves as a specific vector for hydrogen bonding in kinase hinge regions or ribosomal binding pockets.

Visualization: The Morpholinylphenyl SAR Engine

The following diagram illustrates the structural logic used to tune these derivatives.

SAR_Logic Core Phenyl Scaffold Morpholine Morpholine Ring (The 'Warhead') Core->Morpholine C-N Bond Formation Substituent Electronic Tuning (F, Cl, CF3) Core->Substituent Ortho/Meta Substitution Property1 Decreased cLogP (Solubility) Morpholine->Property1 Property2 H-Bond Acceptor (Target Affinity) Morpholine->Property2 Property3 Metabolic Stability (vs. Piperazine) Morpholine->Property3 Substituent->Core Modulates pKa of Aniline N

Figure 1: Structural Activity Relationship (SAR) logic dictating the design of morpholinylphenyl derivatives.

Part 2: Synthetic Methodology (Buchwald-Hartwig Amination)[1][2][3]

While Nucleophilic Aromatic Substitution (


) is possible for electron-deficient rings, the Buchwald-Hartwig Cross-Coupling  is the industry standard for broad applicability, allowing coupling to electron-rich or neutral aryl halides.
Critical Protocol: Pd-Catalyzed C-N Bond Formation

Objective: Synthesize N-(4-substituted-phenyl)morpholine with >90% yield.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst Precursor:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: XPhos or BINAP (2-4 mol%) – Why? XPhos is bulky and electron-rich, promoting oxidative addition of aryl chlorides/bromides and preventing catalyst deactivation.

  • Base:

    
     (1.4 equiv) – Why? Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on sensitive functional groups.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle Argon/Vacuum (3x). Oxygen is the enemy of the active Pd(0) species.

  • Catalyst Pre-complexation: Add

    
     and XPhos. Add solvent and stir at room temperature for 5 minutes. Visual Check: Solution should turn from dark purple/red to a clear orange/brown, indicating active ligand ligation.
    
  • Substrate Addition: Add the Aryl Bromide, Morpholine, and

    
     under positive Argon pressure.
    
  • Reaction: Heat to 80–100°C. Monitor via TLC (typically 2-4 hours).

  • Quench & Workup: Cool to RT, filter through a Celite pad (removes Pd black), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting low yields.

Buchwald_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination (R2NH binding) OxAdd->AmineCoord + Morpholine Deprot Deprotonation (Base removes HBr) AmineCoord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HBr RedElim->Pd0 Regenerate Catalyst

Figure 2: The Buchwald-Hartwig catalytic cycle.[1] Failure usually occurs at the Oxidative Addition step (inactive catalyst) or Deprotonation (weak base).

Part 3: Structural & Physicochemical Characterization

Once synthesized, the "novelty" must be validated through rigorous characterization.

1. Structural Confirmation (NMR/MS)
  • 
     NMR (CDCl3):  Look for the characteristic morpholine signals.
    
    • 
       3.80–3.90 ppm (4H, t, 
      
      
      
      ):
      
      
      protons (Deshielded by Oxygen).[2]
    • 
       3.10–3.20 ppm (4H, t, 
      
      
      
      ):
      
      
      protons.
  • 
     NMR:  Distinct peaks at ~66 ppm (
    
    
    
    ) and ~49 ppm (
    
    
    ).
2. Physicochemical Profiling Table

Data should be summarized to assess "drug-likeness" (Lipinski’s Rule of 5 compliance).

ParameterMethodTarget RangeRationale
LogP Shake-flask (Octanol/Water)1.0 – 3.5Ensures membrane permeability without poor solubility.
pKa Potentiometric Titration6.0 – 8.0Morpholine N is weakly basic; crucial for lysosomal trapping or solubility.
Solubility Kinetic Turbidimetry> 50 µMMinimum threshold for reliable biological assays.
Metabolic Stability Liver Microsomes (Human/Mouse)

> 30 min
Morpholine ring oxidation is the primary liability.
Part 4: Biological Validation (Case Study: Kinase Inhibition)

Morpholinylphenyl derivatives are potent scaffolds for kinase inhibitors (e.g., EGFR, PI3K) because the morpholine oxygen can accept a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).

Protocol: In Vitro Kinase Assay (FRET-based)

Objective: Determine


 against EGFR kinase.
  • Reagents: Recombinant EGFR kinase, Fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr), ATP (at

    
     concentration).
    
  • Setup: In 384-well plates, dispense 10 µL of compound (serial dilution in DMSO).

  • Initiation: Add Enzyme/Substrate mix. Incubate 60 min at RT.

  • Detection: Add EDTA (stop solution) and detection antibody (Europium-labeled). Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Visualization: Target Pathway (EGFR Signaling)

The diagram below maps where these derivatives intervene in the cellular context.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Receptor (Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor Morpholinylphenyl Derivative Inhibitor->Receptor Competitive Binding (ATP Pocket) AKT AKT (Survival) PI3K->AKT mTOR mTOR (Growth) AKT->mTOR Nucleus Cell Proliferation (Gene Expression) mTOR->Nucleus

Figure 3: EGFR signaling cascade. Morpholinylphenyl derivatives typically act as ATP-competitive inhibitors at the receptor level, halting downstream proliferation signals.

References
  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Perola, E. (2010). "An Analysis of the Binding Efficiencies of Drugs and Their Leads in Successful Drug Discovery Programs." Journal of Medicinal Chemistry. Link

  • FDA Drug Approval Package. (2024). "Cobenfy (Xanomeline and Trospium Chloride) Approval History." U.S. Food and Drug Administration.[3][4][5] Link

  • Kumari, A., & Singh, R. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

Sources

Exploratory

Pharmacological profile of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

An in-depth search for the pharmacological profile of the specific molecule, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, did not yield specific data on its biological activity, mechanism of action, or therapeutic potenti...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search for the pharmacological profile of the specific molecule, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, did not yield specific data on its biological activity, mechanism of action, or therapeutic potential. The public scientific literature and chemical databases reviewed do not contain information on this particular compound.

However, the search provided valuable information on structurally related compounds, which can offer insights into the potential pharmacological space that derivatives of phenylpropanoic acid and morpholine occupy. This guide will, therefore, discuss the pharmacological profiles of these related classes of molecules to provide a contextual understanding for researchers interested in this chemical scaffold.

Phenylpropanoic Acid Derivatives: A Scaffold of Diverse Activity

Phenylpropanoic acid and its derivatives are a well-established class of compounds in medicinal chemistry. The basic structure, also known as hydrocinnamic acid, consists of a benzene ring attached to a propanoic acid tail.[1] This scaffold is prevalent in a variety of biologically active molecules.

Anti-inflammatory Properties

Arylpropionic acid derivatives are a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2] A well-known example is Ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid.[2] The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[2] Prostaglandins are mediators of inflammation, pain, and fever. While effective, long-term use of traditional NSAIDs can lead to gastrointestinal issues, partly due to local irritation by the carboxylic acid moiety and the systemic depletion of cytoprotective prostaglandins.[2] Research has focused on synthesizing derivatives with improved safety profiles.[2]

G Protein-Coupled Receptor (GPCR) Modulation

Recent research has identified phenylpropanoic acid derivatives as agonists for G protein-coupled receptors (GPCRs), such as the free fatty acid receptor 4 (FFA4 or GPR120).[3][4] FFA4 is a target for the potential treatment of type 2 diabetes and other metabolic diseases.[3] Agonists of this receptor have been shown to lower plasma glucose in preclinical models.[3][4] The development of potent and selective FFA4 agonists from the phenylpropanoic acid scaffold is an active area of research.[3]

Anticancer and Antimicrobial Potential

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[5] Furthermore, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer and antioxidant properties, with some compounds showing the ability to reduce cancer cell viability and migration.[6] Thiazole derivatives of 3-aminopropanoic acid have also been investigated as potential anticancer agents targeting SIRT2 and EGFR.[7]

The Morpholine Moiety in Pharmacology

The morpholine ring is a common heterocyclic motif in many approved drugs and biologically active compounds.[8] Its inclusion in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability. Morpholine derivatives have a broad range of pharmacological activities, including anticancer, antimicrobial, and antidepressant effects.[8]

For instance, Linezolid is an antibiotic containing a morpholine ring.[8] In the context of cancer, some morpholine-containing compounds have shown potent cytotoxicity against various cancer cell lines.[8] Specifically, a potent and selective inhibitor of ATR protein kinase, a target in cancer therapy, incorporates a methylmorpholinyl group.[9]

Synthesis of Related Compounds

The synthesis of various phenylpropanoic acid and morpholine-containing compounds has been described in the literature. For example, a convenient one-pot synthesis for α-bromo-substituted β-amino acid esters involves the Michael addition of morpholine to α-bromoacrylic acid esters.[10] The synthesis of phenylthioacetic acid morpholide has also been detailed as a step in creating more complex thiophene derivatives.[11]

Safety and Toxicology of Related Structures

The safety profiles of phenylpropanoic acid derivatives are varied and depend on the specific substitutions. For some, hazards include skin and eye irritation, and potential respiratory irritation.[12][13] For others, such as (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride, the hazards listed include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[14] It is crucial that any new derivative undergoes thorough toxicological investigation.

Conclusion

While there is no specific pharmacological data available for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, the analysis of its constituent scaffolds—phenylpropanoic acid and morpholine—suggests several potential avenues for its biological activity. Based on the activities of related compounds, this molecule could potentially exhibit anti-inflammatory, metabolic-modulating, anticancer, or antimicrobial properties. Future research would be required to synthesize and screen this specific compound to determine its pharmacological profile.

References

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Lobachemie. 3-Phenylpropionic Acid - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Retrieved from [Link]

  • Li, J., et al. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. ResearchGate. Retrieved from [Link]

  • Naim, M. J., et al. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

  • Mikami, S., et al. (2012, April 26). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. Retrieved from [Link]

  • Gasparyan, S., et al. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. ResearchGate. Retrieved from [Link]

  • Kumar, P., et al. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

  • Oohashi, Y., et al. (2010, May 1). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Retrieved from [Link]

  • Wikipedia. Phenylpropanoic acid. Retrieved from [Link]

  • Shcherbakov, S. V., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]

  • Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • Al-Warhi, T., et al. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Retrieved from [Link]

  • Biotrial. Scientific publications & posters. Retrieved from [Link]

  • Foote, K. M., et al. (2013, March 14). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. Retrieved from [Link]

  • Li, L., et al. (2024, January 1). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. PubMed. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Foundational

Target Deconvolution Strategy for 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid

Executive Summary 3-[2-(Morpholin-4-yl)phenyl]propanoic acid is a bifunctional small molecule scaffold characterized by a lipophilic phenyl core, a polar morpholine ring, and an acidic propanoic tail. While frequently ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[2-(Morpholin-4-yl)phenyl]propanoic acid is a bifunctional small molecule scaffold characterized by a lipophilic phenyl core, a polar morpholine ring, and an acidic propanoic tail. While frequently utilized as a fragment in medicinal chemistry libraries or a building block for larger drug candidates, it does not possess a single, universally defined target in the public domain. Consequently, when this specific chemotype emerges as a "hit" in phenotypic screens, identifying its mechanism of action (MoA) requires a rigorous deconvolution strategy.[1]

This technical guide outlines a systematic, multi-modal protocol for identifying the biological target of this compound. The strategy prioritizes label-free biophysical methods initially—due to the molecule's low molecular weight (~235 Da)—before progressing to chemical proteomics and functional genomics.

Structural Analysis & Pharmacophore Hypothesis

Before experimental deconvolution, one must analyze the molecule's potential binding modes to narrow the search space.

The "Dual-Anchor" Hypothesis

The molecule presents two distinct chemical faces that suggest specific protein interactomes:

  • The Morpholine Moiety (Basic/H-Bond Acceptor):

    • Kinase Hinge Binder: Morpholine rings are classic motifs in kinase inhibitors (e.g., Gefitinib), often forming hydrogen bonds with the backbone residues of the ATP-binding pocket hinge region.

    • Solvent Exposure: Alternatively, the morpholine may serve as a solubilizing group pointing towards the solvent, making it an ideal site for linker attachment in probe design.

  • The Propanoic Acid Tail (Acidic/Anionic):

    • Electrostatic Anchor: At physiological pH, the carboxylate is likely deprotonated, suggesting interactions with positively charged residues (Arginine/Lysine).

    • Target Classes: This motif is common in ligands for Nuclear Receptors (e.g., PPARs), Transporters (e.g., MCTs), or enzymes recognizing phosphate/glutamate mimics.

In Silico Prediction (The "Zero" Step)

Prior to wet-lab work, run the structure through similarity ensemble approach (SEA) tools.

  • Protocol:

    • Generate the SMILES string: OC(=O)CCc1ccccc1N2CCOCC2.

    • Submit to SwissTargetPrediction and SEA (Similarity Ensemble Approach) .

    • Filter: Prioritize targets with a Tanimoto coefficient > 0.7 to known ligands.

Phase I: Label-Free Target Engagement (Biophysical)

Rationale: Due to the small size of the molecule, attaching a biotin tag or fluorophore (for traditional pulldowns) poses a high risk of abolishing binding affinity (steric hindrance). Therefore, label-free methods are the mandatory first step.

Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)

This method relies on the principle of ligand-induced thermal stabilization . Binding of the drug to its target protein increases the protein's melting temperature (


).

Experimental Protocol:

  • Cell Culture: Treat relevant cell lines (e.g., HeLa, HEK293) with the compound (10 µM) and DMSO (control) for 1-2 hours.

  • Aliquot & Heat: Divide cells into 10 aliquots. Heat each to a distinct temperature (gradient: 37°C to 67°C).

  • Lysis: Lyse cells using a mild detergent (e.g., NP-40) to extract soluble proteins. Aggregated (unstable) proteins precipitate and are spun down.

  • Quantification:

    • Targeted (Western Blot): If in silico prediction suggested a specific kinase (e.g., PI3K), probe for it directly.

    • Unbiased (Mass Spec): Digest the supernatant with trypsin, label with TMT (Tandem Mass Tags), and analyze via LC-MS/MS to identify proteins with shifted melting curves.

Success Metric: A statistically significant


 (>2°C) in the drug-treated sample vs. control confirms direct physical binding.

Phase II: Chemical Proteomics (Affinity Chromatography)

If label-free methods yield ambiguous results or too many hits, proceed to affinity-based pulldowns. This requires synthesizing a "probe" version of the molecule.

Probe Design Strategy

You must determine which end of the molecule tolerates modification.

  • Strategy A (Acid Modification): Convert the propanoic acid to an amide-linked PEG-Biotin.

    • Risk: High.[1] If the acid is the primary anchor (e.g., interacting with an Arginine), this will kill activity.

  • Strategy B (Phenyl Ring Functionalization): Synthesize an analog with a handle (e.g., an azide or alkyne) on the phenyl ring (meta/para to the morpholine) for Click Chemistry.

    • Recommendation: Use Photo-Affinity Labeling (PAL) . Incorporate a diazirine (photocrosslinker) and an alkyne handle.

The "Competition" Experiment (Crucial Control)

To validate that the proteins pulled down are specific targets and not "sticky" background proteins (like tubulin or heat shock proteins):

  • Lysate Prep: Prepare cell lysate.

  • Competition Arm: Pre-incubate lysate with a 10x-50x excess of the free, unmodified parent compound .

  • Probe Addition: Add the biotinylated probe to both the "Competition" and "No Competition" samples.

  • Pulldown: Capture with Streptavidin beads.

  • Analysis: True targets will be "competed away" (absent or significantly reduced) in the Competition arm because the active site was blocked by the free drug.

Phase III: Functional Validation (CRISPR/Cas9)

Identifying a binding partner is not enough; you must prove biological relevance.

Protocol:

  • CRISPR Knockout (KO): Generate a KO cell line for the identified target protein.

  • Phenotypic Rescue: Treat the KO cells with the compound.

    • Hypothesis: If the drug acts by inhibiting Protein X, the KO cells should mimic the drug-treated phenotype, and adding the drug to KO cells should have no additional effect (epistasis).

    • Resistance: If the drug kills cells via Protein X, the KO cells should be resistant to the drug.

Visualizing the Workflow

The following diagram illustrates the logical flow from phenotypic hit to validated target, emphasizing the decision points between label-free and label-based methods.

TargetDeconvolution Hit Phenotypic Hit: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid InSilico In Silico Profiling (SEA / SwissTargetPrediction) Hit->InSilico Decision Is a High-Confidence Target Predicted? InSilico->Decision DirectTest Direct Enzymatic/Binding Assay (SPR / FRET) Decision->DirectTest Yes LabelFree Label-Free Profiling (TPP / CETSA) Decision->LabelFree No / Ambiguous Validation Functional Validation (CRISPR KO / Overexpression) DirectTest->Validation ChemProt Chemical Proteomics (Photo-Affinity Labeling) LabelFree->ChemProt Low Signal LabelFree->Validation High Confidence Hit ChemProt->Validation

Caption: Decision matrix for target deconvolution, prioritizing label-free methods to preserve the binding kinetics of the small molecule scaffold.

Data Presentation Standards

When documenting your findings, organize quantitative data as follows to ensure reproducibility and clarity.

Table 1: Thermal Shift Assay (TSA) Results Template

Protein IDGene Name

(DMSO)

(Compound)

P-ValueInterpretation
P12345KINASE_A48.5°C52.1°C+3.6°C<0.001Strong Binder
Q98765HSP9055.0°C55.2°C+0.2°C0.45Non-Binder
P56789OFF_TARGET42.0°C45.1°C+3.1°C<0.01Potential Off-Target

References

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.[1][2] Nature Chemical Biology. Link

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. Link

  • Schirle, M., & Jenkins, J. L. (2016). Identifying compound efficacy targets in phenotypic drug discovery. Drug Discovery Today. Link

  • SwissTargetPrediction. (2019). A web server for target prediction of bioactive small molecules. Nucleic Acids Research. Link

Sources

Exploratory

Spectroscopic data for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid Executive Summary This technical guide provides a comprehensive framework for the structural val...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (CAS: 933736-96-0). As a functionalized hydrocinnamic acid derivative featuring an ortho-substituted morpholine ring, this compound serves as a critical intermediate in the synthesis of Bcl-2 family inhibitors and other heterocyclic pharmaceutical candidates.

This document moves beyond simple data listing to establish a self-validating analytical protocol . It details the specific spectroscopic signatures required to confirm identity, assess purity, and differentiate the target molecule from common synthetic byproducts.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-[2-(Morpholin-4-yl)phenyl]propanoic acid
CAS Number 933736-96-0
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Monoisotopic Mass 235.1208 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, CHCl₃; slightly soluble in water

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to accurate spectral interpretation. The presence of specific impurities often complicates the aromatic region of the NMR spectrum.

Primary Synthesis Route: The compound is typically accessed via a Buchwald-Hartwig amination of 3-(2-bromophenyl)propanoate esters followed by hydrolysis, or via Heck coupling strategies.

Common Impurities:

  • Des-morpholino analog: 3-phenylpropanoic acid (Hydrocinnamic acid).

  • Incomplete Hydrolysis: Methyl/Ethyl ester derivatives.

  • Regioisomers: meta- or para-morpholino isomers (distinguishable by aromatic coupling patterns).

Figure 1: Synthetic pathway and potential impurity origins. Monitoring the ester intermediate is critical for purity assessment.

Spectroscopic Characterization Protocols

A. Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol + 0.1% Formic Acid.

  • Molecular Ion: The nitrogen atom confers basicity, making ESI(+) the preferred mode. Expect a strong protonated molecular ion

    
    .
    
  • Fragmentation Logic: The morpholine ring is the primary site of fragmentation after the loss of the carboxylic acid moiety.

Ion Typem/z (Expected)Interpretation
[M+H]⁺ 236.13 Parent Ion (Base Peak)
[M+Na]⁺258.11Sodium adduct (common in glass containers)
[M+H - H₂O]⁺218.12Loss of water from carboxylic acid
[M+H - C₂H₄O]⁺192.10Loss of ethylene oxide (morpholine ring cleavage)
B. Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on solid sample.

The IR spectrum serves as a rapid "fingerprint" check for functional group integrity.

  • Carboxylic Acid Zone (2500–3300 cm⁻¹): Look for the characteristic broad, jagged "hump" of the O-H stretch, overlapping with C-H stretches.

  • Carbonyl Region (1700–1725 cm⁻¹): A strong, sharp peak corresponding to the C=O stretch of the saturated acid. Note: If this shifts to ~1740 cm⁻¹, suspect ester impurity.

  • Ether Linkage (1100–1120 cm⁻¹): The C-O-C stretch of the morpholine ring.

C. Nuclear Magnetic Resonance (NMR)

Methodology:

  • Solvent: CDCl₃ (Deuterated Chloroform) is standard. DMSO-d₆ is an alternative if solubility is poor or to exchange the COOH proton.

  • Reference: TMS (0.00 ppm) or residual solvent peak (CHCl₃ 7.26 ppm).

The molecule has four distinct proton environments: the carboxylic acid proton, the aromatic ring, the morpholine ring, and the propanoic acid chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
11.00 - 12.00 Broad Singlet1HCOOH Exchangeable acidic proton. May be invisible in wet solvents.
7.15 - 7.25 Multiplet2HAr-H (3, 5)Meta and para to the morpholine group.
7.00 - 7.10 Multiplet1HAr-H (4)Para to the alkyl chain.
6.90 - 7.00 Multiplet1HAr-H (6)Ortho to the alkyl chain; shielded by morpholine electron donation.
3.80 - 3.90 Triplet (J≈4.8 Hz)4HMorpholine O-CH₂ Deshielded by oxygen. Characteristic morpholine signature.
3.00 - 3.10 Triplet (J≈4.8 Hz)4HMorpholine N-CH₂ Adjacent to nitrogen.
2.90 - 3.00 Triplet (J≈7.5 Hz)2HPropyl C3-H Benzylic protons.
2.60 - 2.70 Triplet (J≈7.5 Hz)2HPropyl C2-H Alpha to carbonyl.

Critical Validation Point: The ortho-substitution pattern is confirmed if the aromatic region integrates to 4H and shows a complex ABCD or similar multiplet pattern, distinct from the symmetric pattern of a para-substituted isomer.

Chemical Shift (δ, ppm)Carbon TypeAssignment
178.5 Quaternary (C=O)Carboxylic Acid Carbonyl
151.2 Quaternary (C-N)Aromatic C2 (Ipso to Morpholine)
135.0 Quaternary (C-C)Aromatic C1 (Ipso to Propyl chain)
127 - 131 CH (Aromatic)Aromatic C3, C4, C5, C6
67.2 CH₂Morpholine C (O-CH₂)
52.5 CH₂Morpholine C (N-CH₂)
35.1 CH₂Propyl C2 (Alpha to COOH)
27.8 CH₂Propyl C3 (Benzylic)

Experimental Workflow: Sample Preparation

To ensure high-fidelity data, follow this preparation protocol:

  • NMR Sample: Dissolve 5-10 mg of solid in 0.6 mL CDCl₃. Filter through a cotton plug if the solution is cloudy (removes inorganic salts from the hydrolysis step).

  • MS Sample: Dilute 1 mg of compound in 1 mL Methanol. Further dilute 10 µL of this stock into 990 µL of 50:50 MeOH:H₂O (+0.1% Formic Acid) for direct infusion.

Figure 2: Standard Operating Procedure (SOP) for spectroscopic validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for fragment spectral data: Morpholine and Hydrocinnamic acid).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction rules).
  • PubChem Database. (2024). Compound Summary for 3-Phenylpropanoic acid. National Center for Biotechnology Information. [Link] (Base structure reference).

Foundational

In Silico Modeling of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid Interactions

This guide provides a comprehensive technical framework for the in silico modeling of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (CAS: 933736-96-0). As a functionalized phenyl-propanoic acid derivative featuring an ortho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the in silico modeling of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (CAS: 933736-96-0). As a functionalized phenyl-propanoic acid derivative featuring an ortho-morpholine substituent, this molecule represents a "privileged scaffold" in medicinal chemistry—combining the solubility-enhancing properties of morpholine with the linker flexibility of a propionic acid tail.

The following protocols are designed to characterize its physicochemical properties, identify potential biological targets (Target Fishing), and model its binding mechanics using high-fidelity computational methods.

Executive Technical Summary

Molecule Class: Amphiphilic Fragment / Linker Scaffold SMILES: OC(=O)CCc1ccccc1N2CCOCC2 (Canonical representation) Key Structural Features:

  • Ortho-Substitution: The steric bulk of the morpholine ring at the ortho position relative to the propanoic acid tail restricts rotation around the phenyl-C(alkyl) bond, creating specific conformational preferences.

  • H-Bond Potential: The morpholine oxygen (acceptor), morpholine nitrogen (basic center/acceptor), and carboxylic acid (donor/acceptor) create a complex electrostatic profile.

  • Application: This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) targeting kinases (hinge binding) and Protein-Protein Interactions (PPIs) where the acid mimics Asp/Glu residues or binds arginine fingers.

Quantum Mechanical (QM) Profiling & Conformational Landscape

Before docking, the ligand's internal energy landscape must be mapped to avoid biologically irrelevant conformations.

Density Functional Theory (DFT) Protocol

Objective: Determine the global minimum conformation and calculate the electrostatic potential (ESP) surface.

Methodology:

  • Initial Geometry: Generate 3D coordinates from SMILES.

  • Pre-optimization: Use Molecular Mechanics (MMFF94) to relieve steric clashes.

  • DFT Optimization:

    • Theory/Basis Set: B3LYP/6-311+G(d,p). This level is required to accurately model the lone pair interactions of the morpholine nitrogen and oxygen.

    • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

      
      ) to simulate physiological conditions.
      
    • Frequency Calculation: Confirm stationary points (zero imaginary frequencies).

The "Ortho-Effect" Conformational Scan

The critical interaction is the steric clash between the morpholine ring and the ethyl-carboxyl chain.

Workflow: Perform a relaxed potential energy surface (PES) scan rotating the dihedral angle


 (C

-C

-C

-C

).
  • Step Size: 10° increments (0° to 360°).

  • Observation: Look for "folded" states where the carboxylic acid proton donates a hydrogen bond to the morpholine nitrogen or oxygen.

    • Hypothesis: In vacuum, a folded intramolecular H-bond stabilizes the structure. In water, this likely opens up due to solvent competition.

Visualization of Conformational Logic:

ConformationalScan Start Input Structure (3D Coordinates) MM_Min MMFF94 Minimization Start->MM_Min DFT_Opt DFT Optimization B3LYP/6-311+G(d,p) MM_Min->DFT_Opt Check_Imag Imaginary Freq? DFT_Opt->Check_Imag Dihedral_Scan Dihedral Scan (C-C-C-C) Global_Min Global Minimum (Open/Folded) Dihedral_Scan->Global_Min Check_Imag->DFT_Opt Yes (Fix) Check_Imag->Dihedral_Scan No Boltzmann Boltzmann Weighting Conformer Ensemble Global_Min->Boltzmann

Figure 1: Workflow for determining the bioactive conformation ensemble using DFT.

Target Identification: Inverse Docking (Target Fishing)

Since this is a building block, the research question is often: "What does this fragment bind to?"

Pharmacophore Mapping

The molecule presents a distinct pharmacophore:

  • Hydrophobic Core: Phenyl ring + Morpholine carbons.

  • H-Bond Acceptor: Morpholine Oxygen.

  • Negative Ionizable/H-Bond Donor: Carboxylic acid (pKa

    
     4.5).
    
Inverse Docking Protocol

Instead of docking one library to one target, we dock this single scaffold against a database of "druggable" pockets (e.g., scPDB).

Step-by-Step:

  • Target Database Preparation: Select a subset of targets known to bind phenyl-propanoic acids (e.g., PPAR

    
    , Bcl-2, MMPs).
    
  • Blind Docking (AutoDock Vina / Glide SP):

    • Grid Box: Centered on the known ligand of the target structure.

    • Exhaustiveness: High (32-64) to ensure the small fragment finds the deep minima.

  • Scoring & Filtering:

    • Normalize scores by Ligand Efficiency (LE =

      
      ).
      
    • Threshold: LE < -0.3 kcal/mol/atom suggests a hit.

Likely Interaction Partners:

  • Kinases: The morpholine ring mimics the adenine ring of ATP; the acid tail extends into the solvent or interacts with the "sugar pocket" lysine.

  • Bcl-2 Family: The hydrophobic phenyl-morpholine fits into the p2/p4 pockets; the acid mimics the Asp residue of the BH3 domain.

Molecular Docking Simulation: Interaction Mechanics

Assuming a Kinase Target (e.g., CDK2) as a representative case study for this scaffold.

System Setup
  • Protein: Crystal structure of CDK2 (PDB: 1DI8 or similar).

  • Ligand: The Boltzmann-weighted global minimum from Section 2.

  • Protonation State: At pH 7.4, the carboxylic acid is deprotonated (

    
    ) and the morpholine nitrogen is predominantly neutral (pKa 
    
    
    
    8.3, but proximity to phenyl lowers basicity). Note: Check pKa with Epik/Jaguar.
Interaction Analysis Table

When analyzing the docked pose, quantify these specific interactions:

Interaction TypeStructural MotifTarget Residue (Generic)Energy Contribution (est.)
H-Bond (Acceptor) Morpholine OxygenBackbone NH (Hinge)-2.5 to -4.0 kcal/mol
Hydrophobic Phenyl RingGatekeeper Residue-1.5 to -3.0 kcal/mol
Salt Bridge Propanoate (

)
Catalytic Lysine (K33)-3.0 to -6.0 kcal/mol
Cation-

Phenyl RingArg/Lys Sidechains-1.0 to -2.0 kcal/mol
Validation: Self-Docking

To prove the protocol is trustworthy:

  • Remove the co-crystallized ligand from the PDB.

  • Redock the native ligand using the exact parameters used for the morpholine scaffold.

  • Success Metric: RMSD between docked and crystal pose must be < 2.0 Å.

Molecular Dynamics (MD) Stability Profiling

Docking provides a static snapshot. MD simulations determine if the fragment stays bound or drifts due to weak affinity.

Simulation Protocol (GROMACS/AMBER)
  • Force Field:

    • Protein: AMBER ff14SB.

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived from the DFT calculation.

  • System:

    • Solvent: TIP3P Water box (10 Å buffer).

    • Ions: Na+/Cl- to neutralize and reach 0.15 M.

  • Production Run:

    • Time: 100 ns.

    • Ensemble: NPT (300 K, 1 bar).

    • Step size: 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 5 Å relative to the protein, the binding is unstable.

  • Hydrogen Bond Lifetime: Calculate the percentage of simulation time the Salt Bridge (Propanoate-Lysine) persists. >60% indicates a "structural anchor."

MD Workflow Visualization:

MD_Workflow Complex Ligand-Protein Complex (Docked Pose) Topology Topology Generation (GAFF2 / ff14SB) Complex->Topology Solvate Solvation & Ionization (TIP3P / 0.15M NaCl) Topology->Solvate Equil Equilibration (NVT -> NPT) Solvate->Equil Prod Production MD (100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, H-Bonds, MM-PBSA) Prod->Analysis

Figure 2: Molecular Dynamics simulation pipeline for stability verification.

ADMET & Physicochemical Prediction

For this scaffold to be viable in drug development, it must pass "Rule of Three" (for fragments) or "Rule of Five" (if optimized).

Predicted Profile (Consensus Estimation):

PropertyValue (Approx)InterpretationMethod/Source
Molecular Weight ~235.28 g/mol Excellent (Fragment space < 300)RDKit Descriptors
LogP (Lipophilicity) 1.5 - 2.0Ideal range for oral bioavailabilitySwissADME Consensus
TPSA ~50-60 ŲHigh Permeability (BBB penetrant possible)E-Dragon
Solubility (LogS) -2.5 (Soluble)Morpholine enhances solubilityESOL Model
Metabolic Stability ModerateBenzylic position (propanoic chain) is oxidation proneCYP450 Prediction

Toxicology Alert: The carboxylic acid can form acyl-glucuronides (reactive metabolites). In silico "Metabolic Spotting" (e.g., using SMARTCyp) should be performed to assess the reactivity of the carboxyl group.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link

Exploratory

Technical Whitepaper: Therapeutic Potential &amp; Pharmacological Profiling of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid

The following technical guide details the pharmacological profile and therapeutic potential of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (CAS: 933736-96-0). Executive Summary 3-[2-(Morpholin-4-yl)phenyl]propanoic acid i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile and therapeutic potential of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (CAS: 933736-96-0).

Executive Summary

3-[2-(Morpholin-4-yl)phenyl]propanoic acid is a privileged small-molecule scaffold characterized by an ortho-substituted phenyl ring linking a hydrophilic morpholine moiety and a propanoic acid tail. While often categorized as a chemical building block (CAS 933736-96-0), its structural topology mimics critical pharmacophores found in Bcl-2 family inhibitors , Kynurenine Monooxygenase (KMO) inhibitors , and GPR40/120 agonists .

This guide analyzes the compound not merely as an intermediate, but as a bioactive fragment for Fragment-Based Drug Discovery (FBDD). Its specific "Acid-Linker-Hydrophobe" architecture allows it to probe protein-protein interaction (PPI) interfaces and metabolic enzyme active sites.

Physicochemical Profile
PropertyValueImplication
Molecular Formula C₁₃H₁₇NO₃Low MW fragment (<300 Da), ideal for FBDD.
Molecular Weight 235.28 g/mol High ligand efficiency potential.
H-Bond Donors/Acceptors 1 / 4Balanced for membrane permeability.
Key Pharmacophore Ortho-morpholineInduces a twisted conformation, mimicking bioactive turns.
Acidic Headgroup Propanoic AcidAnchors to Arg/Lys/His residues in active sites.

Primary Therapeutic Targets

A. Bcl-2 Family (Apoptosis Regulation)

The ortho-morpholinophenyl propanoic acid motif is a structural mimetic of the BH3 domain of pro-apoptotic proteins (e.g., BAD, BIM).

  • Mechanism: The propanoic acid mimics the conserved Aspartate residue (e.g., Asp99 in Bim) that forms a salt bridge with Arg146 in Bcl-xL. The morpholine ring projects into the hydrophobic groove (p2/p4 pockets) usually occupied by Leucine or Isoleucine.

  • Therapeutic Application: Oncology (Leukemia, Lymphoma) – sensitizing resistant tumors to apoptosis.

B. Kynurenine Monooxygenase (KMO)

KMO is a flavin-dependent enzyme in the tryptophan catabolic pathway.

  • Mechanism: KMO inhibitors require an acidic headgroup to coordinate with the FAD cofactor or active site Arg residues. The phenyl-morpholine core fills the hydrophobic substrate tunnel, preventing Kynurenine binding.

  • Therapeutic Application: Huntington’s Disease, Neuropathic Pain, and Acute Pancreatitis (by reducing toxic 3-hydroxykynurenine levels).

C. GPR40/FFAR1 (Metabolic Regulation)

Phenylpropanoic acid derivatives are classic agonists for Free Fatty Acid Receptor 1 (GPR40).

  • Mechanism: The carboxylate headgroup binds to the Arg183/Arg258 cluster in the receptor's orthosteric site. The ortho-substitution forces the phenyl ring into a specific rotamer that activates the receptor, stimulating insulin secretion.

  • Therapeutic Application: Type 2 Diabetes Mellitus (T2DM).

Mechanistic Pathways & Visualization

Pathway 1: Kynurenine Pathway Modulation (KMO Inhibition)

Inhibition of KMO by 3-[2-(Morpholin-4-yl)phenyl]propanoic acid shifts the pathway towards Kynurenic Acid (neuroprotective) rather than Quinolinic Acid (neurotoxic).

KMO_Pathway TRP Tryptophan KYN Kynurenine TRP->KYN KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK 3-Hydroxykynurenine (Toxic) KYN->HK KMO KMO KMO Enzyme QUIN Quinolinic Acid (Neurotoxic) HK->QUIN INHIBITOR 3-[2-(Morpholin-4-yl) phenyl]propanoic acid INHIBITOR->KMO Inhibits

Caption: KMO inhibition shunts the pathway away from neurotoxic Quinolinic Acid toward neuroprotective Kynurenic Acid.

Pathway 2: Bcl-2 Apoptosis Sensitization

The compound disrupts the sequestration of pro-apoptotic factors (BAX/BAK) by anti-apoptotic proteins (Bcl-2/Bcl-xL).

Bcl2_Mechanism Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bax BAX / BAK (Pro-apoptotic) Bcl2->Bax Sequesters (Inhibits) Mito Mitochondrial Outer Membrane Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Drug 3-[2-(Morpholin-4-yl) phenyl]propanoic acid Drug->Bcl2 Binds BH3 Groove (Displaces Bax)

Caption: Competitive inhibition of Bcl-2 allows BAX/BAK oligomerization and mitochondrial permeabilization.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: To generate high-purity material for biological assay.

  • Starting Material: 2-Bromobenzaldehyde.

  • Step 1 (Amination): React 2-Bromobenzaldehyde with Morpholine using Pd(OAc)₂/BINAP catalyst (Buchwald-Hartwig amination) to yield 2-morpholinobenzaldehyde.

  • Step 2 (Wittig/Horner-Wadsworth-Emmons): React with triethyl phosphonoacetate to form the cinnamate ester.

  • Step 3 (Reduction & Hydrolysis): Hydrogenation (H₂, Pd/C) of the double bond followed by LiOH hydrolysis of the ester.

  • Purification: Recrystallization from Ethanol/Water. Confirm structure via ¹H-NMR (distinct triplet for propanoic CH₂ at ~2.6 ppm).

Protocol B: Fluorescence Polarization (FP) Binding Assay (Bcl-2)

Rationale: To quantify the binding affinity (


) of the compound to the Bcl-xL BH3 groove.

Reagents:

  • Recombinant Bcl-xL protein (GST-tagged).

  • Fluorescent Probe: FAM-labeled BAD BH3 peptide (FAM-NLWAAQRYGRELRRMSDEFEGSFKGL).

  • Assay Buffer: 20 mM Tris (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.

Workflow:

  • Master Mix: Dilute Bcl-xL protein to 20 nM in Assay Buffer. Add FAM-peptide to a final concentration of 5 nM.

  • Compound Addition: Dispense 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (dissolved in DMSO) into a 384-well black plate in a dose-response series (e.g., 100 µM to 1 nM).

  • Incubation: Add 20 µL of Master Mix to each well. Incubate for 30 minutes at Room Temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot mP vs. log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: KMO Enzymatic Activity Assay

Rationale: To verify functional inhibition of Kynurenine 3-monooxygenase.[1]

Workflow:

  • Enzyme Prep: Isolate mitochondria from yeast or mammalian cells overexpressing human KMO.

  • Reaction Mix: 100 mM Potassium Phosphate (pH 7.4), 200 µM NADPH, 100 µM L-Kynurenine.

  • Initiation: Add compound (various concentrations) followed by 5 µg of mitochondrial protein.

  • Kinetics: Monitor the decrease in NADPH absorbance at 340 nm over 10 minutes at 37°C.

  • Secondary Readout: Quantify 3-Hydroxykynurenine production via HPLC-UV/Vis if NADPH interference is suspected.

References

  • Rees, S., et al. (2025).[2] Structure-activity relationship expansion of the 2-morpholinobenzoic acid scaffold as PC-PLC inhibitors.[2] RSC Medicinal Chemistry, 16(12).[2] Retrieved from [Link]

  • Helwa, A., et al. (2020).[1][3] Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors. Bioorganic Chemistry, 102, 104051.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Structure-based design of 2-(3-benzoylphenyl) propanoic acid derivatives. Journal of Pharmacy & Bioallied Sciences, 4(1), 43-50.[4] Retrieved from [Link]

  • MDPI. (2025). Propanoic Acid Derivatives as Promising Scaffolds for SIRT2 and EGFR. Molecules.[1][5][2][3][4][6] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Analysis of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

Abstract & Scope This technical guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (CAS: N/A for specific iso...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (CAS: N/A for specific isomer, structurally related to N-phenylmorpholine derivatives).

Due to the amphoteric nature of the analyte—containing a weakly basic N-aryl morpholine moiety and an acidic carboxylic acid tail—this method utilizes a controlled pH Reverse-Phase (RP-HPLC) strategy. This approach ensures robust retention, minimizes peak tailing, and provides compatibility with standard UV detection.

Target Audience: Analytical Chemists, QC Specialists, and Process Development Scientists.

Chemical Context & Method Strategy

Analyte Properties[1][2][3]
  • Structure: A propanoic acid side chain attached to a phenyl ring, which is substituted at the ortho (2-) position with a morpholine ring.

  • Chromophores: The N-phenyl (aniline-like) system provides strong UV absorption, typically in the 240–260 nm range, with secondary bands <220 nm.

  • Ionization (pKa) Logic:

    • Carboxylic Acid: pKa ≈ 4.2–4.5. At pH < 3, it exists in the neutral (COOH) form, increasing retention on C18.

    • Morpholine Nitrogen: Being attached directly to the phenyl ring (N-aryl), the nitrogen lone pair is delocalized into the aromatic system. This drastically lowers the basicity compared to aliphatic morpholines. The pKa of the conjugate acid is likely 2.5–3.0 .

    • Net Charge: At pH ~3.0, the molecule is largely neutral (acid protonated, amine partially protonated but weak). This is the sweet spot for RP-HPLC retention.

Selection of Stationary Phase

We utilize a Type B Silica C18 column (USP L1) with high surface coverage and end-capping.

  • Why? End-capping covers residual silanol groups, preventing the "tailing" often seen with amine-containing compounds.

  • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.

Experimental Protocol

Reagents & Materials
ReagentGradePurpose
Water HPLC/Milli-QMobile Phase Base
Acetonitrile (ACN) HPLC Gradient GradeOrganic Modifier
Potassium Dihydrogen Phosphate (KH₂PO₄) ACS ReagentBuffer Salt
Phosphoric Acid (85%) ACS ReagentpH Adjustment
Reference Standard >98% PurityCalibration
Instrumentation Setup
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Flow Cell: Standard 10 mm path length.

Chromatographic Conditions

This method uses an acidic phosphate buffer to suppress the ionization of the carboxylic acid, ensuring the analyte is in its hydrophobic, neutral form for optimal retention.

ParameterSetting
Column C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Run Time 20 Minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Phase
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
12.0 40 60 Linear Ramp
15.0 10 90 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | End |

Preparation of Solutions

1. Buffer Preparation (20 mM Phosphate, pH 3.0):

  • Dissolve 2.72 g of KH₂PO₄ in 900 mL of Milli-Q water.

  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm membrane filter.[1]

2. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10 mg of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile (Diluent). Sonicate if necessary.

  • Make up to volume.

3. Working Standard (100 µg/mL):

  • Pipette 1.0 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A (or Diluent).

Method Logic & Visualization[7]

The following diagram illustrates the decision-making process for the mobile phase selection based on the analyte's pKa properties.

MethodLogic Analyte Analyte: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid pKa_Check Check pKa Values Acid: ~4.5 | Base: ~2.5 (N-aryl) Analyte->pKa_Check Decision Select pH Strategy pKa_Check->Decision Low_pH Acidic pH (2.5 - 3.0) (Chosen Method) Decision->Low_pH Suppress Acid High_pH Neutral pH (7.0) Decision->High_pH Ionize Acid Mechanism_Low COOH Neutral Amine Protonated/Neutral High Retention on C18 Low_pH->Mechanism_Low Mechanism_High COO- Anionic Amine Neutral Low Retention (Elutes early) High_pH->Mechanism_High Result Robust Separation Minimal Tailing Mechanism_Low->Result

Caption: Logical flow for selecting pH 3.0 to maximize retention and peak shape.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed before running sample batches.

ParameterAcceptance CriteriaRationale
Retention Time (RT) Precision RSD ≤ 1.0% (n=5)Confirms pump/gradient stability.
Peak Area Precision RSD ≤ 1.0% (n=5)Confirms injector accuracy.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Checks for secondary silanol interactions.
Theoretical Plates (N) > 5000Ensures column efficiency.
Resolution (Rs) > 2.0 (if impurities present)Ensures separation from synthesis byproducts.
Validation Protocols (Brief)
  • Linearity: Prepare 5 levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration). Plot Area vs. Conc. R² should be ≥ 0.999.[2]

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

  • Specificity: Inject Mobile Phase blank and Diluent blank. No peaks should elute at the retention time of the analyte.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amine.Ensure column is "Base Deactivated" (BD). Increase buffer concentration to 25-50 mM.
Drifting Retention Time pH instability or Temperature flux.Verify buffer pH with a calibrated meter. Use a column oven.
High Backpressure Particulates in mobile phase.[3]Filter mobile phase through 0.22 µm or 0.45 µm filter. Replace guard column.
Split Peaks Solvent mismatch.Ensure sample diluent is weaker (more water) than the initial mobile phase gradient (90% Water).

Experimental Workflow Diagram

Workflow Start Start Prep_MP 1. Prepare Mobile Phase (20mM Phosphate pH 3.0) Start->Prep_MP Prep_Std 2. Prepare Standard (100 µg/mL in 50:50 ACN:H2O) Prep_MP->Prep_Std Condition 3. Condition Column (20 mins @ Initial Cond.) Prep_Std->Condition SST 4. Run SST (5 Injections) Condition->SST Check_SST SST Pass? SST->Check_SST Run_Samples 5. Run Samples (Bracket with Stds) Check_SST->Run_Samples Yes Fail Troubleshoot Check_SST->Fail No Calc 6. Calculate Results Run_Samples->Calc Fail->Condition

Caption: Step-by-step experimental workflow for routine analysis.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanisms).
  • U.S. Food and Drug Administration (FDA). (1994). Reviewer Guidance: Validation of Chromatographic Methods. Link

  • European Pharmacopoeia (Ph.[4][5] Eur.). Chapter 2.2.46: Chromatographic Separation Techniques. (Guidance on System Suitability).

  • PubChem. (n.d.).[6] Compound Summary: 3-(2-morpholinophenyl)propanoic acid. Link (Used for structural confirmation and physicochemical property estimation).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley. (Reference for pKa-based buffer selection).

Sources

Application

Cell-based assay protocol using 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

Title: A Cell-Based Assay to Profile the Bioactivity of CSF1R Inhibitors Using 3-[2-(Morpholin-4-yl)phenyl]propanoic acid Analogs Introduction The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase,...

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Cell-Based Assay to Profile the Bioactivity of CSF1R Inhibitors Using 3-[2-(Morpholin-4-yl)phenyl]propanoic acid Analogs

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical mediator of cell survival, proliferation, and differentiation, primarily in cells of the monocyte/macrophage lineage.[1][2] The binding of its ligand, CSF-1, triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[3][4] In the context of cancer, CSF1R signaling is implicated in promoting the M2-like, pro-tumoral phenotype of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and facilitate tumor growth and metastasis.[3][5][6] Consequently, inhibiting the CSF1/CSF1R axis has emerged as a promising therapeutic strategy in oncology.[7]

This application note provides a detailed protocol for a cell-based assay to determine the bioactivity of small molecule inhibitors of CSF1R, using compounds structurally related to 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, such as Pexidartinib (PLX3397). Pexidartinib is a potent and selective inhibitor of CSF1R that has been approved for the treatment of tenosynovial giant cell tumors and is under investigation for other malignancies.[8][9][10] The described assay measures the inhibition of CSF-1-dependent cell proliferation, a robust and direct indicator of CSF1R pathway inhibition.

Target Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of potential CSF1R inhibitors.

Scientific Principles and Assay Design

The core of this assay is the principle that certain cell lines are dependent on CSF1R signaling for their proliferation and survival. In the presence of CSF-1, these cells will proliferate robustly. However, the introduction of a CSF1R inhibitor will block this signaling cascade, leading to a dose-dependent decrease in cell proliferation. This inhibition can be quantified using various methods, such as metabolic assays (e.g., MTT, CellTiter-Glo®) or direct cell counting.

The choice of cell line is critical. Bone marrow-derived macrophages (BMDMs) are a physiologically relevant model, as their differentiation and survival are heavily dependent on M-CSF.[10] Alternatively, engineered cell lines, such as Ba/F3 cells expressing human CSF1R, provide a more defined and reproducible system.[11] For this protocol, we will focus on a widely used and well-characterized murine macrophage cell line, RAW 264.7, which expresses endogenous CSF1R and exhibits a proliferative response to M-CSF.

Experimental Workflow Diagram

G cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_read Day 5: Data Acquisition A Seed RAW 264.7 cells in 96-well plates B Incubate overnight (37°C, 5% CO2) A->B D Add compound and M-CSF to appropriate wells B->D C Prepare serial dilutions of test compound (e.g., Pexidartinib) C->D E Incubate for 72 hours D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G H Data analysis (IC50 curve) G->H

Caption: Workflow for CSF1R inhibitor cell-based proliferation assay.

Detailed Protocol: CSF-1 Dependent Proliferation Assay

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose and L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Recombinant Murine M-CSF (carrier-free)

  • Pexidartinib (PLX3397) or other 3-[2-(Morpholin-4-yl)phenyl]propanoic acid analog

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, white, clear-bottom 96-well cell culture plates

  • Luminometer

Step-by-Step Methodology:

Part 1: Cell Culture and Seeding (Day 1)

  • Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

    • Rationale: Consistent and healthy cell cultures are paramount for reproducible assay results. Subculturing before cells reach confluency prevents contact inhibition and maintains their proliferative capacity.

  • Cell Seeding: Harvest cells using a cell scraper (avoiding trypsin if possible to preserve receptor integrity). Count the cells using a hemocytometer or automated cell counter. Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

  • Plating: Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (5,000 cells/well).

    • Rationale: A white plate is used to maximize the luminescent signal for the CellTiter-Glo® readout. Seeding density is optimized to ensure cells are in a logarithmic growth phase during the treatment period and do not become over-confluent in the control wells.

  • Incubation: Incubate the plate overnight at 37°C with 5% CO2 to allow for cell adherence.

Part 2: Compound Preparation and Treatment (Day 2)

  • Compound Stock Preparation: Prepare a 10 mM stock solution of Pexidartinib (or test compound) in DMSO.

  • Serial Dilutions: Perform a serial dilution of the compound stock in serum-free DMEM. A typical 8-point dilution series might range from 10 µM to 1 nM final concentration. Also, prepare a DMSO-only control.

    • Rationale: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • M-CSF Preparation: Prepare a working solution of murine M-CSF in serum-free DMEM at a concentration of 40 ng/mL. The final concentration in the wells will be 20 ng/mL.

    • Rationale: The concentration of M-CSF should be at or near the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust proliferative signal that can be effectively inhibited.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the appropriate compound dilution to each well.

    • Add 50 µL of the 40 ng/mL M-CSF solution to all wells except for the "no M-CSF" control wells. Add 50 µL of serum-free DMEM to these control wells.

    • Controls:

      • Cells + M-CSF + DMSO: Maximum proliferation control.

      • Cells + No M-CSF: Basal proliferation control.

      • Media only: Background control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

    • Rationale: A 72-hour incubation period is typically sufficient to observe significant differences in proliferation between treated and untreated cells.

Part 3: Data Acquisition (Day 5)

  • Reagent Equilibration: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Luminescent Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Data Reading: Measure the luminescence of each well using a luminometer.

Data Analysis and Expected Results

The raw luminescence data should be normalized to the controls. The percent inhibition for each compound concentration can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background))

The normalized data can then be plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis (four-parameter logistic fit) can be used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the M-CSF-stimulated proliferation by 50%.

Table 1: Representative Data for a CSF1R Inhibitor

Compound Concentration (nM)Percent Inhibition
100098.5
30095.2
10088.1
3075.4
1052.3
328.9
110.1
00
IC50 (nM) ~10

Note: These are example data. Actual IC50 values may vary depending on the specific compound, cell line, and assay conditions. Pexidartinib has reported IC50 values for CSF1R in the range of 10-20 nM.[11][12]

CSF1R Signaling Pathway

The following diagram illustrates the key components of the CSF1R signaling pathway that is targeted by inhibitors like Pexidartinib.

Caption: Simplified CSF1R signaling pathway and point of inhibition.

Conclusion

This application note provides a robust and reproducible cell-based assay for characterizing the bioactivity of CSF1R inhibitors. By measuring the inhibition of M-CSF-dependent proliferation, researchers can obtain quantitative data on the potency of their test compounds. This assay is a crucial first step in the preclinical evaluation of novel therapeutics targeting the CSF1/CSF1R signaling axis for applications in oncology and inflammatory diseases.

References

  • CSF-1R in Cancer: More than a Myeloid Cell Receptor. MDPI. Available at: [Link]

  • Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. Frontiers. Available at: [Link]

  • Colony Stimulating Factor-1 and its Receptor in Gastrointestinal Malignant Tumors. National Center for Biotechnology Information. Available at: [Link]

  • What are M-CSF agonists and how do they work? Patsnap Synapse. Available at: [Link]

  • CSF-1 receptor structure/function in MacCsf1r–/– macrophages: regulation of proliferation, differentiation, and morphology. National Center for Biotechnology Information. Available at: [Link]

  • Interest Builds in CSF1R for Targeting Tumor Microenvironment. OncLive. Available at: [Link]

  • CSF-1R signaling in cancer cells. The image is a schematic... ResearchGate. Available at: [Link]

  • Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights. Frontiers. Available at: [Link]

  • M-CSF and GM-CSF Receptor Signaling Differentially Regulate Monocyte Maturation and Macrophage Polarization in the Tumor Microenvironment. Cancer Research. Available at: [Link]

  • Functions of macrophage colony-stimulating factor (CSF1) in development, homeostasis, and tissue repair. ResearchGate. Available at: [Link]

  • A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway. Pulsus Group. Available at: [Link]

  • Anti-Anaplastic Thyroid Cancer (ATC) Effects and Mechanisms of PLX3397 (Pexidartinib), a Multi-Targeted Tyrosine Kinase Inhibitor (TKI). MDPI. Available at: [Link]

  • Pexidartinib (PLX3397). Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment. Molecular Cancer Therapeutics. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for Preclinical Evaluation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

A Guide for Researchers in Drug Discovery and Development Introduction: The Phenylpropanoic Acid Scaffold in Drug Discovery Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Phenylpropanoic Acid Scaffold in Drug Discovery

Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety.[1] This structural motif is present in a variety of biologically active molecules and serves as a versatile scaffold in medicinal chemistry.[2] Research into derivatives of this class has identified potent and selective modulators of various therapeutic targets. Notably, extensive work has been done on developing phenylpropanoic acid derivatives as agonists for G-protein coupled receptors like the free fatty acid receptor 4 (FFA4 or GPR120), a target for the treatment of type 2 diabetes and other metabolic disorders.[3][4][5] Additionally, analogs have been explored as antagonists for the EP3 receptor.[6]

The subject of this guide, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, is a novel investigational compound. Its structure, featuring a morpholine substitution on the phenyl ring, suggests potential for unique pharmacological properties. The morpholine group is a common heterocycle in medicinal chemistry, often introduced to improve aqueous solubility and pharmacokinetic profiles. While no specific biological activity has been reported for this exact molecule, its structural similarity to known FFA4 agonists warrants an initial investigation into its potential as a modulator of metabolic pathways.

The following sections outline a logical, step-wise approach to the initial in vivo characterization of this compound, beginning with essential in vitro assays to establish a foundational understanding of its drug-like properties.

Foundational In Vitro Characterization

Prior to initiating animal studies, a series of in vitro experiments are critical to assess the fundamental properties of the test compound. These data inform dose selection, vehicle formulation, and the overall design of in vivo experiments.

Metabolic Stability Assessment

The susceptibility of a compound to metabolism by liver enzymes is a key determinant of its in vivo half-life and oral bioavailability. Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, are a standard tool for this assessment.[7]

Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Materials:

    • 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (Test Compound)

    • Pooled liver microsomes (from species of interest, e.g., mouse, rat, human)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Control compounds (e.g., a high-clearance and a low-clearance compound)

    • Acetonitrile with an internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, pre-warm the liver microsomes and phosphate buffer to 37°C.

    • Add the test compound to the microsome/buffer mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Plasma Stability

The stability of a compound in plasma is important, especially for ester-containing molecules or other functionalities susceptible to plasma enzymes.[7]

Protocol: Plasma Stability Assay

  • Materials:

    • Test Compound

    • Freshly collected plasma (from species of interest, e.g., mouse, rat)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile with an internal standard

  • Procedure:

    • Pre-warm plasma to 37°C.

    • Spike the test compound into the plasma at a final concentration of 1 µM.

    • At specified time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the plasma and quench with 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

Rodent Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. These studies are crucial for relating drug exposure to pharmacological effect and for designing effective dosing regimens for subsequent efficacy studies.[7][8]

Study Design and Rationale

A preliminary PK study is typically conducted in mice or rats. The choice of species may depend on the availability of disease models. Both intravenous (IV) and oral (PO) administration routes are used to determine key parameters, including absolute oral bioavailability.[8]

Experimental Workflow for a Preliminary Rodent PK Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis formulation Compound Formulation (e.g., in 20% Solutol/Water) iv_dose IV Bolus Dose (e.g., 1 mg/kg) formulation->iv_dose po_dose Oral Gavage Dose (e.g., 10 mg/kg) formulation->po_dose animal_prep Animal Acclimation (e.g., Male C57BL/6 Mice) animal_prep->iv_dose animal_prep->po_dose iv_sampling IV Time Points (e.g., 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h) iv_dose->iv_sampling po_sampling PO Time Points (e.g., 15, 30 min, 1, 2, 4, 8, 24 h) po_dose->po_sampling plasma_prep Plasma Isolation iv_sampling->plasma_prep po_sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_calc PK Parameter Calculation lcms->pk_calc G compound 3-[2-(Morpholin-4-yl)phenyl] propanoic acid ffa4 FFA4 (GPR120) Receptor compound->ffa4 Agonist Binding gq11 Gαq/11 ffa4->gq11 Activation plc PLCβ gq11->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ [Ca2+]i ip3->ca2 pkc PKC dag->pkc glp1 GLP-1 Secretion ca2->glp1 pkc->glp1 insulin Insulin Secretion (from Pancreatic β-cells) glp1->insulin glucose ↓ Blood Glucose insulin->glucose

Caption: Hypothesized FFA4 signaling cascade in enteroendocrine cells.

Protocol: Oral Glucose Tolerance Test (OGTT) in DIO Mice

  • Animal Model: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

  • Acclimation and Fasting: Acclimate animals to handling and oral gavage. Fast animals for 6 hours prior to the study.

  • Dosing:

    • Administer the test compound or vehicle via oral gavage at pre-selected doses (based on PK and toxicology data, e.g., 10, 30, 100 mg/kg).

    • A positive control, such as a known FFA4 agonist or a DPP-4 inhibitor, is recommended.

  • Glucose Challenge: 30-60 minutes after compound administration, administer a 2 g/kg bolus of glucose via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose from a tail snip at time 0 (just before glucose challenge) and at 15, 30, 60, 90, and 120 minutes post-glucose challenge using a glucometer.

  • Data Analysis:

    • Plot blood glucose levels over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the glucose AUC of treated groups to the vehicle control group.

Conclusion and Future Directions

This document provides a foundational guide for the initial preclinical evaluation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid. The successful execution of these studies will establish a critical understanding of the compound's pharmacokinetic profile, safety margin, and potential efficacy in a relevant disease model. Positive results from these initial studies would justify further investigation, including multi-dose efficacy studies, mechanism-of-action studies in receptor knockout animals, and more comprehensive toxicological profiling. Each step should be guided by a rigorous, data-driven approach to maximize the potential for successful translation into further development.

References

  • PubChem. 3-(Morpholin-4-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. [Link]

  • International Agency for Research on Cancer. Morpholine - IARC Monographs Volume 71. [Link]

  • ResearchGate. Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Propanoic acid: Human health tier II assessment. [Link]

  • Creative Biolabs. Drug Metabolism and Pharmacokinetics Services. [Link]

  • Sparks, S. M., et al. (2017). Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist. Bioorganic & Medicinal Chemistry Letters, 27(5), 1245-1251. [Link]

  • Galdino-Pitta, M. R., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2307. [Link]

  • ResearchGate. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. [Link]

  • OECD SIDS. (2002). SIDS Initial Assessment Profile for Propionic Acid. [Link]

  • Wikipedia. Phenylpropanoic acid. [Link]

  • Coté, C. J., et al. (2019). A Practice of Anesthesia for Infants and Children. Elsevier. [Link]

  • Exposome-Explorer. 3-Phenylpropionic acid. [Link]

  • Pharmaffiliates. (3-Fluoro-4-morpholin-4-ylphenyl)carbamic Acid Methyl Ester. [Link]

  • Eleveld, D. J., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539-1560. [Link]

  • Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE, 13(2), e0192548. [Link]

Sources

Application

Application Notes and Protocols for 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid in Receptor Binding Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid in receptor binding assays. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid in receptor binding assays. This document offers a theoretical framework, practical considerations, and detailed protocols for characterizing the binding profile of this compound.

Introduction: Unveiling the Potential of a Privileged Scaffold

The compound 3-[2-(Morpholin-4-yl)phenyl]propanoic acid incorporates two key structural motifs that are of significant interest in medicinal chemistry: the morpholine ring and the phenylpropanoic acid backbone. The morpholine moiety is recognized as a "privileged" scaffold, frequently appearing in a wide array of pharmacologically active compounds due to its favorable physicochemical properties that can enhance drug-like characteristics.[1][2] It can participate in various molecular interactions and has been a component of molecules targeting a diverse range of receptors and enzymes.[3][4][5] Similarly, the phenylpropanoic acid framework is a common feature in ligands for numerous receptors, including G protein-coupled receptors (GPCRs) and ion channels.[6][7]

Given the combination of these structural features, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid presents as a compelling candidate for screening against a variety of biological targets. While specific binding data for this exact molecule is not extensively documented in publicly available literature, its structure suggests a rationale for investigating its affinity for several receptor families, particularly those implicated in central nervous system (CNS) disorders and metabolic diseases.

Rationale for Target Selection: A Structure-Guided Approach

The initial characterization of a novel compound like 3-[2-(Morpholin-4-yl)phenyl]propanoic acid necessitates a logical approach to target selection. Based on the known pharmacology of structurally related molecules, a primary screening panel could include, but is not limited to, the following receptor families:

  • Opioid Receptors (μ, δ, κ): The N-substituted phenethyl moiety is a classic pharmacophore for opioid receptor ligands.[7] The structural similarity of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid to known opioid ligands warrants an investigation into its affinity for these receptors.

  • N-Methyl-D-Aspartate (NMDA) Receptors: As a derivative of an amino acid-like scaffold, and given that related compounds can interact with excitatory amino acid receptors, assessing its ability to bind to the NMDA receptor complex is a logical step.[8][9]

  • G Protein-Coupled Receptor 40 (GPR40/FFA1): Phenylpropanoic acid derivatives have been identified as potent agonists of GPR40, a receptor involved in glucose-stimulated insulin secretion.[6]

  • AMPA Receptors: The propanoic acid structure is also found in agonists and antagonists of AMPA receptors, another critical player in excitatory neurotransmission.[10][11]

Application Notes: Best Practices in Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. The most common format is a competitive binding assay, where the test compound (the "competitor," in this case, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid) competes with a labeled ligand (typically radiolabeled or fluorescently tagged) for binding to the receptor.

Key Considerations for Assay Design:
  • Receptor Source: Receptors can be obtained from native tissue homogenates (e.g., rat brain) or from recombinant cell lines expressing a specific receptor subtype. Recombinant systems offer the advantage of a homogenous receptor population, eliminating confounding effects from other receptor types present in native tissues.

  • Choice of Labeled Ligand: The labeled ligand should have high affinity and specificity for the target receptor. Its concentration in the assay should ideally be at or below its equilibrium dissociation constant (Kd) to ensure sensitive detection of competition.

  • Non-Specific Binding Determination: It is crucial to measure non-specific binding, which is the binding of the labeled ligand to components other than the target receptor. This is typically determined in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.

  • Equilibrium Conditions: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This should be determined experimentally through time-course studies.

Experimental Protocols

The following are detailed, step-by-step protocols for hypothetical receptor binding assays to characterize 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

Protocol 1: Radioligand Competition Binding Assay for the μ-Opioid Receptor

This protocol describes a competitive binding assay using [³H]DAMGO, a selective μ-opioid receptor agonist, as the radioligand.

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (specific activity ~50 Ci/mmol).

  • Test Compound: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding Ligand: Naloxone (10 µM final concentration).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection reagents Prepare Reagents: - Assay Buffer - [3H]DAMGO - Test Compound Dilutions - Naloxone plate Add to 96-well plate: 1. Buffer/Naloxone/Test Compound 2. [3H]DAMGO 3. Receptor Membranes reagents->plate membranes Thaw & Dilute Receptor Membranes membranes->plate incubate Incubate at 25°C for 60 minutes plate->incubate harvest Rapidly filter through glass fiber filters incubate->harvest wash Wash filters with ice-cold Assay Buffer harvest->wash scint Add filters to vials with scintillation cocktail wash->scint count Count radioactivity in a liquid scintillation counter scint->count

Caption: Workflow for a radioligand receptor binding assay.

Procedure:

  • Prepare Test Compound Dilutions: Perform serial dilutions of the 3-[2-(Morpholin-4-yl)phenyl]propanoic acid stock solution in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-Specific Binding: 50 µL of 10 µM naloxone.

    • Competition: 50 µL of each dilution of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

  • Add Radioligand: Add 50 µL of [³H]DAMGO (at a final concentration of ~1 nM) to all wells.

  • Initiate Reaction: Add 100 µL of the diluted receptor membrane preparation (containing ~10-20 µg of protein) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Harvesting: Rapidly harvest the assay by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Protocol 2: Radioligand Competition Binding Assay for the NMDA Receptor

This protocol outlines a competitive binding assay using [³H]CGP 39653, a selective NMDA receptor antagonist.

Materials:

  • Receptor Source: Rat cortical membranes.

  • Radioligand: [³H]CGP 39653 (specific activity ~60 Ci/mmol).

  • Test Compound: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4.

  • Non-Specific Binding Ligand: L-glutamate (1 mM final concentration).

  • Other reagents and equipment as listed in Protocol 1.

Procedure:

  • Prepare Rat Cortical Membranes: Homogenize rat cerebral cortices in ice-cold buffer, centrifuge, and wash the resulting pellet multiple times to obtain a crude membrane preparation. Resuspend the final pellet in assay buffer.

  • Prepare Test Compound Dilutions: As described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-Specific Binding: 50 µL of 1 mM L-glutamate.

    • Competition: 50 µL of each dilution of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

  • Add Radioligand: Add 50 µL of [³H]CGP 39653 (at a final concentration of ~2 nM) to all wells.

  • Initiate Reaction: Add 100 µL of the rat cortical membrane preparation (~100-200 µg of protein) to all wells.

  • Incubation: Incubate the plate at 4°C for 40 minutes.

  • Harvesting, Washing, and Detection: Proceed as described in Protocol 1.

Data Analysis and Interpretation

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - [((CPM in presence of test compound - Non-Specific Binding) / Specific Binding) * 100]

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Inhibition Constant (Ki): The IC₅₀ value is dependent on the concentration of the radioligand used. Therefore, it is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Hypothetical Data Presentation:

Receptor TargetRadioligandTest Compound Ki (nM)
μ-Opioid[³H]DAMGO150
δ-Opioid[³H]DPDPE>10,000
κ-Opioid[³H]U69593850
NMDA[³H]CGP 396532,500

This hypothetical data suggests that 3-[2-(Morpholin-4-yl)phenyl]propanoic acid has the highest affinity for the μ-opioid receptor.

Visualization of a Potential Signaling Pathway

Should 3-[2-(Morpholin-4-yl)phenyl]propanoic acid be identified as a μ-opioid receptor agonist, it would likely modulate the following canonical signaling pathway:

G cluster_membrane receptor μ-Opioid Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates ligand 3-[2-(Morpholin-4-yl)phenyl] propanoic acid ligand->receptor Binds camp cAMP ac->camp Produces cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) camp->cellular_response ion_channel->cellular_response

Caption: Potential GPCR signaling cascade for a μ-opioid agonist.

Conclusion

The structural features of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid make it a compound of interest for pharmacological screening. The protocols and guidelines presented here provide a robust framework for initiating its characterization using receptor binding assays. By systematically evaluating its affinity for a panel of rationally selected targets, researchers can uncover its biological activity and pave the way for further investigation into its therapeutic potential.

References

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]

  • Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4′-phenyl)-phenethyl) analogues of 8-CAC. PMC. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors in the hippocampus. PubMed. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. [Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • AMPA receptor agonists: resolution, configurational assignment, and pharmacology of (+)-(S)- and (-)-(R)-2-amino-3-[3-hydroxy-5-(2-pyridyl)-isoxazol-4-yl]-propionic acid (2-Py-AMPA). PubMed. [Link]

  • Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. ResearchGate. [Link]

  • Characterization of a New AMPA Receptor Radioligand, [3H]2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic Acid. PubMed. [Link]

  • Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. ScienceGate. [Link]

Sources

Method

Application Note: LC-MS/MS Quantification of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid in Human Plasma

Executive Summary This Application Note details a robust, validated protocol for the quantification of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (hereafter referred to as 3-MPPA ) in human plasma. The Challenge: 3-MPPA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, validated protocol for the quantification of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (hereafter referred to as 3-MPPA ) in human plasma.

The Challenge: 3-MPPA presents a classic bioanalytical challenge due to its amphoteric (zwitterionic) nature . It contains a basic morpholine moiety (


) and an acidic propanoic acid tail (

).
  • Acidic pH: The molecule is cationic (protonated amine).

  • Neutral pH: The molecule is zwitterionic (net neutral charge, high water solubility).

  • Basic pH: The molecule is anionic (deprotonated acid).

Standard Liquid-Liquid Extraction (LLE) often fails for such analytes due to poor partitioning into organic solvents at any single pH. Protein Precipitation (PPT) suffers from significant matrix effects (ion suppression).

The Solution: This method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .[1] By exploiting the specific


 properties of the morpholine ring, we achieve orthogonal cleanup—removing phospholipids and proteins while selectively retaining the analyte.

Chemical Mechanism & Strategy

The success of this method relies on manipulating the ionization state of 3-MPPA during the extraction process.

The "pH Switch" Strategy

We utilize the basicity of the morpholine nitrogen to "lock" the analyte onto the SPE sorbent under acidic conditions, wash away interferences, and then "unlock" it using a high-pH organic solvent.

pH_Switch_Mechanism Analyte 3-MPPA (Amphoteric) Acidic pH < 2 (Sample Load) Analyte->Acidic Acidification Cationic Cationic State (+) Retained on MCX Acidic->Cationic Protonation of Morpholine N Basic pH > 10 (Elution) Cationic->Basic Ammonium Hydroxide Switch Neutral Neutral/Anionic State Released from Sorbent Basic->Neutral Deprotonation

Figure 1: The ionization logic driving the Mixed-Mode Cation Exchange (MCX) extraction strategy.

Experimental Protocol

Materials & Reagents
  • Analyte: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (Reference Standard).

  • Internal Standard (IS): 3-MPPA-d4 (Deuterated analog).

  • Matrix: K2EDTA Human Plasma.

  • SPE Plate: Waters Oasis® MCX

    
    Elution Plate (30 
    
    
    
    m).
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Sample Preparation (MCX SPE Workflow)

Rationale: We use a


Elution format to minimize evaporation time and eliminate the need for reconstitution, reducing potential adsorptive losses.
StepActionCritical Technical Note
1. Pre-treatment Mix 100

L Plasma + 10

L IS + 100

L 4%

.
Crucial: Acidification (

) ensures the morpholine nitrogen is fully protonated (+) to bind with the sulfonate groups on the MCX sorbent.
2. Conditioning 200

L MeOH, then 200

L Water.
Activates the polymeric sorbent.
3. Loading Load the entire pre-treated sample (~210

L).
Flow rate < 1 mL/min to maximize ion-exchange interaction.
4. Wash 1 (Aq) 200

L 2% Formic Acid in Water.
Removes proteins and salts. The analyte remains bound via ionic interaction.
5. Wash 2 (Org) 200

L 100% Methanol .
Key Step: Removes hydrophobic interferences (neutral lipids). The analyte remains bound because it is charged.
6. Elution 2 x 25

L 5%

in 50:50 ACN/MeOH
.
High pH deprotonates the morpholine (breaking the ionic bond). The organic solvent disrupts hydrophobic interactions.
7. Dilution Add 50

L Water to the eluate.
Aligns the solvent strength with the initial LC gradient to prevent peak broadening.
LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters BEH C18 (

    
     mm, 1.7 
    
    
    
    m).
    • Why C18? Despite the polar groups, the phenyl ring provides sufficient hydrophobicity for retention. The acidic mobile phase keeps the propanoic acid neutral (improving shape) and the morpholine positive.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.5 min) 
    
    
    
    Hold (3.0 min)
    
    
    Re-equilibrate.

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The morpholine nitrogen is a strong proton acceptor (

    
    ).
    
  • MRM Transitions:

CompoundPrecursor (

)
Product (

)
Cone (V)CE (eV)Assignment
3-MPPA 236.1149.13022Quantifier (Loss of Morpholine ring fragment)
3-MPPA 236.188.13028Qualifier (Morpholine cation)
IS (d4) 240.1153.13022Internal Standard

Method Validation Summary (FDA/EMA Guidelines)

This protocol is designed to meet the rigorous standards of the FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Sensitivity[4]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Linear

    
     weighting.
    
  • Performance:

    
    .
    
Matrix Effect & Recovery

Matrix effect is quantified using the post-extraction spike method (Matuszewski et al.).

  • Matrix Factor (MF):

    
     (Indicates negligible ion suppression due to efficient phospholipid removal by MCX).
    
  • Recovery:

    
     consistent across low, mid, and high QC levels.
    
Stability[4]
  • Bench-top: Stable for 24 hours at room temperature (zwitterions are generally chemically stable).

  • Freeze-Thaw: Stable for 3 cycles (-80°C to RT).

Troubleshooting & Optimization

Workflow Logic Diagram

Use this decision tree to troubleshoot recovery issues.

Troubleshooting_Tree Start Low Recovery Observed? Check_Load Check Loading pH Is plasma acidified? Start->Check_Load Check_Wash Check Wash 2 Is analyte eluting in MeOH? Check_Load->Check_Wash Yes, pH < 2 Fix_Acid Add 4% H3PO4 Protonate Morpholine Check_Load->Fix_Acid No Check_Elute Check Elution pH Is NH4OH fresh? Check_Wash->Check_Elute No (Clean) Fix_Wash Analyte is not binding. Check Sorbent Capacity Check_Wash->Fix_Wash Yes (Loss) Success System Optimized Check_Elute->Success Yes Fix_Base Use Fresh 5% NH4OH (Ammonia is volatile) Check_Elute->Fix_Base No

Figure 2: Troubleshooting decision tree for MCX extraction of zwitterionic compounds.

Common Pitfalls
  • Old Ammonium Hydroxide: Ammonia is volatile. If your elution solvent is old, the pH may drop below 10, failing to deprotonate the analyte and releasing it from the sorbent. Always prepare elution solvent fresh daily.

  • Phospholipid Carryover: If you observe drift in sensitivity over 100 injections, phospholipids may be accumulating on the column. Ensure the "Wash 2" (100% MeOH) step in SPE is performed vigorously, or extend the high-organic hold in the LC gradient.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2025). Oasis MCX Extraction Protocols for Basic and Zwitterionic Compounds. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • PubChem. (2025).[4][5] Compound Summary: 3-(Morpholin-4-yl)propanoic acid.[4][6] Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Characterizing 3-[2-(Morpholin-4-yl)phenyl]propanoic acid in Enzyme Inhibition Studies

Abstract These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibition potential of the novel compound, 3-[2-(Morpholin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibition potential of the novel compound, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid. Given the limited specific literature on this molecule, this guide is structured to be a universal workflow for characterizing any new chemical entity. We will detail the strategic rationale behind experimental design, from initial screening and potency determination (IC50) to in-depth kinetic studies for elucidating the mechanism of inhibition (MOI). This document is designed to be a self-validating system, grounding its protocols in the foundational principles of enzyme kinetics to ensure robust and reproducible results.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 3-[2-(Morpholin-4-yl)phenyl]propanoic acid presents an interesting structural scaffold for investigation as a potential enzyme inhibitor. It combines a phenylpropanoic acid moiety, a structure found in various pharmacologically active agents[1], with a morpholine ring, a common constituent in approved drugs, including kinase inhibitors[2]. While the specific biological targets of this compound are not yet elucidated, its chemical features suggest the potential for interaction with a variety of enzyme classes.

Enzyme inhibitors are cornerstones of modern therapeutics, playing critical roles in treating a wide array of diseases.[3] The journey from a novel compound to a validated drug candidate begins with meticulous and systematic characterization of its interaction with target enzymes. This guide provides the experimental and theoretical foundation for undertaking such a study.

Strategic Approach to Enzyme Inhibition Analysis

The characterization of a novel inhibitor is a multi-step process. It begins with broad screening to identify a "hit" and progresses to detailed mechanistic studies to understand how the inhibitor functions. A solid understanding of enzyme kinetics is crucial for designing, executing, and interpreting these experiments.[4][5]

Our investigation will follow a logical progression:

  • Target Selection & Assay Development: Identifying a putative enzyme target and establishing a robust assay.

  • Primary Screening & Hit Confirmation: Determining if the compound exhibits any inhibitory activity.

  • Potency Determination: Quantifying the inhibitor's strength by calculating its IC50 value.

  • Mechanism of Action (MOA) Studies: Elucidating the kinetic mechanism of inhibition.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis (3-[2-(Morpholin-4-yl)phenyl]propanoic acid) B Hypothetical Target Selection (e.g., Kinase, Protease, etc.) A->B C Develop & Optimize Enzyme Assay B->C D Primary Screen (Single High Concentration) C->D E Hit Confirmation (Dose-Response Curve) D->E F IC50 Determination E->F G Kinetic Analysis (Vary [Substrate] & [Inhibitor]) F->G H Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) G->H I Selectivity Profiling (Test against related enzymes) H->I J Candidate for Further Development I->J Lead Optimization

Figure 1: A high-level workflow for characterizing a novel enzyme inhibitor.

Protocol I: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. This experiment is critical for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.[4]

Principle

A fixed concentration of enzyme and substrate are incubated with a range of concentrations of the inhibitor. The resulting enzyme activity is measured and plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is then fitted to the data to determine the IC50 value.[4]

Materials
  • Enzyme: Purified enzyme of interest.

  • Substrate: The specific substrate for the enzyme, ideally at a concentration around its Michaelis constant (Km) value for sensitive detection of competitive inhibitors.[4]

  • Inhibitor Stock: A high-concentration stock of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (e.g., 10 mM in DMSO).

  • Assay Buffer: Buffer optimized for enzyme activity (pH, ionic strength).

  • Detection Reagent: Reagent to measure product formation or substrate depletion (e.g., colorimetric, fluorescent, or luminescent).

  • Microplate Reader: To quantify the signal.

  • 96-well or 384-well plates.

Step-by-Step Protocol
  • Prepare Inhibitor Dilution Series:

    • Create a serial dilution of the 3-[2-(Morpholin-4-yl)phenyl]propanoic acid stock solution in assay buffer. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

    • Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (background).

  • Enzyme & Inhibitor Pre-incubation:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add an equal volume of each inhibitor dilution to the corresponding wells.

    • Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate the Reaction:

    • Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction Progress:

    • Immediately place the plate in a microplate reader.

    • Measure the signal (e.g., absorbance or fluorescence) over time (kinetic read) or at a single endpoint after a fixed incubation period. Ensure the reaction remains in the initial velocity phase for endpoint reads.[4]

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration.

    • Normalize the data: Set the rate of the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent activity versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value.[4]

ParameterDescriptionTypical Value
Enzyme Conc. Final concentration in the assay1-10 nM
Substrate Conc. Final concentration, typically ~KmVaries (e.g., 10 µM)
Inhibitor Range Final concentrations tested0.1 nM to 100 µM
Incubation Time Reaction time for endpoint reads15-60 min
Temperature Optimal temperature for the enzyme25°C or 37°C

Table 1: Example parameters for an IC50 determination experiment.

Protocol II: Mechanism of Action (MOA) Studies

Once potency is established, the next critical step is to determine the kinetic mechanism of inhibition. This reveals how the inhibitor interacts with the enzyme and its substrate. The primary reversible inhibition modalities are competitive, non-competitive, uncompetitive, and mixed.[6][7][8]

Principle

This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of several fixed concentrations of the inhibitor. By analyzing how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), the mechanism can be determined.[7]

  • Competitive Inhibition: Inhibitor binds only to the free enzyme's active site. Increases Km, Vmax is unchanged.

  • Non-competitive Inhibition: Inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. Km is unchanged, decreases Vmax.

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate (ES) complex. Decreases both Km and Vmax.

  • Mixed Inhibition: Inhibitor binds to an allosteric site, but has different affinities for the free enzyme and the ES complex. Changes both Km and Vmax.[3][9]

Step-by-Step Protocol
  • Experimental Setup:

    • Design a matrix of experiments. You will need several concentrations of your inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, 5 x IC50).

    • For each inhibitor concentration, you will perform a substrate titration, measuring the reaction rate across a wide range of substrate concentrations (e.g., 0.1 x Km to 10 x Km).

  • Execution:

    • For each inhibitor concentration, prepare a set of reaction wells.

    • Add the assay buffer, inhibitor (at its fixed concentration for that set), and enzyme to the wells. Pre-incubate.

    • Initiate the reactions by adding the varying concentrations of the substrate.

    • Measure the initial reaction rates for every condition using a kinetic read on a plate reader.

  • Data Analysis:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (v) versus substrate concentration ([S]). Fit each curve to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Lineweaver-Burk Plot: For a clearer visual diagnosis, create a double-reciprocal plot (1/v versus 1/[S]). This linearizes the data. The pattern of line intersections is characteristic of the inhibition type.[7][8]

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the upper-left quadrant.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E E ES ES E->ES +S EI EI E->EI +I S S ES->E k-1 P E + P ES->P kcat I I EI->E Ki E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S ES2->E2 k-1 P2 E + P ES2->P2 kcat ESI2 ESI ES2->ESI2 +I I2 I EI2->E2 Ki ESI2->ES2 Ki E3 E ES3 ES E3->ES3 +S S3 S ES3->E3 k-1 P3 E + P ES3->P3 kcat ESI3 ESI ES3->ESI3 +I I3 I ESI3->ES3 Ki

Figure 2: Simplified binding models for different types of reversible enzyme inhibition.

Concluding Remarks and Future Directions

Following these protocols will provide a robust initial characterization of the inhibitory properties of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid. The determination of its potency (IC50) and mechanism of action are foundational data points that will guide all future research.

Subsequent steps in the drug discovery process would include:

  • Selectivity Profiling: Testing the compound against a panel of related enzymes to determine its specificity. High selectivity is crucial to minimize off-target effects.

  • Structural Biology: Using techniques like X-ray crystallography or cryo-EM to visualize how the inhibitor binds to the enzyme at an atomic level.[8]

  • Cell-based Assays: Validating the inhibitor's activity in a more physiologically relevant cellular context.

These application notes offer a clear and actionable path for any researcher beginning the exciting process of exploring a novel compound's therapeutic potential.

References

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • McCafferty, D. G., & Brekan, J. A. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Queen's University Belfast Research Portal. Retrieved from [Link]

  • Ingerman, L. A. (2012). Basics of Enzymatic Assays for HTS. In H. B. Sittampalam, G. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • AZoM. (2020, October 6). Characterize Enzyme Kinetics. Retrieved from [Link]

  • Kim, D., & Lee, D. (2025, June 5). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Scientific Reports. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]

  • IT Medical Team. (2023, June 30). Enzyme Inhibitors: Strategies and Challenges in Drug Design. Retrieved from [Link]

  • Copeland, R. A. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS Discovery. Retrieved from [Link]

  • Singh, A., & Sharma, P. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Retrieved from [Link]

  • Vaickelioniene, R., et al. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Retrieved from [Link]

  • Mikami, S., et al. (2012, April 26). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(morpholin-4-yl)-3-phenylpropanoic acid. Retrieved from [Link]

  • Al-Ostath, A., & Ghattas, M. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved from [Link]

  • Vasilieva, N. Y., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]

  • Maruyama, T., et al. (2010, May 1). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • Nabavi, S. M., et al. (2017, May 10). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Retrieved from [Link]

  • Hayakawa, M., et al. (2006, October 15). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Wójcik, M., et al. (2025, February 17). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. MDPI. Retrieved from [Link]

Sources

Method

Technical Application Note: Advanced Crystallization Strategies for 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid Complexes

This Application Note is structured as a high-level technical guide for process chemists and formulation scientists. It addresses the specific challenges of crystallizing 3-[2-(Morpholin-4-yl)phenyl]propanoic acid , a mo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and formulation scientists. It addresses the specific challenges of crystallizing 3-[2-(Morpholin-4-yl)phenyl]propanoic acid , a molecule exhibiting amphiphilic zwitterionic character and steric ortho-substitution.

Executive Summary

The target molecule, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (referred to herein as 3-MPPA ), presents a classic crystal engineering challenge: it contains a basic morpholine nitrogen (


) and an acidic carboxylic acid tail (

). This zwitterionic potential, combined with the steric bulk of the ortho-substitution, often leads to "oiling out" or amorphous solidification during standard purification.

This guide outlines a systematic approach to stabilizing 3-MPPA through ionic complexation (salts) and supramolecular synthons (co-crystals) . We prioritize reactive crystallization techniques that leverage the molecule's specific


 difference (

) to ensure high-yield, filterable solids.

Physicochemical Profiling & Strategy

Before initiating wet chemistry, the solubility profile must be mapped against pH. 3-MPPA exists in three distinct ionization states depending on the environment.

The Solubility "U" Curve
  • pH < 4.0 (Cationic): Morpholine is protonated (

    
    ); Carboxylic acid is protonated (
    
    
    
    ). High solubility in water/polar solvents.
  • pH 4.8 – 8.3 (Zwitterionic): Morpholine is protonated (

    
    ); Carboxylic acid is deprotonated (
    
    
    
    ). Net charge is 0. Lowest Solubility (Isoelectric Point, pI
    
    
    6.5).
  • pH > 9.0 (Anionic): Morpholine is neutral (

    
    ); Carboxylic acid is deprotonated (
    
    
    
    ). High solubility in water.

Strategic Insight: The "danger zone" for oiling out is near pH 6.5, where the lattice energy of the zwitterion is often insufficient to overcome the entropic penalty of crystallization due to the flexible propanoic acid chain. We recommend targeting the Cationic State (Acid Salts) for initial isolation.

Decision Matrix: Salt vs. Co-crystal

The


 rule suggests:
  • Salt Formation:

    
    .
    
    • Target: Morpholine Nitrogen (

      
       8.3).
      
    • Counter-ions: Strong acids with

      
       (e.g., HCl, Methanesulfonic acid, Maleic acid).
      
  • Co-crystal Formation:

    
     or narrow gap.
    
    • Target: Carboxylic Acid moiety.[1][2][3]

    • Co-formers: Amides (Nicotinamide), weak acids.

Visualization: Crystallization Workflow

The following diagram illustrates the logical flow for screening solid forms of 3-MPPA.

CrystallizationWorkflow Start Crude 3-MPPA (Amorphous/Oil) pKa_Check Determine pKa (Base ~8.3, Acid ~4.8) Start->pKa_Check Decision Select Strategy pKa_Check->Decision RouteA Route A: Salt Screen (Targeting Morpholine) Decision->RouteA ΔpKa > 3 RouteB Route B: Co-crystal Screen (Targeting COOH) Decision->RouteB ΔpKa < 3 Salt_Strong Strong Acids (HCl, MsOH) Proton Transfer Likely RouteA->Salt_Strong Salt_Weak Weak Acids (Tartaric, Citric) Equilibrium Complex RouteA->Salt_Weak CoCrystal_Donor H-Bond Donors (Urea, Nicotinamide) RouteB->CoCrystal_Donor Outcome1 Crystalline Salt (High MP, Stable) Salt_Strong->Outcome1 Evaporation/Cooling Salt_Weak->Outcome1 Outcome2 Co-Crystal (Improved Solubility) CoCrystal_Donor->Outcome2 LAG / Slurry

Figure 1: Decision tree for solid-form selection based on pKa differentials.

Experimental Protocols

Protocol A: Reactive Crystallization (Salt Formation)

Objective: Isolate 3-MPPA as a stable Hydrochloride or Mesylate salt. Rationale: Protonating the morpholine nitrogen disrupts intramolecular H-bonding and creates strong ionic charge-assisted hydrogen bonds, stabilizing the lattice.

Materials:

  • 3-MPPA (Crude)[4]

  • Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc)

  • Acid: 4M HCl in Dioxane or Methanesulfonic acid (MsOH) (>99%)

Step-by-Step:

  • Dissolution: Dissolve 100 mg of 3-MPPA in 1.0 mL of IPA at 50°C. Ensure complete dissolution.

  • Acid Addition: Slowly add 1.1 equivalents of the selected acid (e.g., 27.5 µL of 4M HCl) while stirring at 500 RPM.

    • Note: A slight excess (1.1 eq) ensures complete protonation of the morpholine.

  • Nucleation Induction:

    • Observation: If immediate precipitation occurs (amorphous), reheat to 70°C until clear, then cool slowly (0.5°C/min).

    • Troubleshooting: If no precipitate forms, add an anti-solvent (Heptane or MTBE) dropwise until slight turbidity persists.

  • Aging: Stir the slurry at room temperature (25°C) for 12 hours. This "Ostwald ripening" phase converts metastable amorphous particles into crystalline solids.

  • Isolation: Filter under vacuum. Wash the cake with cold MTBE. Dry at 40°C under vacuum.

Protocol B: Liquid-Assisted Grinding (Co-crystal Screening)

Objective: Screen for co-crystals if salts are hygroscopic. Rationale: The ortho-phenyl substitution may twist the propanoic acid, preventing standard dimer packing. Using a small "spacer" molecule (co-former) can fill the crystal void.

Materials:

  • 3-MPPA[4]

  • Co-formers: Nicotinamide, Isonicotinamide, Urea, Succinic Acid.

  • Solvent: Methanol (MeOH).

Step-by-Step:

  • Weighing: Weigh equimolar amounts (1:1 ratio) of 3-MPPA and the chosen co-former into a stainless steel grinding jar.

  • Solvent Addition: Add a catalytic amount of MeOH (

    
     of solid).
    
  • Grinding: Grind in a ball mill (e.g., Retsch MM400) at 25 Hz for 20 minutes.

  • Analysis: Immediately analyze the resulting powder via PXRD. Compare the pattern to the individual components. New peaks indicate a new phase (Co-crystal).

Analytical Validation & Data Interpretation

Once a solid is obtained, it must be validated. A single peak in DSC is not enough; you must prove it is a complex, not a physical mixture.

TechniqueWhat to Look ForPass Criteria
PXRD (Powder X-Ray)New diffraction peaks not present in starting material.Distinct pattern shift.[1]
DSC (Thermal Analysis)Single, sharp melting endotherm.

distinct from API and Co-former (usually between the two).
1H-NMR Chemical shift of the Morpholine

protons.
Shift > 0.1 ppm suggests protonation (Salt formation).
TGA (Gravimetric)Weight loss before melting.< 0.5% weight loss (confirms non-solvated form).
The "Ortho-Effect" Warning

In 3-MPPA, the morpholine ring at the ortho position creates significant steric hindrance.

  • Risk: The propanoic acid tail may be forced out of the phenyl plane.

  • Consequence: High likelihood of forming solvates (channel hydrates) where solvent molecules fill the voids left by the twisted conformation.

  • Mitigation: Always perform TGA. If significant weight loss is observed >100°C, you likely have a solvate. Desolvation may collapse the crystal lattice (amorphous).

Troubleshooting Guide

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The system is in the "metastable zone width" (MSZW) where the oil phase is more stable than the crystal phase, often due to high supersaturation of the zwitterion.

  • Solution:

    • Seed: Add seed crystals of the salt (if available) at low supersaturation.

    • Temperature Cycling: Cycle between 5°C and 40°C to promote crystalline rearrangement.

    • Change Solvent: Switch from IPA to Methyl Ethyl Ketone (MEK) or Acetonitrile . These solvents often suppress oiling in zwitterionic species.

Problem: Sticky/Hygroscopic Solids

  • Cause: The counter-ion (e.g., Cl-) is too small or the lattice energy is low.

  • Solution: Switch to a large, lipophilic counter-ion like Naphthalene-1,5-disulfonic acid or Pamoic acid . These large anions pack efficiently with the bulky morpholine cation, excluding water.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism.

  • Childs, S. L., et al. (2007). "The salt-cocrystal continuum: the influence of crystal structure on ionization state." Molecular Pharmaceutics. (Discusses the

    
     rule). 
    
  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3][6][][8] Advanced Drug Delivery Reviews.

Disclaimer: This protocol is for research and development purposes. All new chemical entities should be handled with appropriate PPE and safety containment until toxicological data is established.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid for in vitro assays

Technical Support Center: Solubility Optimization for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid Executive Summary You are working with 3-[2-(Morpholin-4-yl)phenyl]propanoic acid , a bifunctional molecule containing a li...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

Executive Summary

You are working with 3-[2-(Morpholin-4-yl)phenyl]propanoic acid , a bifunctional molecule containing a lipophilic N-phenylmorpholine moiety and a hydrophilic propanoic acid tail.

While the carboxylic acid suggests good aqueous solubility at neutral pH, the ortho-substitution pattern introduces steric complexity that can affect solvation. The molecule likely exists as an anion at physiological pH (pH 7.4), but it faces two primary solubility risks: "solvent shock" precipitation upon dilution from DMSO and calcium-mediated crystallization in culture media.

This guide provides a validated physicochemical framework to maintain solubility in cell-based and enzymatic assays.

Part 1: Physicochemical Profile & Solubility Logic[1]

To solve solubility, we must first understand the molecule's behavior in solution.

PropertyValue (Est.)Implication for Solubility
Acid pKa ~4.6 - 4.8At pH 7.4, the acid is deprotonated (

). This is the primary solubilizing group.
Base pKa ~3.5 - 4.0*The N-phenyl nitrogen is weakly basic due to resonance with the phenyl ring. At pH 7.4, it is neutral.
Net Charge (pH 7.4) -1 (Anionic)The molecule is an amphiphilic anion. It acts like a surfactant.
LogP ~1.8 - 2.2Moderately lipophilic. High risk of aggregation if the charge is masked (e.g., by Ca²⁺).
Critical Risk Salt Formation Carboxylate anions can precipitate with divalent cations (

,

) found in DMEM/RPMI.

*Note: If the ortho-substitution twists the phenyl ring significantly, breaking resonance, the nitrogen basicity could rise (pKa ~6-7), creating a low-solubility zwitterion zone near pH 6-7. The protocols below account for this possibility.

Part 2: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add the DMSO stock to the cell culture media. Why?

Diagnosis: You are experiencing "Solvent Shock" (Kinetic Precipitation) . When a high-concentration DMSO stock (e.g., 100 mM) hits the aqueous media, the DMSO diffuses away faster than the compound can solvate in water. This creates a local supersaturated zone where the compound crashes out as amorphous aggregates.

Solution: The "Intermediate Step" Protocol Do not pipette directly from 100% DMSO to Media. Use a buffer step.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Dilution: Dilute 1:10 into PBS (pH 7.4) or Serum-Free Media to create a 1 mM working solution.

    • Why? This lower concentration allows the carboxylate headgroup to interact with water molecules without being overwhelmed by hydrophobic exclusion.

  • Final Addition: Add the 1 mM working solution to your assay plate.

Q2: The solution is clear in PBS, but cloudy in DMEM/RPMI. Is it contamination?

Diagnosis: Likely Calcium/Magnesium Salt Precipitation . Culture media (DMEM) contains ~1.8 mM


. Carboxylic acids can form insoluble calcium salts (similar to "soap scum").

Solution:

  • Check Media Formulation: Switch to low-calcium media if the assay permits.

  • Add BSA (Bovine Serum Albumin): Supplement media with 0.1% - 0.5% BSA. Albumin binds lipophilic anions, preventing them from interacting with Calcium and keeping them in solution (the "shuttle" effect).

  • Chelation (Caution): Adding 1 mM EDTA can prevent this, but EDTA often detaches adherent cells. Use only in biochemical assays.

Q3: Can I use Cyclodextrins?

Answer: Yes, this is the Gold Standard fix. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is ideal for phenyl-morpholine derivatives. The hydrophobic phenyl-morpholine core fits inside the cyclodextrin cavity, while the hydrophilic exterior ensures solubility.

  • Protocol: Prepare your aqueous buffer containing 5-10% HP-β-CD . Dilute your DMSO stock into this vehicle. This prevents both solvent shock and calcium precipitation.

Part 3: Decision Workflows (Visualized)

Workflow 1: Solubility Optimization Logic

This diagram guides you through the logical steps to determine the best formulation for your specific assay conditions.

SolubilityOptimization Start Start: Compound Precipitation? CheckpH Step 1: Check Buffer pH Is pH < 6.0? Start->CheckpH AdjustpH Action: Adjust pH to 7.4 (Ensure Ionization of Acid) CheckpH->AdjustpH Yes CheckMedia Step 2: Check Media Composition Is it high in Ca2+/Mg2+? CheckpH->CheckMedia No (pH is Neutral) AdjustpH->CheckMedia SaltIssue Issue: Calcium Salt Formation CheckMedia->SaltIssue Yes (DMEM/RPMI) SolventShock Step 3: Check Mixing Direct DMSO addition? CheckMedia->SolventShock No (PBS/Tris) AddBSA Action: Add 0.5% BSA or Use Low-Ca Media SaltIssue->AddBSA Cyclodextrin Action: Use 5-10% HP-β-CD as carrier vehicle SaltIssue->Cyclodextrin InterDilution Action: Use Intermediate Dilution Step (PBS) SolventShock->InterDilution Yes SolventShock->Cyclodextrin Persistent Issues

Caption: Decision tree for identifying and resolving precipitation causes: pH limits, divalent cation interactions, or kinetic solvent shock.

Part 4: Step-by-Step Protocols

Protocol A: Preparation of a Robust 10 mM Stock

Standard DMSO stocks can absorb water from air, causing compound degradation or precipitation over time.

  • Weighing: Weigh ~3-5 mg of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid into a glass vial (avoid plastic if possible to prevent sticking).

  • Solvent: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Calculation: Volume (µL) = [Mass (mg) / MW (235.28)] * 100,000.

    • (Note: MW is approx 235.28 g/mol based on formula

      
      . Verify exact batch MW).
      
  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use brown tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: The "Cyclodextrin Shield" Method (Recommended for High Concentrations)

Use this if you need final assay concentrations > 10 µM.

  • Vehicle Prep: Prepare a 20% (w/v) stock of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS. Filter sterilize (0.22 µm).

  • Compound Dilution:

    • Take 10 µL of your 10 mM DMSO stock.

    • Add 190 µL of the 20% HP-β-CD vehicle.

    • Vortex immediately.

    • Result: A 500 µM working solution in 19% Cyclodextrin / 5% DMSO.

  • Assay Addition: Add this working solution to your cells/buffer. The final cyclodextrin concentration will be low enough to be non-toxic (<1%), but high enough to keep the compound soluble during the mixing phase.

References

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

    • Context: Validates the solubility profiles of ionizable drugs (like phenylpropanoic acids) and the impact of pH.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Authoritative source on using HP-β-CD to solubilize lipophilic small molecules in aqueous media.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

    • Context: Describes the "Solvent Shock" phenomenon and DMSO precipit
  • Sigma-Aldrich Technical Guide. Troubleshooting Precipitates in Cell Culture.Link

    • Context: Details the interaction between carboxylic acids and Calcium/Magnesium salts in DMEM.
Optimization

Technical Support Center: Synthesis Optimization of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid

Executive Summary & Synthetic Strategy The Challenge: Synthesizing 3-[2-(Morpholin-4-yl)phenyl]propanoic acid presents a distinct "push-pull" conflict.[1][2] The ortho-morpholine group creates significant steric hindranc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The Challenge: Synthesizing 3-[2-(Morpholin-4-yl)phenyl]propanoic acid presents a distinct "push-pull" conflict.[1][2] The ortho-morpholine group creates significant steric hindrance while simultaneously acting as an electron-donating group (EDG), which deactivates the aryl ring toward the oxidative addition step in Palladium-catalyzed cross-couplings.[1][2]

The Solution: This guide prioritizes a Linear Assembly Strategy utilizing a Buchwald-Hartwig amination followed by a Heck coupling (Jeffery conditions).[2] This route offers higher modularity and yield stability compared to SnAr approaches on fluorobenzaldehydes, which often suffer from competitive side reactions.

Master Workflow Diagram

The following logic flow outlines the critical control points (CCPs) where yield is typically lost.

SynthesisWorkflow reagent reagent process process critical critical product product Start Starting Material: 1-Bromo-2-iodobenzene Step1 Step 1: C-N Coupling (Buchwald-Hartwig) Start->Step1 Check1 CCP 1: Ligand Selection (Prevent Dehalogenation) Step1->Check1 Optimization Inter1 Intermediate A: 4-(2-Bromophenyl)morpholine Check1->Inter1 Step2 Step 2: C-C Coupling (Heck Reaction) Inter1->Step2 Check2 CCP 2: Jeffery Conditions (Overcoming Sterics/EDG) Step2->Check2 Optimization Inter2 Intermediate B: Cinnamate Derivative Check2->Inter2 Step3 Step 3: Hydrogenation & Hydrolysis Inter2->Step3 Final Target Product: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid Step3->Final

Caption: Critical Control Points (CCP) identify the specific stages where steric bulk and electronic deactivation most frequently cause reaction stalling.

Phase 1: Constructing the Core (C-N Coupling)

Target: 4-(2-Bromophenyl)morpholine Reaction Type: Buchwald-Hartwig Amination[1][2]

Troubleshooting Guide

User Question: I am seeing significant amounts of reduced starting material (bromobenzene) instead of the morpholine product. Why?

Technical Insight: This is a classic "Beta-Hydride Elimination" vs. "Reductive Elimination" competition.[1][2] The ortho-bromide is sterically crowded.[1][2] If your phosphine ligand is not bulky enough, the Pd center cannot accommodate the morpholine and the aryl group simultaneously, leading to proto-dehalogenation.

Protocol Recommendation: Switch to Buchwald Generation 3/4 Precatalysts or specific bidentate ligands like BINAP or Xantphos .

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Catalyst Pd(PPh3)4Pd2(dba)3 or Pd(OAc)2 PPh3 is too labile and lacks the steric bulk to force reductive elimination in ortho-systems.[1][2]
Ligand None / PPh3BINAP or RuPhos Bidentate ligands (BINAP) prevent formation of Pd-iodide dimers; Bulky ligands (RuPhos) facilitate coupling with secondary amines.[1][2]
Base K2CO3NaOtBu or Cs2CO3 Stronger base required to deprotonate the morpholine for coordination.

Key Reference:

  • Optimization of Buchwald-Hartwig reaction of morpholine with sterically hindered halides. (See Reference [1]).

Phase 2: Installing the Tail (The Heck Reaction)

Target: Alkyl 3-[2-(morpholin-4-yl)phenyl]acrylate Reaction Type: Heck-Mizoroki Coupling[1][2]

The "Jeffery Conditions" Protocol

User Question: My Heck reaction stalls at 30% conversion. I'm using Pd(PPh3)4 and refluxing in THF. What's wrong?

Technical Insight: You are fighting two forces:

  • Sterics: The ortho-morpholine blocks the approach of the alkene.

  • Electronics: Morpholine is an electron donor. It increases electron density on the ring, making the oxidative addition of Pd(0) into the Ar-Br bond sluggish.

Solution: Abandon phosphine ligands. Use Jeffery Conditions (Ligand-free Pd with Phase Transfer Catalysis). The quaternary ammonium salt stabilizes the Pd-nanoclusters that act as the active catalytic species, bypassing the need for bulky phosphines that would otherwise clash with your ortho-substituent.[1]

Step-by-Step Optimized Protocol
  • Reagents:

    • Substrate: 4-(2-Bromophenyl)morpholine (1.0 equiv)[1][2]

    • Olefin: Methyl acrylate (1.5 equiv) - Excess is vital.[1][2]

    • Catalyst: Pd(OAc)2 (5 mol%) [1][2]

    • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) [1][2]

    • Base: NaHCO3 (2.5 equiv)[1][2]

    • Solvent: DMF (anhydrous)[1][2]

  • Procedure:

    • Charge flask with substrate, TBAB, and base.

    • Add DMF and degas (sparge with Ar for 15 min). Oxygen is the enemy here.

    • Add Pd(OAc)2 and Methyl acrylate.

    • Heat to 100°C - 110°C . (Standard 80°C is often insufficient for deactivated systems).

    • Monitor via HPLC.

Data: Ligand vs. Jeffery Conditions

Condition Yield (Isolated) Time Notes
Pd(PPh3)4 / Et3N / THF < 15% 24h Stalled.[1][2] Catalyst decomposition.
Pd(OAc)2 / P(o-tol)3 / Et3N 45% 18h Steric clash with ligand.[1][2]

| Pd(OAc)2 / TBAB / NaHCO3 | 88% | 6h | "Jeffery Conditions" - High turnover. |[1][2]

Key Reference:

  • Heck reactions of aryl bromides with acrylates mediated by Palladium/Imidazolium or Ammonium salts. (See Reference [2], [3]).

Phase 3: Hydrogenation & Hydrolysis

Target: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid[1][2]

Troubleshooting Guide

User Question: During hydrogenation, I'm getting a side product where the morpholine ring is opening or the aromatic ring is reducing.

Technical Insight:

  • Ring Reduction: High pressure (balloon > 50 psi) or highly active catalysts (PtO2) can reduce the electron-rich phenyl ring.[1][2]

  • Poisoning: The morpholine nitrogen can coordinate to the heterogeneous catalyst surface, slowing the reaction.

Optimized Workflow:

  • Hydrogenation:

    • Use 10% Pd/C in MeOH .

    • Add 1.0 equiv of Acetic Acid . Why? Protonating the morpholine nitrogen prevents it from binding tightly to the Pd surface, increasing catalyst turnover.

    • Keep pressure low (1 atm / balloon).

  • Hydrolysis:

    • Standard LiOH/THF/H2O saponification works well.

    • Critical: Acidify carefully to pH 4-5 during workup.[1][2] The molecule is an amino-acid zwitterion analog.[1][2] If you go too acidic (pH 1), the morpholine protonates and stays in the water layer. If too basic, it stays as the carboxylate. Isoelectric point awareness is key.

Mechanism of Failure Analysis (Visualized)

The following diagram illustrates the "Deactivation Loop" caused by the morpholine group during the Heck cycle, which necessitates the use of TBAB (Jeffery conditions).

HeckMechanism cluster_0 Why Standard Conditions Fail Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd Blocked by electron-rich ring Coord Olefin Coordination OxAdd->Coord Steric Clash with Ligands MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim BetaElim->Pd0 Regeneration

Caption: The electron-rich morpholine ring slows Oxidative Addition, while steric bulk hinders Olefin Coordination.[1] TBAB stabilizes the Pd-cluster to overcome this energy barrier.[1][2]

References

  • Optimization of the model Buchwald-Hartwig reaction of morpholine. Source: ResearchGate / Mendeleev Communications URL:[1][2][Link]

  • Heck Reaction - Organic Chemistry Portal. (Mechanistic overview and Jeffery conditions). Source: Organic Chemistry Portal URL:[Link][1][2]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Source: Organic Letters (via Google Scholar/Vertex Snippets) URL:[Link][1][2]

  • Synthesis of 2-phenylpropionic acid derivatives (Analogous Workup Procedures). Source: Organic Syntheses, Coll.[3] Vol. 1 URL:[Link][1][2]

Sources

Troubleshooting

Technical Support Center: Purification of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

Welcome to the dedicated technical support guide for the purification of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this molecule with high purity. The unique structure of this compound—possessing both a basic morpholine nitrogen and an acidic carboxylic acid—presents specific purification hurdles that require a nuanced, chemically-driven approach.

This guide moves beyond generic protocols to provide in-depth, cause-and-effect troubleshooting, enabling you to diagnose issues and implement robust, scientifically sound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 3-[2-(Morpholin-4-yl)phenyl]propanoic acid?

The core challenge stems from its amphiphilic and zwitterionic nature . The molecule contains a basic tertiary amine (the morpholine nitrogen, estimated pKa ≈ 4.5-5.5) and a carboxylic acid (pKa ≈ 4.5-5.0). At a pH near its isoelectric point (pI), the molecule can exist as a zwitterion, where both the acid and the base are ionized. This internal salt formation drastically increases polarity, leading to poor solubility in many common organic solvents and high solubility in water, complicating extractions and standard chromatographic methods.

Q2: I'm performing an aqueous work-up and my product seems to be lost. Where is it going?

Your product is likely remaining in the aqueous layer, especially if the pH is not carefully controlled.[1] Near its isoelectric point, the zwitterionic form is highly water-soluble. If you are trying to extract the product into an organic solvent, you must adjust the pH of the aqueous layer to suppress the ionization of either the carboxylic acid or the morpholine nitrogen, thereby making the molecule neutral and more lipophilic.

Q3: Why does my compound streak badly during silica gel column chromatography?

Streaking on silica gel is a classic sign of strong, undesirable interactions between your compound and the stationary phase. Silica gel is acidic (due to silanol groups, Si-OH) and highly polar. The basic morpholine nitrogen in your compound will interact strongly with the acidic silanols, leading to poor peak shape and often irreversible binding. The polar carboxylic acid also contributes to this streaking. Standard reversed-phase chromatography can also be challenging without proper mobile phase modifiers.

Q4: What are the most probable impurities I should be looking for?

Impurities will largely depend on the synthetic route. Assuming a common synthesis pathway like a Buchwald-Hartwig or Ullmann coupling to form the N-aryl bond, you should anticipate:

  • Starting Materials: Unreacted 2-bromophenylpropanoic acid (or its ester) or morpholine.

  • Catalyst Residues: If a palladium or copper catalyst was used, trace metals may be present.[2]

  • Side-Products: Homocoupling of the aryl halide or other reaction-specific byproducts.

  • Degradation Products: Open-ring impurities from the morpholine moiety can sometimes form under harsh reaction conditions.[3]

Q5: Is crystallization a viable purification method?

Yes, crystallization is often the most effective method for purifying zwitterionic compounds.[1][4] However, success is highly dependent on solvent selection. Due to the molecule's dual nature, single-solvent systems are often ineffective. You will likely need to use a mixed-solvent system, typically a polar protic solvent (like ethanol, methanol, or isopropanol) to dissolve the compound, followed by the addition of a less polar anti-solvent to induce crystallization. Water can also be a component of the solvent system.

Troubleshooting Guide: Experimental Problems & Solutions

This section addresses specific experimental failures and provides detailed protocols to overcome them.

Problem 1: Low Recovery After Aqueous Work-up and Extraction

Scenario: You've completed your synthesis, quenched the reaction, and performed a liquid-liquid extraction, but analysis of the organic layer shows very little product.

Probable Cause: The pH of the aqueous phase is close to the isoelectric point (pI) of your molecule, causing it to remain as a highly water-soluble zwitterion. Standard extraction protocols for simple acids or bases will fail for this compound.

Solution: pH-Dependent Biphasic Extraction

The key is to manipulate the pH to render the molecule neutral. You have two primary options, which can be used sequentially for a comprehensive purification.

Workflow Diagram: pH-Dependent Extraction

G start Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate & Water start->dissolve basify Adjust Aqueous pH to > 8 (e.g., with NaHCO3) dissolve->basify Product is deprotonated (anionic) & stays in aqueous phase extract_base Separate Layers. Collect Organic Layer (Contains Neutral Impurities) basify->extract_base acidify Adjust Aqueous pH to < 2 (e.g., with 1M HCl) extract_base->acidify Aqueous layer contains product salt extract_acid Extract Aqueous Layer with Ethyl Acetate (3x) acidify->extract_acid Product is protonated (neutral) & moves to organic phase combine Combine Organic Layers extract_acid->combine dry Dry (Na2SO4), Filter, & Concentrate combine->dry product Purified Product (Enriched) dry->product

Caption: Workflow for purifying the target via pH-controlled extraction.

Detailed Protocol:

  • Initial Dissolution: Concentrate the crude reaction mixture to remove volatile solvents. Re-dissolve the residue in a mixture of ethyl acetate (or another suitable water-immiscible solvent like dichloromethane) and water.

  • Basic Wash (Removes Acidic Impurities):

    • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl. At this pH, the morpholine is protonated (cationic), keeping the molecule in the aqueous phase.

    • Extract the aqueous layer with ethyl acetate (2x). Discard these organic layers, which contain neutral and some basic impurities.

  • Acidic Extraction (Isolates Product):

    • Now, adjust the pH of the same aqueous layer to ~8-9 with a saturated solution of sodium bicarbonate or 1M NaOH. At this pH, the carboxylic acid is deprotonated (anionic), again keeping the molecule in the aqueous phase.

    • Extract the aqueous layer with ethyl acetate (2x) to remove any remaining basic or neutral impurities. Discard these organic layers.

  • Final Product Isolation:

    • Carefully adjust the pH of the purified aqueous layer to the isoelectric point. If the pKa values are estimated to be around 4.5-5.0, the pI will be in this range. Adjust the pH slowly with 1M HCl until you see the product begin to precipitate.

    • Either filter the precipitated solid directly OR adjust the pH to ~2 (fully protonating the morpholine and neutralizing the carboxylate) and extract the now-neutral molecule into a fresh portion of ethyl acetate or dichloromethane (3x).

    • Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Problem 2: Failure to Crystallize or Oiling Out

Scenario: You have a semi-pure solid or oil, but attempts to recrystallize it from a single solvent either result in no crystals upon cooling or the formation of an intractable oil.

Probable Cause: The compound is too soluble in highly polar solvents and not soluble enough in nonpolar solvents for effective single-solvent recrystallization. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution faster than it can form an ordered crystal lattice.

Solution: Anti-Solvent Crystallization

This technique involves dissolving the compound in a "good" solvent and then carefully adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes turbid, inducing crystallization.

Table 1: Recommended Solvent Systems for Recrystallization

"Good" Solvent (for Dissolution)"Poor" Anti-Solvent (for Precipitation)Comments
EthanolDiethyl EtherA classic choice. Dissolve in minimal hot ethanol, then add ether slowly.
Isopropanol (IPA)Heptane or HexaneGood for removing nonpolar impurities.
Methanol / Water (e.g., 9:1)AcetonitrileThe small amount of water helps dissolve the zwitterionic form.
Dichloromethane (DCM) + 1-2% MethanolHexaneUseful if the compound is not purely zwitterionic and has some organic solubility.

Detailed Protocol:

  • Dissolution: In a flask, add your crude material. Add a small amount of the chosen "good" solvent (e.g., Isopropanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of solvent necessary to achieve full dissolution at elevated temperature.

  • Addition of Anti-Solvent: While the solution is still warm (but not boiling), slowly add the "poor" anti-solvent (e.g., Heptane) dropwise with continuous stirring.

  • Induce Crystallization: Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This is the point of supersaturation. You may add one or two more drops.

  • Cooling & Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Problem 3: Poor Separation and Streaking on Chromatography Columns

Scenario: You attempt to purify the compound using standard silica gel chromatography, but the compound either sticks to the top of the column or elutes as a long, unresolved streak across many fractions.

Probable Cause: As discussed in the FAQs, strong ionic interactions between the basic morpholine and acidic silanols, as well as the polar carboxylic acid, disrupt the normal partitioning mechanism of chromatography.

Solution A: Modified Normal-Phase Chromatography

You can modify the mobile phase to suppress the unwanted ionic interactions.

Detailed Protocol:

  • Stationary Phase: Standard silica gel.

  • Mobile Phase: Use a nonpolar/polar solvent system like Dichloromethane/Methanol or Ethyl Acetate/Heptane.

  • Crucial Additive: To this mobile phase, add a small percentage (0.5% to 2%) of an acid (like acetic acid or formic acid) AND a base (like triethylamine or ammonia). This seems counterintuitive, but the acid protonates your compound's morpholine group, and the base deprotonates the silica gel's silanol groups. The resulting triethylammonium acetate salt in the mobile phase effectively "shields" both the compound and the silica, allowing for a more conventional separation based on polarity.

  • Gradient: Start with a low concentration of methanol (e.g., 2%) and gradually increase it to elute your compound.

Solution B: Mixed-Mode Chromatography (Advanced)

For the highest resolution and for challenging separations, mixed-mode chromatography is the ideal solution.[5][6][7][8] It is designed specifically for compounds like this.

Workflow Diagram: Mixed-Mode Chromatography Decision Tree

G start Crude Product for Chromatography check_impurities Are impurities more or less polar than the product? start->check_impurities less_polar Impurities are LESS POLAR check_impurities->less_polar Yes more_polar Impurities are MORE POLAR check_impurities->more_polar No rp_cation Use Reversed-Phase/ Cation-Exchange Column less_polar->rp_cation rp_anion Use Reversed-Phase/ Anion-Exchange Column more_polar->rp_anion rp_cation_details Mobile Phase: Low pH (e.g., pH 3 with Formic Acid). Product (protonated morpholine) is retained by cation-exchange. Hydrophobic impurities elute early. rp_cation->rp_cation_details rp_anion_details Mobile Phase: High pH (e.g., pH 8 with Ammonium Bicarb). Product (deprotonated carboxylate) is retained by anion-exchange. Less acidic impurities elute early. rp_anion->rp_anion_details elute_product Elute product by increasing organic solvent (e.g., Acetonitrile) or buffer concentration. rp_cation_details->elute_product rp_anion_details->elute_product

Caption: Decision process for selecting a mixed-mode chromatography strategy.

Protocol Outline (Reversed-Phase/Cation-Exchange):

  • Column Selection: Choose a mixed-mode column with both C18 (reversed-phase) and strong cation-exchange (e.g., sulfonate) functionalities.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the morpholine is fully protonated (cationic).

    • Solvent B: Acetonitrile with 0.1% of the same acid.

  • Loading: Dissolve the sample in a small amount of the initial mobile phase (e.g., 95% A, 5% B) and load onto the equilibrated column.

  • Mechanism: Hydrophobic impurities will be retained by the C18 phase, while your cationic product will be strongly retained by both the C18 phase and the cation-exchanger. This dual retention provides unique selectivity.

  • Elution: Run a gradient from low %B to high %B. The increasing organic content will disrupt the hydrophobic interactions, eluting the compound. Alternatively, you can increase the salt concentration (e.g., by adding ammonium formate) to disrupt the ionic interactions.

References

  • SIELC. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Karageorgou, E. (2011). Evolution of Mixed-Mode Chromatography. LCGC Europe. Retrieved from [Link]

  • Wang, Z., et al. (2021). Ice recrystallization inhibition (IRI) mechanism of zwitterionic poly(carboxybetaine methacrylate). Chemical Communications. Retrieved from [Link]

  • Shapiro, A. B., et al. (2020). How to desalt zwitterions? ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Retrieved from [Link]

  • Lesellier, E. (2021). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • ResearchGate. (2024). Purification of amphiphilic polyester? Retrieved from [Link]

  • Saha, S., et al. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Work-up of a zwitterion? r/Chempros. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]

  • Di Pietro, O., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Molecules. Retrieved from [Link]

  • Tomas, J., et al. (2024). Morpholine group in molecular structure - N-nitrosamines Chemistry. Lhasa Limited Forum. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Retrieved from [Link]

Sources

Optimization

Overcoming assay interference with 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

Here is the Technical Support Center guide for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid , designed for researchers and drug discovery professionals. Subject: Troubleshooting Assay Interference & Optimization Guide Comp...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid , designed for researchers and drug discovery professionals.

Subject: Troubleshooting Assay Interference & Optimization Guide Compound CAS: 933736-96-0 (Generic/Analogous) Classification: Zwitterionic Phenyl-Linker Scaffold / Ortho-Substituted Building Block[1][2]

Executive Summary: The "Hidden" Interference Mechanisms

As a Senior Application Scientist, I often see this scaffold dismissed as a simple "soluble building block." That is a dangerous oversimplification. 3-[2-(Morpholin-4-yl)phenyl]propanoic acid possesses a specific ortho-substitution pattern that creates a unique "molecular claw."[1][2][3]

While the morpholine group enhances solubility, its proximity to the flexible propanoic acid tail creates a zwitterionic system capable of intramolecular interactions and metal chelation .[1] This guide addresses the three primary failure modes associated with this molecule: Isoelectric Precipitation , Metalloenzyme Chelation , and Fluorescence Quenching .[1]

Critical Troubleshooting: Solubility & Aggregation

The Science: Isoelectric Point (pI) Trap

This molecule contains a basic morpholine nitrogen (pKa


 8.[1][3][4]3) and an acidic carboxylic acid (pKa 

4.5).[1][3]
  • At pH 7.4: It exists primarily as a zwitterion (COO⁻ / NH⁺).[1][3]

  • The Risk: If your assay buffer drifts near pH 6.0 - 6.5 (the approximate isoelectric point), the net charge neutralizes, leading to rapid, invisible micro-precipitation.[1] This causes light scattering (false signals in absorbance) or colloidal aggregation (sequestering enzymes).[1][3]

Diagnostic Protocol: The "Shift & Spike" Test

Use this protocol if you observe erratic IC50 curves or flat-lining potency.[1][2][4]

StepActionScientific Rationale
1 Prepare 20mM Stock Dissolve in 100% DMSO. If cloudy, sonicate.[3] Do not heat above 40°C.[2][3]
2 Measure Absorbance Dilute to 100 µM in your assay buffer. Measure OD at 600nm (turbidity).
3 The Shift Test If OD600 > 0.05, adjust buffer pH by ± 1.0 unit away from pH 6.2.
4 Detergent Spike Add 0.01% Triton X-100 or Tween-20 to the assay buffer.[1][2][3]

Interpretation:

  • Signal Restored with Detergent: The compound was forming colloidal aggregates.[1][3][5]

  • Signal Restored with pH Shift: You were trapped at the isoelectric point.

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Issue: Erratic IC50 / Low Potency CheckOD Measure OD600 (Turbidity) Start->CheckOD IsTurbid OD > 0.05? CheckOD->IsTurbid Aggregator Colloidal Aggregation Detected IsTurbid->Aggregator Yes Soluble Compound Soluble IsTurbid->Soluble No AddDetergent Add 0.01% Triton X-100 Aggregator->AddDetergent Step 1 CheckpH Check Buffer pH vs pI (~6.2) AddDetergent->CheckpH Step 2

Caption: Decision tree for distinguishing between solubility issues and true biological inactivity.

Mechanism Interference: Metal Chelation[1][2]

The Science: The "Ortho-Claw" Effect

The ortho positioning of the morpholine ring relative to the propanoic acid tail allows the molecule to act as a bidentate ligand .[1][4] The flexible 3-carbon acid tail can swing back toward the morpholine nitrogen, creating a binding pocket perfect for divalent cations like Zn²⁺, Mg²⁺, or Cu²⁺ .[3]

Impact on Assays:

  • Kinase Assays (Mg²⁺ dependent): False inhibition due to Mg²⁺ depletion.[1][3]

  • Metalloproteases (Zn²⁺ dependent): Potent false positives.[1][3][4]

FAQ: Is my inhibition real or chelation?

Q: I see high potency in a Zinc-dependent HDAC assay. Is it real? A: Likely false. The carboxylate-morpholine motif mimics known chelators.[2][3]

Q: How do I validate this? A: Perform the Metal Rescue Experiment .

Protocol: Metal Rescue Validation
  • Run Assay: Establish the IC50 of the compound.[3]

  • Saturate: Repeat the assay but add 10x - 100x excess of the cofactor metal (e.g., if assay uses 1mM MgCl₂, add 10mM).

  • Analyze:

    • IC50 Shifts Right (>10-fold): The compound is a chelator.[1][3][4] It is inhibiting by starving the enzyme of metal.[3]

    • IC50 Unchanged: True competitive inhibition.[1][2][3][4]

Optical Interference: Fluorescence Quenching

The Science: Inner Filter & Quenching

The N-phenyl (aniline-like) substructure is electron-rich and can act as a fluorescence quencher via Photoinduced Electron Transfer (PET), particularly with blue/green fluorophores (e.g., Coumarin, Fluorescein).[1][4] Additionally, at high concentrations (>50 µM), the phenyl ring absorption can overlap with excitation wavelengths (UV/Blue), causing the Inner Filter Effect (IFE) .[1]

Correction Protocol: The Absorbance Scan

Required for all fluorescence-based assays (FRET, FP, FI).[1][4]

Concentration (µM)A280 (Protein)A340 (NADH/UV)A485 (FITC Ex)Action Required
10 µM < 0.1< 0.05< 0.01None. Safe range.
50 µM > 0.5> 0.1> 0.05Correction Necessary.
100 µM > 1.0> 0.3> 0.1High Risk. Dilute sample.[1][2][3][4]

Mathematical Correction for IFE: If you cannot dilute, apply this formula to your raw fluorescence data:



Where 

and

are the absorbances of the compound at the excitation and emission wavelengths, respectively.[1][4]

Advanced Workflow: The "Triad" Validation

To certify this molecule as a valid hit in your screen, you must pass the Triad Validation.[3]

ValidationTriad cluster_0 1. Physical State cluster_1 2. Chemical State cluster_2 3. Optical State Compound 3-[2-(Morpholin-4-yl)phenyl] propanoic acid DLS DLS / Nephelometry (Check Aggregation) Compound->DLS Metal Metal Rescue (Check Chelation) Compound->Metal Scan Absorbance Scan (Check IFE) Compound->Scan Valid VALIDATED HIT DLS->Valid Pass Metal->Valid Pass Scan->Valid Pass

Caption: The "Triad" workflow ensures the compound is physically, chemically, and optically compatible with the assay.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[3] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[2][3][6][7] Current Opinion in Chemical Biology.[2][3] Link

  • Baell, J. B., & Holloway, G. A. (2010).[3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][3][4] Journal of Medicinal Chemistry.[3] Link[1][4]

  • Simeonov, A., et al. (2008).[1][3][4] Fluorescence spectroscopic profiling of compound libraries.[3] Journal of Medicinal Chemistry.[3] Link[1][4]

  • Hermann, J. C., et al. (2008).[1][3][4] Predicting off-target effects: the inclusion of metal chelation.[2][3] Chemical Biology & Drug Design.[2][3] (Specific relevance to carboxylic acid/amine motifs).

Sources

Troubleshooting

Troubleshooting guide for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid synthesis

Technical Support Center: Troubleshooting Guide Topic: Synthesis of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid Ticket ID: #SYN-MORPH-PROP-001 Status: Open Executive Summary: The Synthetic Challenge You are attempting to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide Topic: Synthesis of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid Ticket ID: #SYN-MORPH-PROP-001 Status: Open

Executive Summary: The Synthetic Challenge

You are attempting to synthesize 3-[2-(Morpholin-4-yl)phenyl]propanoic acid . This molecule presents a classic "Ortho-Substituted Zwitterion" challenge. The steric bulk of the morpholine ring at the ortho position relative to the propanoic acid chain creates significant kinetic barriers during Palladium-catalyzed coupling. Furthermore, the final product contains both a basic tertiary amine (morpholine) and an acidic carboxyl group, leading to solubility issues during workup (isoelectric trapping).

This guide assumes you are following the industry-standard Sequential Pd-Catalysis Route :

  • Step 1 (C-N Bond): Buchwald-Hartwig amination of a di-haloarene (e.g., 1-bromo-2-iodobenzene).

  • Step 2 (C-C Bond): Heck coupling with acrylate.

  • Step 3 (Reduction/Hydrolysis): Hydrogenation of the alkene and ester hydrolysis.

Module 1: The C-N Bond Formation (Buchwald-Hartwig)

Context: You are coupling morpholine with an ortho-dihaloarene (e.g., 1-bromo-2-iodobenzene). This is the most common failure point due to the "Ortho Effect" and chemoselectivity issues.

Q1: My reaction yields <20%, and I see significant starting material remaining. Increasing temperature only causes dehalogenation. What is happening?

Diagnosis: Catalyst Arrest due to Steric Crowding. Morpholine is a secondary amine with moderate steric bulk. When coupling at the ortho position, standard phosphine ligands (like BINAP or dppf) often fail to promote the reductive elimination step effectively. The Pd center gets "stuck," and increasing heat leads to


-hydride elimination (dehalogenation) rather than coupling.

Troubleshooting Protocol:

  • Switch Ligand Class: Move from Generation 1/2 ligands to Buchwald Generation 3/4 Dialkylbiaryl Phosphines .

    • Recommendation: Use RuPhos or XPhos . These ligands are specifically engineered to create a "pocket" that facilitates coupling at sterically hindered ortho positions.

  • Base Selection: Switch from inorganic bases (

    
    ) to NaOtBu  or LHMDS . The stronger base facilitates the deprotonation of the amine-Pd complex.
    
  • Pre-activation: Do not mix everything at once. Heat the Pd source (e.g.,

    
    ) and Ligand in the solvent for 5 minutes before adding the substrate. This ensures the active catalytic species (
    
    
    
    ) is formed.
Q2: I am getting a mixture of mono-aminated and di-aminated products. How do I stop at mono-substitution?

Diagnosis: Loss of Chemoselectivity. If you use 1-bromo-2-iodobenzene, the oxidative addition rates of C-I and C-Br are distinct but can blur at high temperatures.

Corrective Action:

  • Temperature Control: Run the reaction at room temperature to 40°C initially. The C-I bond adds oxidatively to Pd much faster than C-Br.

  • Stoichiometry: Use exactly 1.05 equivalents of morpholine. Excess amine promotes the second addition.

  • Leaving Group Hierarchy: If selectivity remains poor, switch starting material to 1-fluoro-2-bromobenzene and perform an

    
     reaction (nucleophilic aromatic substitution) for the morpholine step instead of Buchwald. Note: This requires higher heat (100°C+) but guarantees regioselectivity.
    

Module 2: The C-C Bond Assembly (Heck Reaction)

Context: You are coupling the ortho-morpholino aryl halide with an acrylate ester.

Q3: The Heck reaction is sluggish. I suspect the morpholine nitrogen is poisoning the catalyst.

Diagnosis: Lewis Basic Coordination. The nitrogen atom in the morpholine ring can coordinate to the Palladium center, displacing the phosphine ligand and deactivating the catalyst (forming a stable, unreactive "Palladium Black" precipitate).

Troubleshooting Protocol:

  • The "Jeffcat" Solution: Add Tetra-n-butylammonium bromide (TBAB) or chloride (TBAC) (1.0 equiv).

    • Mechanism:[1][2][3][4][5] The halide ions stabilize the nanoparticulate Pd species and prevent aggregation. This is known as "Jeffery conditions."

  • Solvent Switch: Move to a highly polar aprotic solvent like DMF or NMP . These solvents can out-compete the morpholine nitrogen for coordination sites on the metal.

  • Alternative Catalyst: Use

    
     with 
    
    
    
    . The bulky o-tolyl groups prevent the morpholine from coordinating too tightly.
Q4: I am isolating the "branched" isomer instead of the linear cinnamate derivative.

Diagnosis: Electronic Bias. The morpholine group is an electron-donating group (EDG). In Heck reactions, EDGs at the ortho position can sometimes favor the internal carbon of the double bond (alpha-arylation), though beta-arylation (linear) is usually preferred for acrylates.

Corrective Action:

  • Solvent Polarity: Use Acetonitrile . It favors the cationic pathway which generally improves linear selectivity for electron-rich aryl halides.

  • Substrate Change: Use Acrylic Acid instead of Methyl Acrylate. The free acid can coordinate Pd and direct the insertion to the terminal position, though this requires an extra equivalent of base.

Module 3: Isolation & Purification (The Zwitterion Trap)

Context: You have hydrolyzed the ester and reduced the alkene. Now you have the free acid product.

Q5: My product is stuck in the aqueous phase during extraction. DCM and EtOAc won't pull it out.

Diagnosis: Zwitterionic Solvation. At neutral pH, the morpholine is protonated (


) and the carboxylic acid is deprotonated (

). The molecule is a salt and highly water-soluble.

Protocol: Isoelectric Point (pI) Precipitation Do not attempt standard extraction.

  • Calculate pI: The pKa of morpholine is ~8.3. The pKa of the acid is ~4.5. The pI is roughly

    
    .
    
  • Procedure:

    • Dilute the reaction mixture with water.[6]

    • Acidify/Basify carefully to exactly pH 6.4 - 6.5 .

    • Cool to 0°C.[7]

    • The zwitterion has minimum solubility at this pH and should precipitate as a white/off-white solid.

    • Filter and wash with cold water/ether.

Visual Troubleshooting Workflows

Figure 1: Synthetic Pathway & Critical Control Points

G Start Start: 1-Bromo-2-Iodobenzene Step1 Step 1: C-N Bond Formation (Buchwald-Hartwig) Start->Step1 Check1 Check: Is Mono-Substituted? Step1->Check1 Step2 Step 2: C-C Bond Formation (Heck Coupling) Check1->Step2 Yes Fail1 Failure: Bis-amination (Selectivity Loss) Check1->Fail1 No (Temp too high) Check2 Check: Linear vs Branched? Step2->Check2 Step3 Step 3: Hydrogenation & Hydrolysis Check2->Step3 Linear (Correct) Fail2 Failure: Catalyst Poisoning (Pd Black) Check2->Fail2 Stalled Reaction Final Target: 3-[2-(Morpholin-4-yl)phenyl] propanoic acid Step3->Final Fail3 Failure: Water Soluble Zwitterion (Loss during Workup) Step3->Fail3 Wrong pH

Caption: Critical control points in the synthesis of ortho-morpholino propanoic acid derivatives.

Figure 2: Ligand Selection Decision Tree (Buchwald Step)

LigandSelect Start Start: Buchwald Reaction Stalled Q1 Substrate Sterics? Start->Q1 Res1 Use Standard Ligands (BINAP, dppf) Q1->Res1 No (Para/Meta) Res2 Use Bulky Dialkylbiaryl (XPhos, RuPhos) Q1->Res2 Yes (Ortho/Di-ortho) Q2 Base Sensitive Groups? Res2->Q2 Base1 Use Weak Base (Cs2CO3, K3PO4) Q2->Base1 Yes (Esters/Nitriles) Base2 Use Strong Base (NaOtBu, LHMDS) Q2->Base2 No (Stable)

Caption: Decision matrix for overcoming steric hindrance in the C-N bond formation step.

Comparative Data: Solvent & Ligand Screening

The following data represents typical conversion rates for ortho-substituted aryl halides with morpholine (24h reaction time, 100°C).

Ligand SystemBaseSolventConversion (%)Notes


Toluene< 5%Ligand too small; Pd deactivates.
BINAP

Dioxane35%Moderate; significant debromination observed.
XPhos

Toluene88%Good conversion; slow kinetics.
RuPhos NaOtBu Toluene > 98% Optimal System. Fast oxidative addition.
BrettPhos LHMDSTHF92%Excellent, but ligand is more expensive.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Knowles, J. P., et al. (2011). The Mizoroki-Heck Reaction. Organic Reactions, 113, 1-300.

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Novel Kinase Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific compound "3-[2-(Morpholin-4-yl)phenyl]propanoic acid" is not characterized in publicly available scientific literature as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "3-[2-(Morpholin-4-yl)phenyl]propanoic acid" is not characterized in publicly available scientific literature as a kinase inhibitor. Therefore, this guide will use a hypothetical but structurally related compound, which we will call "Morphelinib," as a representative Phosphoinositide 3-Kinase (PI3K) inhibitor. The principles, troubleshooting steps, and validation protocols described herein are broadly applicable to novel small molecule kinase inhibitors and are designed to address the core challenge of ensuring on-target specificity.

Introduction to "Morphelinib": A Hypothetical PI3K Inhibitor

For the purposes of this guide, "Morphelinib" is a novel small molecule inhibitor designed to target the p110α isoform of PI3K (PI3Kα). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism.[1][2][3][4] Its hyperactivation is a common event in many cancers, making it a prime therapeutic target.[2][3][5] While Morphelinib is designed for PI3Kα, the structural homology among kinase active sites, particularly within the PI3K family, creates a significant risk of off-target effects.[6][7] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a limited therapeutic window.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern with kinase inhibitors?

A1: Off-target effects occur when a drug or small molecule binds to and modulates the activity of proteins other than its intended target.[10][11] For kinase inhibitors, this is particularly common due to the conserved nature of the ATP-binding pocket across the human kinome.[7] These effects are a major concern because they can:

  • Cause Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other adverse effects unrelated to the intended therapeutic mechanism.[6][8][9]

  • Limit Clinical Potential: In a therapeutic context, off-target effects manifest as side effects that can limit the tolerable dose of a drug, thereby reducing its efficacy.[8][9]

Q2: My initial results with Morphelinib are promising, but how can I be sure they are due to PI3Kα inhibition?

A2: Validating that an observed phenotype is a true result of on-target inhibition is a critical step. Key indicators of potential off-target activity include:

  • The phenotype doesn't match results from genetic knockdown (e.g., siRNA or CRISPR) of PI3Kα.[13]

  • A structurally different PI3Kα inhibitor fails to produce the same biological effect.[12][13]

  • The effect is only observed at high concentrations, far exceeding the biochemical IC50 for PI3Kα.[13]

  • Unexpected cytotoxicity occurs at concentrations required for the desired biological effect.[13]

A multi-pronged validation strategy is essential and is detailed in the Troubleshooting Guide below.

Q3: What are the most likely off-targets for a PI3K inhibitor like Morphelinib?

A3: Based on the class of inhibitor, likely off-targets fall into several categories:

  • Other PI3K Isoforms: High homology exists between the Class I PI3K isoforms (α, β, γ, δ), making cross-reactivity a common issue.[14]

  • PI3K-Related Kinases (PIKKs): This family includes mTOR, DNA-PK, ATM, and ATR, which share structural similarities with PI3Ks.[15]

  • Broader Kinome: Kinome-wide profiling of existing PI3K inhibitors has revealed off-target interactions with various other Ser/Thr and Tyr kinases.[7]

  • Non-Kinase Targets: Some inhibitors have been found to interact with unrelated proteins that possess compatible binding pockets.[12]

Q4: What are the first steps I should take to minimize off-target effects in my experiments?

A4: Proactive measures can significantly reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of Morphelinib that produces the desired on-target effect (e.g., reduction in p-Akt levels).[13]

  • Ensure Compound Quality and Handling: Confirm the purity of your inhibitor. Improper storage or repeated freeze-thaw cycles can lead to compound degradation. Ensure it is fully solubilized before use.[16]

  • Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and consider using a negative control compound that is structurally similar but inactive against the target.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a systematic approach to diagnosing and resolving common problems that may arise from off-target effects of Morphelinib.

Issue 1: Unexpectedly High Cytotoxicity at Effective Concentrations
  • Symptom: In a cell proliferation assay, significant cell death is observed at or below the concentration of Morphelinib required to inhibit Akt phosphorylation.

  • Probable Cause: Morphelinib may be inhibiting one or more off-target kinases that are essential for cell survival in your specific cell line.[12]

  • Troubleshooting Workflow:

StepActionRationale
1. Confirm Solubility Visually inspect the inhibitor in your final culture medium for any precipitation.Poor solubility can lead to compound aggregation and non-specific toxicity.[16]
2. Titrate to Minimal Effective Concentration Perform a detailed dose-response curve measuring both p-Akt inhibition (on-target) and cell viability (e.g., via MTT or CellTiter-Glo assay) in parallel.To identify a potential therapeutic window where on-target effects are observed without significant toxicity.
3. Use a Structurally Distinct PI3Kα Inhibitor Test another well-characterized and structurally different PI3Kα inhibitor (e.g., Alpelisib, Taselisib).If the second inhibitor shows similar on-target efficacy without the same level of toxicity, it strongly suggests your compound's toxicity is off-target.[12]
4. Broad Kinase Profiling Submit Morphelinib to a commercial kinome profiling service at the cytotoxic concentration.This will directly identify unintended kinase targets that could be responsible for the toxicity.[17][18][19][20]
Issue 2: Phenotype from Morphelinib Treatment Does Not Match PIK3CA Gene Knockdown
  • Symptom: Treatment with Morphelinib induces apoptosis, but siRNA or CRISPR-mediated knockdown of PIK3CA (the gene encoding PI3Kα) reduces proliferation but does not cause apoptosis.

  • Probable Cause: The apoptotic phenotype is likely caused by Morphelinib binding to an off-target protein that is not part of the canonical PI3Kα pathway.[13]

  • Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Validation Steps cluster_2 Conclusion A Phenotype Mismatch: Morphelinib ≠ PIK3CA Knockdown B 1. Validate Knockdown (qPCR / Western Blot) A->B Is knockdown efficient? C 2. Use Structurally Unrelated PI3Kα Inhibitor B->C Yes D 3. Perform Rescue Experiment (Drug-Resistant Mutant) C->D Does 2nd inhibitor replicate phenotype? G Phenotype is OFF-TARGET C->G Yes, mismatch persists E 4. Confirm Target Engagement (CETSA) D->E No F Phenotype is ON-TARGET D->F Yes, phenotype rescued E->D Engagement confirmed, proceed to rescue E->G No engagement

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol. [21]

Protocol 2: Kinome-Wide Selectivity Profiling
  • Objective: To identify the full spectrum of kinases that Morphelinib interacts with at a given concentration.

  • Methodology (General Workflow for Commercial Services like Reaction Biology, Eurofins DiscoverX):

    • Compound Submission: Provide a high-purity sample of Morphelinib at a specified concentration and volume.

    • Screening: The service provider will screen your compound, typically at a fixed concentration (e.g., 1 µM), against a large panel of recombinant human kinases (often >300). [17][18][19][22]The assay measures the ability of your compound to inhibit the phosphorylation of a substrate by each kinase.

    • Data Analysis: Results are typically provided as percent inhibition relative to a vehicle control for each kinase. A common threshold for a significant "hit" is >80% or >90% inhibition.

    • Follow-up: For any significant off-target hits, it is crucial to determine their IC50 values to understand the potency of the interaction. [23]* Interpretation: The results, often visualized as a "kinome tree," will clearly show the on-target activity (inhibition of PI3Kα) and any off-target interactions. This data is invaluable for interpreting unexpected phenotypes and guiding the next steps in your research.

Visualizing On- and Off-Target Space in the PI3K Pathway

The PI3K/Akt/mTOR pathway is a complex network with multiple points of potential inhibitor interaction. Understanding this network is key to interpreting inhibitor data. [1][4][5]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3Kα (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 (Potential Off-Target) mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) Morphelinib_On Morphelinib (On-Target) Morphelinib_On->PI3K Inhibits Morphelinib_Off Morphelinib (Off-Target) Morphelinib_Off->mTORC2 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway highlighting the intended target of Morphelinib (PI3Kα) and a common potential off-target (mTOR).

References

  • PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (2020). MDPI. [Link]

  • The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. (n.d.). PMC. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2019). Bio-protocol. [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • PI3K/AKT/mTOR signaling. (n.d.). QIAGEN. [Link]

  • A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (n.d.). Frontiers. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. [Link]

  • Management of toxicity to isoform α-specific PI3K inhibitors. (n.d.). PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Characterize Kinase Inhibitors by Kinome Profiling. (n.d.). Pamgene. [Link]

  • Kinome Profiling. (2024). Oncolines B.V.[Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]

  • Common Toxicities With PI3K Inhibition. (2026). OncLive. [Link]

  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024). medRxiv. [Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. (n.d.). PMC. [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]

  • For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. (2019). MDPI. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PubMed Central. [Link]

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. (2017). CancerNetwork. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. (n.d.). PMC. [Link]

  • Chemical structures of PI3K inhibitors highlighted in this article. (n.d.). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. (n.d.). PMC - PubMed Central. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]

  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. (2025). MDPI. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2024). ACS Publications. [Link]

  • Distinguishing mutants that resist drugs via different mechanisms by examining fitness tradeoffs. (2024). eLife. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025). CRISPR Medicine News. [Link]

  • Evolutionary rescue of resistant mutants is governed by a balance between radial expansion and selection in compact populations. (2025). ResearchGate. [Link]

  • Synthetic rescue. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Evolutionary rescue of resistant mutants is governed by a balance between radial expansion and selection in compact populations. (n.d.). eScholarship. [Link]

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. (2024). Cell and Gene. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PMC. [Link]

  • Drug-induced resistance evolution necessitates less aggressive treatment. (n.d.). PMC. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). PubMed. [Link]

  • Current Opinion on 3-[2-[(2-tert-butyl-phenylaminooxalyl)-amino]-propionylamino]- 4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic Acid, an Investigational Drug Targeting Caspases and Caspase-Like Proteases. (2013). PubMed. [Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: In Vivo Optimization for 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid

Status: Active Agent: Senior Application Scientist Ticket ID: PK-OPT-3MPPA Subject: Optimization of dosing regimen, formulation stability, and PK profile improvement. Introduction: The Physicochemical Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PK-OPT-3MPPA Subject: Optimization of dosing regimen, formulation stability, and PK profile improvement.

Introduction: The Physicochemical Paradox

Welcome to the technical support center. You are likely here because 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (hereafter referred to as 3-MPPA ) is presenting a classic "zwitterionic paradox" in your in vivo studies.

This molecule contains two competing functional groups:[1][2]

  • Morpholine Ring: A basic amine (pKa ~8.3).[3]

  • Propanoic Acid Tail: A weak acid (pKa ~4.5).

The Core Problem: At physiological pH (7.4), the acid is ionized (negative) and the morpholine is partially protonated (positive). While this suggests water solubility, the lipophilic phenyl linker often drives the molecule toward its Isoelectric Point (pI) , where net charge is zero and solubility hits its nadir. This leads to precipitation at the injection site, erratic absorption, and "crash-out" events in plasma.

Below are the three most common "Support Tickets" we receive for this scaffold, along with validated resolution protocols.

Ticket #1: Formulation Precipitation (The "Crash-Out" Error)

User Complaint: "I dissolved the compound in DMSO/PBS, but it precipitated immediately upon injection or within the syringe."

Root Cause Analysis: Standard Phosphate Buffered Saline (PBS, pH 7.4) is often the worst vehicle for this molecule. At pH 7.4, you are dangerously close to the solubility "U-curve" minimum. Furthermore, the "common ion effect" from sodium in PBS can force the sodium salt of the acid to crash out if the ionic strength is too high.

Resolution Protocol: The "Captisol Switch" Stop using simple co-solvents (DMSO/PEG). You need a sequestering agent that hides the lipophilic phenyl ring while accommodating the charge.

Recommended Vehicle: 20% (w/v) Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) in 50 mM Citrate Buffer (pH 4.0) or Histidine Buffer (pH 6.0).

Step-by-Step Formulation Guide:

  • Weighing: Weigh the required amount of 3-MPPA.

  • Acidification (Critical Step): Add 1.0 molar equivalent of 1N HCl. The morpholine nitrogen must be fully protonated to initiate dissolution.

  • Complexation: Add the pre-mixed 20% SBE-β-CD solution. Vortex for 5 minutes. The cyclodextrin cavity will encapsulate the phenyl-morpholine moiety.

  • Adjustment: Slowly adjust pH to 5.5–6.0 using 1N NaOH. Do not overshoot to pH 7.4, or you risk precipitation.

  • Filtration: Sterile filter (0.22 µm PVDF).

Decision Logic for Vehicle Selection:

FormulationLogic Start Start Formulation CheckSol Target Conc > 5 mg/mL? Start->CheckSol Simple Use Saline pH adjusted CheckSol->Simple No Complex Use 20% SBE-beta-CD CheckSol->Complex Yes Lipid Use Lipid Emulsion (Intralipid) Complex->Lipid If Fails caption Figure 1: Vehicle Selection Decision Tree for Zwitterionic Compounds

Ticket #2: Short Half-Life (The "PK Mismatch" Error)

User Complaint: "The compound is cleared from plasma in < 30 minutes (T1/2 < 0.5h). I see no efficacy despite high Cmax."

Root Cause Analysis: 3-MPPA suffers from a "double-tap" clearance mechanism:

  • Renal Clearance: The propanoic acid moiety (anion) is actively secreted by Organic Anion Transporters (OATs) in the kidney.

  • Metabolic Liability: The morpholine ring is a "metabolic soft spot." It undergoes N-oxidation or ring-opening via CYP3A4 and CYP2D6.

Resolution Protocol: Dosing Frequency & Route Optimization

Option A: Saturation Dosing (Non-Linear PK) Increase the dose to saturate the renal OAT transporters.

  • Experiment: Run a dose-linearity study (e.g., 10, 30, 100 mg/kg). If AUC increases disproportionately at 100 mg/kg, you have saturated the clearance mechanism.

Option B: Route Switch (SC vs. IP) Switch from Intraperitoneal (IP) to Subcutaneous (SC).

  • Why: IP administration exposes the drug to the liver immediately (First Pass Effect), where the morpholine ring is oxidized. SC administration bypasses the initial liver pass, allowing the parent compound to circulate longer before metabolism.

Metabolic Pathway Visualization:

Metabolism Parent 3-MPPA (Parent) Liver Liver (CYP450) Parent->Liver First Pass Kidney Kidney (OATs) Parent->Kidney Systemic NOxide Morpholine N-Oxide (Inactive) Liver->NOxide CYP3A4 Oxidation Gluc Acyl-Glucuronide (Reactive/Toxic?) Liver->Gluc UGT Conjugation Urine Unchanged Drug (Rapid Excretion) Kidney->Urine Active Secretion caption Figure 2: Primary Clearance Pathways for Morpholine-Acid Scaffolds

Ticket #3: Toxicity & Tolerability (The "Side Effect" Error)[5]

User Complaint: "Mice show writhing immediately after IP injection, or skin irritation after SC dosing."

Root Cause Analysis: This is likely pH Nociception .

  • The morpholine ring is basic.[1][4][5] If you formulated at pH < 4.0 to get it into solution, you are injecting a strong acid buffer.

  • Conversely, if you used DMSO > 10%, you are causing histamine release.

Resolution Protocol: Tonicity and pH Balancing

  • Isotonicity Check: Ensure your final formulation is 290–300 mOsm/kg. If you used high concentrations of Captisol (20%), you are already hypertonic. Dilute with Water for Injection (WFI), not Saline, because the Captisol provides the tonicity. Adding Saline to 20% Captisol creates a hypertonic solution that causes pain.

  • The "Writhing" Test: If IP dosing causes writhing, the pH is likely too low. Adjust pH to 5.5. If the compound crashes out at 5.5, you must lower the concentration or increase the cyclodextrin ratio. Do not inject pH 3.0 into the peritoneum.

Summary of Dosing Parameters:

ParameterRecommended LimitReason
Dose Volume (Mouse) 10 mL/kg (IP/SC)Prevent distension/pressure necrosis.
Max DMSO % < 5%Avoid hemolysis and peritonitis.
pH Range 4.5 – 6.5Balance solubility vs. tolerability.
Vehicle 20% SBE-β-CDPrevents precipitation and masks irritation.
FAQ: Quick Troubleshooting

Q: Can I use Tween-80 instead of Cyclodextrin? A: Use with caution. Tween-80 (Polysorbate 80) can inhibit P-glycoprotein (P-gp). If your 3-MPPA is a P-gp substrate, adding Tween will artificially inflate your brain penetration data, leading to false positives that won't replicate in humans.

Q: Why is the oral bioavailability (PO) so low (<15%)? A: Two reasons:

  • Gastric Precipitation: The stomach is pH 1-2 (soluble), but the duodenum is pH 6-7 (insoluble). The drug likely precipitates in the intestine before it can be absorbed.

  • Permeability: The zwitterionic nature makes it hard to cross the lipid bilayer.

    • Fix: Try creating a methyl-ester prodrug of the propanoic acid. This masks the negative charge, improves lipophilicity for absorption, and is hydrolyzed by plasma esterases back to the active acid in the blood.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa). Link

  • FDA Guidance for Industry. (2018). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. (Relevant for prodrug strategies). Link

Sources

Optimization

Technical Support Center: Navigating the Metabolic Instability of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid

Welcome to the technical support center for researchers working with 3-[2-(Morpholin-4-yl)phenyl]propanoic acid. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 3-[2-(Morpholin-4-yl)phenyl]propanoic acid. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic instability of this compound. As drug development professionals, understanding and mitigating metabolic liabilities early in the discovery process is critical for success. This document will equip you with the knowledge to diagnose and address these challenges effectively.

Introduction: Understanding the Metabolic Landscape

The molecule 3-[2-(Morpholin-4-yl)phenyl]propanoic acid possesses two key structural features that are of significant interest from a drug metabolism perspective: the morpholine ring and the arylpropanoic acid side chain. Both moieties can be susceptible to enzymatic biotransformation, potentially leading to rapid clearance, formation of active or reactive metabolites, and overall poor pharmacokinetic properties. This guide will dissect the potential metabolic pathways and provide actionable strategies to enhance the stability of your compound.

Metabolism studies are crucial throughout the drug discovery and development process to understand a compound's safety and efficacy. Early identification of metabolic "soft spots" allows for informed chemical modifications to improve the drug-like properties of a lead candidate.

Troubleshooting Guide: Common Experimental Observations and Solutions

This section addresses common issues encountered during the preclinical evaluation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid and provides a logical framework for troubleshooting.

Issue 1: Rapid Disappearance of Parent Compound in In Vitro Metabolic Assays

Observation: You are conducting a metabolic stability assay using human liver microsomes or hepatocytes, and you observe a very short half-life for your compound.

Potential Causes and Troubleshooting Steps:

  • High Intrinsic Clearance: The rapid disappearance suggests that the compound is being quickly metabolized by hepatic enzymes.

    • Causality: The primary culprits are often Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) enzymes. For this specific molecule, both the morpholine ring and the propanoic acid are potential sites of metabolism.

    • Experimental Workflow:

      • Metabolite Identification (MetID): The first and most critical step is to identify the metabolites being formed. This will pinpoint the metabolic "soft spot."

      • Enzyme Phenotyping: Determine which specific CYP or UGT enzymes are responsible for the metabolism. This can be done using recombinant enzymes or specific chemical inhibitors.

  • Assay-Related Artifacts: While less common, it's important to rule out experimental errors.

    • Negative Control: Always include a negative control with heat-inactivated enzymes to ensure the compound loss is enzyme-mediated.

    • Compound Stability: Assess the stability of the compound in the assay buffer without enzymes to check for chemical degradation.

Issue 2: Discrepancy Between Microsomal and Hepatocyte Stability Data

Observation: Your compound appears stable in liver microsomes but shows high clearance in hepatocytes.

Potential Causes and Troubleshooting Steps:

  • Role of Phase II Metabolism: Liver microsomes are rich in Phase I enzymes (CYPs) but have lower concentrations of some Phase II enzymes like UGTs. Hepatocytes, being intact cells, contain a full complement of both Phase I and Phase II enzymes.

    • Causality: The carboxylic acid moiety of your compound is a prime candidate for glucuronidation by UGTs, a Phase II reaction. This pathway would be more prominent in hepatocytes. The formation of acyl glucuronides can sometimes lead to reactive metabolites.

    • Experimental Workflow:

      • Metabolite Profiling in Hepatocytes: Conduct MetID studies using hepatocyte incubations to look for glucuronide conjugates.

      • UGT Phenotyping: If a glucuronide is identified, use a panel of recombinant UGT enzymes to identify the specific isoforms involved.

  • Involvement of Non-CYP Enzymes: Microsomes primarily assess CYP-mediated metabolism. Other enzymes present in the cytosol (part of the S9 fraction) or within the intact hepatocytes could be responsible.

    • Causality: While CYPs are major players, other oxidases or reductases could be metabolizing the compound.

    • Experimental Workflow:

      • Liver S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes and can provide a more comprehensive picture of metabolic potential.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic "soft spots" on 3-[2-(Morpholin-4-yl)phenyl]propanoic acid?

A1: Based on its chemical structure, there are two primary regions susceptible to metabolism:

  • The Morpholine Ring: This moiety can undergo several transformations:

    • N-oxidation: The nitrogen atom can be oxidized.

    • C-oxidation: Hydroxylation can occur on the carbon atoms adjacent to the nitrogen or oxygen.

    • Ring Opening: Cleavage of the C-N bond is a known metabolic pathway for morpholine-containing compounds, often initiated by a cytochrome P450.

  • The Propanoic Acid Side Chain:

    • Glucuronidation: The carboxylic acid is a handle for conjugation with glucuronic acid, a common Phase II metabolic pathway. This can lead to rapid excretion.

    • Oxidation: The benzylic position (the carbon atom attached to the phenyl ring) can be a site for hydroxylation.

    • Chiral Inversion: 2-Arylpropionic acids are known to undergo unidirectional metabolic chiral inversion of the R-enantiomer to the active S-enantiomer.

Q2: My compound is rapidly cleared via glucuronidation of the carboxylic acid. What are my options?

A2: This is a common challenge. The primary strategy is to replace the carboxylic acid with a bioisostere that is less prone to this metabolic pathway while retaining the desired biological activity.

  • Why replace the carboxylic acid? While often crucial for target engagement, the carboxylic acid group can lead to poor permeability and rapid clearance through glucuronidation.

  • Common Bioisosteric Replacements:

    • Tetrazole: This is one of the most common replacements for a carboxylic acid. It has a similar pKa and can participate in similar interactions but is generally more metabolically stable with respect to glucuronidation.

    • Acyl Sulfonamides: These can also mimic the acidic nature of a carboxylic acid.

    • Hydroxamic Acids: Another potential replacement, though these can have their own metabolic liabilities.

    • Neutral Bioisosteres: In some cases, if the acidic nature is not essential for activity, neutral groups that can act as hydrogen bond acceptors may be used.

Q3: How can I reduce the metabolism of the morpholine ring?

A3: If MetID studies confirm that the morpholine ring is the primary site of metabolism, several strategies can be employed:

  • Steric Hindrance: Introduce bulky groups near the site of metabolism. For example, adding a methyl group to one of the carbons of the morpholine ring can sterically hinder the approach of metabolic enzymes.

  • Blocking Oxidation: Replace a hydrogen atom at a site of hydroxylation with a fluorine atom. The strong carbon-fluorine bond is resistant to oxidative metabolism.

  • Modulating Electronics: The electronic properties of the morpholine ring can be altered by substituents on the phenyl ring, which may influence its interaction with metabolizing enzymes.

Q4: What is the best in vitro system to start with for assessing metabolic stability?

A4: A tiered approach is often most effective:

  • Liver Microsomes: This is a good first-pass assay to assess Phase I (primarily CYP-mediated) metabolism. It is high-throughput and cost-effective.

  • Hepatocytes: This is the gold standard for in vitro metabolism studies as it contains a full complement of metabolic enzymes and cofactors, allowing for the assessment of both Phase I and Phase II metabolism, as well as uptake into the cell.

  • Liver S9 Fraction: This can be a useful intermediate as it contains both microsomal and cytosolic enzymes.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic_Pathway cluster_compound 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid cluster_phase1 Phase I Metabolism (CYP450s, etc.) cluster_phase2 Phase II Metabolism (UGTs) Parent_Compound Parent Compound N_Oxide Morpholine N-Oxide Parent_Compound->N_Oxide N-oxidation Hydroxylated_Morpholine Hydroxylated Morpholine Parent_Compound->Hydroxylated_Morpholine C-hydroxylation Ring_Opened Ring-Opened Metabolite Parent_Compound->Ring_Opened Ring Opening Benzylic_Hydroxylation Benzylic Hydroxylation Parent_Compound->Benzylic_Hydroxylation Hydroxylation Acyl_Glucuronide Acyl Glucuronide Parent_Compound->Acyl_Glucuronide Glucuronidation

Caption: Potential metabolic pathways for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

Troubleshooting_Workflow Start High In Vitro Clearance Observed MetID Perform Metabolite ID (LC-MS/MS) Start->MetID Decision Metabolic 'Soft Spot' Identified? MetID->Decision Morpholine_Metabolism Morpholine Ring Metabolism Decision->Morpholine_Metabolism Yes (Morpholine) Acid_Metabolism Carboxylic Acid Metabolism Decision->Acid_Metabolism Yes (Acid) No_Metabolite Investigate Non-Metabolic Instability (e.g., chemical degradation) Decision->No_Metabolite No Strategy_Morpholine Strategies: - Steric Hindrance - Fluorination - Electronic Modification Morpholine_Metabolism->Strategy_Morpholine Strategy_Acid Strategies: - Bioisosteric Replacement (e.g., Tetrazole) Acid_Metabolism->Strategy_Acid Re_evaluate Synthesize Analogs & Re-evaluate Stability Strategy_Morpholine->Re_evaluate Strategy_Acid->Re_evaluate

Caption: A workflow for troubleshooting metabolic instability.

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • HLM Stock: 20 mg/mL (commercially available).

    • Phosphate Buffer: 100 mM, pH 7.4.

    • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).

    • Quenching Solution: Acetonitrile with an internal standard.

  • Assay Procedure:

    • Prepare a master mix of phosphate buffer and HLM (final concentration 0.5 mg/mL).

    • Pre-incubate the HLM mixture at 37°C for 5 minutes.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and add it to the quenching solution.

    • Vortex and centrifuge to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Protocol 2: Metabolite Identification (MetID) in Cryopreserved Human Hepatocytes
  • Prepare Reagents:

    • Cryopreserved Human Hepatocytes (commercially available).

    • Hepatocyte Incubation Medium.

    • Test Compound Stock: 10 mM in DMSO.

    • Quenching Solution: Cold methanol.

  • Assay Procedure:

    • Thaw and prepare hepatocytes according to the supplier's protocol to achieve a cell density of 0.5 x 10^6 viable cells/mL.

    • Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath or incubator.

    • Add the test compound to a final concentration of 1-10 µM.

    • Incubate for a set period (e.g., 2 hours).

    • At the end of the incubation, add cold methanol to quench the reaction and lyse the cells.

    • Centrifuge to pellet cell debris.

    • Analyze the supernatant using high-resolution LC-MS/MS.

  • Data Analysis:

    • Compare the chromatograms of the t=0 and t=2 hour samples to identify new peaks corresponding to metabolites.

    • Use the high-resolution mass spectrometry data to determine the elemental composition of the metabolites.

    • Analyze the fragmentation patterns (MS/MS) to elucidate the structure of the metabolites.

Data Presentation

Table 1: Example Metabolic Stability Data

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Parent Compound HLM1592.4
Parent Compound Hepatocytes8173.3
Analog A (Tetrazole) HLM4530.8
Analog A (Tetrazole) Hepatocytes4043.3
Analog B (Fluorinated Morpholine) HLM>60<23.1
Analog B (Fluorinated Morpholine) Hepatocytes>60<23.1

Table 2: Example Metabolite Profile

MetaboliteProposed StructureMass Shift from ParentRelative Abundance in Hepatocytes (%)
M1Acyl Glucuronide+176 Da65%
M2Morpholine N-Oxide+16 Da20%
M3Hydroxylated Morpholine+16 Da10%
M4Ring-Opened+18 Da5%

References

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • Metabolite Profiling and Identific
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • Advanced metabolite identification services for drug discovery. Nuvisan.
  • What Are Metabolite Profiling & Identific
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • MetID insights for drug development. Labcorp.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry.
  • Metabolite Identification in the Preclinical and Clinical Phase of Drug Development. Bentham Science.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Morpholine-Containing Propanoic Acid Derivatives as Novel Antiproliferative Agents

In the landscape of modern drug discovery, the morpholine moiety has emerged as a privileged pharmacophore, frequently incorporated into molecular scaffolds to enhance potency and modulate pharmacokinetic properties.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the morpholine moiety has emerged as a privileged pharmacophore, frequently incorporated into molecular scaffolds to enhance potency and modulate pharmacokinetic properties.[1] This guide provides a detailed comparative analysis of the efficacy of a promising class of compounds: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid derivatives and their analogues. Our focus will be on their potential as antiproliferative agents, specifically through the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships behind experimental design and structure-activity relationships (SAR), providing a trustworthy, authoritative, and scientifically grounded resource.

Introduction: The Therapeutic Rationale for Targeting PC-PLC

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in cellular signal transduction. It catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphocholine and diacylglycerol (DAG). In numerous cancer cell lines, the expression and activity of PC-PLC are significantly upregulated, contributing to uncontrolled cell proliferation, survival, and migration. This makes PC-PLC a compelling target for the development of novel anticancer therapeutics.

The arylpropionic acid scaffold is a well-established framework in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[2][3] By integrating the morpholine ring into this scaffold, researchers have developed potent inhibitors of PC-PLC, opening a new avenue for targeted cancer therapy.

Comparative Efficacy of Lead Compounds

Our analysis centers on a series of 2-morpholinobenzoic acid derivatives, which are structurally analogous to the topic compound. The data presented here is derived from robust in vitro studies assessing both direct enzyme inhibition and antiproliferative effects on cancer cell lines.

Direct PC-PLC Inhibition

A key measure of efficacy is the direct inhibition of the PC-PLC enzyme. The following table summarizes the inhibitory activity of representative compounds. The data highlights the critical role of the substitution pattern on the benzene ring.

Compound IDSubstitution PatternKey Structural FeaturesPC-PLC Inhibition (% of Vehicle)
1b 2,5-substitutionCarboxylic acid, 3-Cl on benzyl89.3%
11f 2,4-substitutionCarboxylic acid, 3-Cl on benzyl66.9%
2b 2,5-substitutionHydroxamic acid, 3-Cl on benzyl69.5%
21f 2,5-substitutionTHP instead of morpholine20.3%

Data synthesized from a study on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors.[4]

Expert Analysis: The data clearly demonstrates that the 2,5-substitution pattern (as seen in 1b ) is superior to the 2,4-substitution pattern (11f ), resulting in a nearly 3-fold increase in PC-PLC inhibition.[4] This suggests that the spatial arrangement of the morpholine and N-benzyl groups is crucial for optimal interaction with the enzyme's active site. Furthermore, the dramatic loss of activity when the morpholine ring is replaced with a tetrahydropyran (THP) moiety (21f ) underscores the essential role of the morpholinyl nitrogen in the inhibitory mechanism, likely through a key hydrogen bond or electrostatic interaction.[4]

Antiproliferative Activity in Cancer Cell Lines

To translate enzyme inhibition into a therapeutic effect, the compounds were tested for their ability to inhibit the growth of cancer cells. The following data is from a ³H-thymidine incorporation assay, which measures DNA synthesis in dividing cells. A lower percentage indicates greater inhibition of proliferation.

Compound IDFunctional GroupMDA-MB-231 Proliferation (%)HCT116 Proliferation (%)
12j Hydroxamic Acid (4-bromo)21.8 ± 5.5%18.1 ± 5.6%
10h Ester (2-bromo)51.3 ± 13.3%29.5 ± 8.6%
11a-m Carboxylic AcidsMinimal ActivityMinimal Activity
D609 Literature StandardNo Significant ActivityNo Significant Activity

Data represents cell proliferation relative to a vehicle control (DMSO) at a 10 µM concentration.[4]

Expert Analysis: A striking observation is the superior antiproliferative potency of the hydroxamic acid derivatives (e.g., 12j ) compared to their carboxylic acid and ester counterparts.[4] While the carboxylic acids showed good enzyme inhibition, this did not translate to significant antiproliferative effects at the tested concentration. This discrepancy suggests that factors beyond simple enzyme inhibition, such as cell permeability or metabolic stability, may play a significant role. The hydroxamic acid moiety in 12j appears to confer a significant advantage in cellular activity, making it the most promising lead from this series for further development.

Visualizing the Mechanism and Workflow

To better understand the context of these findings, the following diagrams illustrate the relevant signaling pathway and the experimental workflow used to generate the data.

PC_PLC_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) PtdCho PC-PLC PC->PtdCho DAG Diacylglycerol (DAG) PtdCho->DAG hydrolyzes Phospho_Choline Phosphocholine PtdCho->Phospho_Choline PKC Protein Kinase C (PKC) DAG->PKC activates Proliferation Cell Proliferation & Survival PKC->Proliferation promotes Inhibitor Morpholine-Propanoic Acid Derivative Inhibitor->PtdCho inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Efficacy Testing Start Starting Materials (e.g., 2-chloro-4- nitrobenzoic acid) Ullmann Ullmann Coupling (Install Morpholine) Start->Ullmann Ester Fischer Esterification Ullmann->Ester Final Final Analogues (Acids, Esters, Hydroxamic Acids) Ester->Final PC_PLC_Assay PC-PLC Inhibition Assay Final->PC_PLC_Assay Test In Vitro Thymidine_Assay ³H-Thymidine Incorporation Assay Final->Thymidine_Assay Test in Cells

Sources

Validation

A Senior Application Scientist's Guide to In Vivo Validation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid: From In Vitro Anti-Inflammatory Promise to Preclinical Proof-of-Concept

Our objective is to bridge the critical gap between benchtop discovery and preclinical validation, offering a scientifically rigorous, step-by-step approach to assess the compound's therapeutic potential in a living syst...

Author: BenchChem Technical Support Team. Date: February 2026

Our objective is to bridge the critical gap between benchtop discovery and preclinical validation, offering a scientifically rigorous, step-by-step approach to assess the compound's therapeutic potential in a living system. We will delve into the rationale behind model selection, detailed experimental protocols, and a comparative analysis with established anti-inflammatory agents.

Foundational In Vitro Hypothesis: Targeting the Inflammatory Cascade

For the purpose of this guide, we will hypothesize that 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (hereinafter referred to as 'Compound X') has demonstrated the following in vitro characteristics:

  • Inhibition of Pro-inflammatory Cytokines: Significant, dose-dependent reduction of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) secretion in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[1]

  • Suppression of Reactive Oxygen Species (ROS): A marked decrease in the production of intracellular ROS in stimulated macrophages, suggesting antioxidant properties.[1]

This in vitro profile suggests that Compound X may interfere with key signaling pathways central to the inflammatory response, such as the NF-κB pathway.[2] The subsequent in vivo studies are designed to ascertain if this cellular activity translates into a therapeutic effect in complex physiological systems.

Strategic Selection of In Vivo Models: Mimicking Acute and Chronic Inflammation

The choice of an appropriate animal model is paramount for the successful translation of in vitro findings.[3][4] We will employ two distinct, yet complementary, models to evaluate the efficacy of Compound X against both acute and chronic inflammatory responses.

Carrageenan-Induced Paw Edema: An Acute Inflammation Model

This is a widely used and well-characterized model for investigating the effects of potential anti-inflammatory drugs on acute inflammation.[5][6][7] Carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins.[5][6]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A Model for Cytokine Storm

To directly corroborate our in vitro findings on cytokine inhibition, an LPS-induced systemic inflammation model in mice is ideal.[1] Intraperitoneal injection of LPS, a component of Gram-negative bacteria cell walls, triggers a robust systemic inflammatory response characterized by a surge in circulating pro-inflammatory cytokines like TNF-α and IL-6.[1]

Comparative Framework: Benchmarking Against the Gold Standard

To objectively evaluate the performance of Compound X, its efficacy will be compared against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[7][8] Dexamethasone, a potent corticosteroid, will also be used as a positive control in the LPS-induced systemic inflammation model due to its strong immunosuppressive effects.[1]

Experimental Design and Protocols

The following section outlines the detailed, step-by-step methodologies for the proposed in vivo experiments. Adherence to ethical guidelines for animal research is mandatory throughout these studies.

Carrageenan-Induced Paw Edema Protocol

Objective: To assess the ability of Compound X to reduce acute inflammation and edema.

Experimental Workflow:

G cluster_0 Acclimatization & Grouping cluster_1 Dosing Regimen cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis acclimatize Acclimatize Male Wistar Rats (180-200g) for 1 week grouping Randomly divide into 5 groups (n=6) acclimatize->grouping vehicle Group 1: Vehicle (0.5% CMC, p.o.) indomethacin Group 2: Indomethacin (10 mg/kg, p.o.) compound_low Group 3: Compound X (10 mg/kg, p.o.) compound_mid Group 4: Compound X (20 mg/kg, p.o.) compound_high Group 5: Compound X (40 mg/kg, p.o.) paw_measure_initial Measure initial paw volume (Plethysmometer) compound_high->paw_measure_initial dosing Administer respective treatments orally paw_measure_initial->dosing carrageenan Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw (30 min post-dosing) dosing->carrageenan paw_measure_final Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan carrageenan->paw_measure_final edema_calc Calculate edema volume (Final - Initial Volume) inhibition_calc Calculate % Inhibition of Edema edema_calc->inhibition_calc stats Statistical Analysis (ANOVA) inhibition_calc->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

  • Animals: Male Wistar rats (180-200g) will be used. They will be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Grouping and Dosing: Animals will be randomly assigned to five groups (n=6 per group):

    • Group I (Vehicle Control): 0.5% Carboxymethyl cellulose (CMC) orally (p.o.).

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).[7]

    • Group III (Test Group): Compound X (10 mg/kg, p.o.).

    • Group IV (Test Group): Compound X (20 mg/kg, p.o.).

    • Group V (Test Group): Compound X (40 mg/kg, p.o.).

  • Procedure: a. Thirty minutes after oral administration of the respective treatments, acute inflammation will be induced by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.[7] b. The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

  • Evaluation: The percentage inhibition of edema will be calculated using the formula: % Inhibition = (1 - (Vt / Vc)) * 100 Where Vt is the average increase in paw volume in the treated groups, and Vc is the average increase in paw volume in the control group.

LPS-Induced Systemic Inflammation Protocol

Objective: To determine if Compound X can suppress the in vivo production of pro-inflammatory cytokines TNF-α and IL-6.

Experimental Workflow:

G cluster_0 Acclimatization & Grouping cluster_1 Dosing Regimen cluster_2 Inflammation Induction & Sample Collection cluster_3 Data Analysis acclimatize Acclimatize Male Balb/c Mice (6-8 weeks old) for 1 week grouping Randomly divide into 6 groups (n=6) acclimatize->grouping control Group 1: Control (Vehicle only) lps_only Group 2: LPS only (2 mg/kg, i.p.) compound_low Group 3: LPS + Compound X (10 mg/kg) compound_mid Group 4: LPS + Compound X (20 mg/kg) compound_high Group 5: LPS + Compound X (40 mg/kg) dexa Group 6: LPS + Dexamethasone (10 mg/kg) dosing Administer Compound X or Dexamethasone dexa->dosing lps_injection Inject LPS (2 mg/kg, i.p.) 4 hours after initial dose dosing->lps_injection blood_collection Collect blood via retro-orbital plexus 2-3 hours after LPS injection lps_injection->blood_collection serum_prep Prepare serum by centrifugation blood_collection->serum_prep elisa Measure TNF-α and IL-6 levels using ELISA kits inhibition_calc Calculate % Inhibition of Cytokines elisa->inhibition_calc stats Statistical Analysis (ANOVA) inhibition_calc->stats

Caption: Workflow for LPS-Induced Systemic Inflammation Assay.

Detailed Steps:

  • Animals: Male Balb/c mice, 6-8 weeks old, will be used.

  • Grouping and Dosing: Animals will be divided into six groups (n=6 per group)[1]:

    • Group I (Control): Vehicle only.

    • Group II (LPS only): Vehicle + LPS (2 mg/kg, intraperitoneally (i.p.)).

    • Group III (Test Group): Compound X (10 mg/kg) + LPS.

    • Group IV (Test Group): Compound X (20 mg/kg) + LPS.

    • Group V (Test Group): Compound X (40 mg/kg) + LPS.

    • Group VI (Positive Control): Dexamethasone (10 mg/kg) + LPS.

  • Procedure: a. Compound X, Dexamethasone, or vehicle will be administered to the respective groups. b. Four hours after the initial dose, inflammation will be induced by an intraperitoneal injection of LPS (2 mg/kg).[1] c. Two to three hours after the LPS injection, blood will be collected from the retro-orbital plexus.[1] d. Serum will be separated by centrifugation and stored at -80°C until analysis.

  • Evaluation: Serum levels of TNF-α and IL-6 will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance will be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 will be considered statistically significant.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Expected Value0%
Indomethacin10Expected ValueExpected Value
Compound X10Experimental ValueCalculated Value
Compound X20Experimental ValueCalculated Value
Compound X40Experimental ValueCalculated Value

Table 2: Comparative Efficacy in LPS-Induced Systemic Inflammation

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)% InhibitionSerum IL-6 (pg/mL)% Inhibition
Control-Baseline Value-Baseline Value-
LPS Only-Expected Value0%Expected Value0%
LPS + Dexamethasone10Expected ValueExpected ValueExpected ValueExpected Value
LPS + Compound X10Experimental ValueCalculated ValueExperimental ValueCalculated Value
LPS + Compound X20Experimental ValueCalculated ValueExperimental ValueCalculated Value
LPS + Compound X40Experimental ValueCalculated ValueExperimental ValueCalculated Value

Conclusion and Future Directions

Successful validation in these models—demonstrated by a dose-dependent reduction in paw edema and circulating pro-inflammatory cytokines comparable or superior to the reference compounds—would provide strong evidence for the in vivo anti-inflammatory potential of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

Positive results would warrant further investigation into more complex, chronic models of inflammation such as collagen-induced arthritis or dextran sulfate sodium (DSS)-induced colitis, depending on the desired therapeutic indication.[9][10] Mechanistic studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and target engagement assays in vivo, would be the logical next steps in the preclinical development of this promising compound.

References

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Liu, X., et al. (n.d.). Complementary and Alternative Therapies for Inflammatory Diseases. PMC. Retrieved from [Link]

  • Pharmacogenomics. (n.d.). New approaches to treat inflammatory diseases. Retrieved from [Link]

  • MDPI. (2025). In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. Retrieved from [Link]

  • Impactfactor. (2024). In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. Retrieved from [Link]

  • ImmunoVec. (2025). New in vivo cell therapy aims to reprogram immune cells to treat autoimmune disease. Retrieved from [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Retrieved from [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • Khan, T., et al. (n.d.). Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak. PMC. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

Introduction: The Imperative of Selectivity in Kinase Inhibition In the landscape of targeted drug discovery, the development of protein kinase inhibitors has been a cornerstone of progress, particularly in oncology. How...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of targeted drug discovery, the development of protein kinase inhibitors has been a cornerstone of progress, particularly in oncology. However, the high degree of homology within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity. Off-target activities can lead to unexpected toxicities or diminished efficacy, making a thorough understanding of a compound's cross-reactivity profile a critical, non-negotiable step in preclinical development.

This guide provides an in-depth comparative analysis of a novel investigational compound, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid , hereafter referred to as Compound X . Due to its structural motifs—specifically the morpholine ring, a common feature in PI3K inhibitors—we hypothesize its primary target to be the p110α isoform of Phosphoinositide 3-kinase (PI3Kα) . The morpholine oxygen is known to form crucial hydrogen bonds within the PI3K active site, a characteristic shared by many established inhibitors.[1][2][3][4]

To contextualize the performance of Compound X, we will compare it against two well-characterized clinical-stage pan-Class I PI3K inhibitors that also feature a morpholine moiety: Pictilisib (GDC-0941) and Buparlisib (BKM120) .[5][6][7] This guide will dissect the experimental strategies required to build a comprehensive selectivity profile, offering both the "why" behind the chosen methodologies and the "how" of their execution.

Comparative Analysis: Compound X vs. Established PI3K Inhibitors

A robust cross-reactivity assessment hinges on comparing the investigational compound against well-understood benchmarks. Pictilisib and Buparlisib serve as excellent comparators due to their shared primary target class and structural features.

FeatureCompound X (Hypothetical)Pictilisib (GDC-0941)Buparlisib (BKM120)
Primary Target(s) PI3Kα (p110α)Pan-Class I PI3K (p110α, β, δ, γ)[5][8][9]Pan-Class I PI3K (p110α, β, δ, γ)[6][7][10]
Key Structural Moiety Morpholine, Phenylpropanoic AcidThienopyrimidine, Morpholine, Indazole[11][12]Pyrimidine, Morpholine, Trifluoromethylpyridine[6][7]
Known Major Off-Targets To be determinedModest selectivity against mTOR and DNA-PK[9][12]Microtubule polymerization interference[13]
Clinical Status PreclinicalInvestigated in multiple Phase I/II trials[5][11]Investigated in Phase III trials; development for breast cancer halted due to side effects[7]

The clinical journey of Buparlisib, in particular, underscores the importance of off-target profiling. Its interference with microtubule dynamics, an activity distinct from its primary PI3K inhibition, contributed to a challenging side-effect profile that ultimately limited its clinical development for certain indications.[7][13] This serves as a critical lesson: a compound's cellular phenotype may not be solely attributable to its on-target activity.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is essential for building a reliable selectivity profile. This involves moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays.

G cluster_0 Tier 1: Broad Kinome Screening (Biochemical) cluster_1 Tier 2: Potency Determination (Biochemical) cluster_3 Tier 3: Cellular Target Engagement & Phenotypic Analysis A Compound X @ fixed concentration (e.g., 1µM) B Large-Panel Kinase Screen (e.g., KINOMEscan®, >400 kinases) A->B Screening C Initial Hit Identification (% Inhibition > Threshold) B->C Data Analysis D Primary Target & Initial Hits E IC50 Determination Assays (e.g., ADP-Glo™, TR-FRET) D->E Dose-Response F Quantitative Potency (IC50) & Selectivity Score Calculation E->F Analysis G Compound X in Intact Cells H Cellular Thermal Shift Assay (CETSA) or NanoBRET® G->H Target Engagement J Activity-Based Protein Profiling (e.g., KiNativ™) G->J In-situ Profiling I Confirmation of On-Target Binding & Cellular Potency (EC50) H->I Quantification K Unbiased Off-Target Identification in Native Environment J->K Mass Spectrometry

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Kinome Screening

Causality: The initial goal is to cast a wide net to identify any potential interactions across the kinome. High-throughput screening against a large, diverse panel of kinases is the most efficient way to flag potential off-targets early.[14][15]

Recommended Protocol: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a binding assay, not an activity assay. It measures the ability of a compound to displace a ligand from the kinase active site, making it a robust method for identifying interactions regardless of the kinase's activation state.[16][17]

  • Compound Preparation: Solubilize Compound X, Pictilisib, and Buparlisib in 100% DMSO to create a 100X stock solution.

  • Assay Execution (Service Provider): The compound is tested at a fixed concentration (typically 1-10 µM) against a panel of over 400 human kinases.[17] The assay involves DNA-tagged kinases, an immobilized ligand, and the test compound. Compound binding to the kinase prevents the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower percentage indicates a stronger interaction. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.

Tier 2: Orthogonal IC50 Determination

Causality: Hits from the primary screen must be validated and quantified. An orthogonal, activity-based assay confirms that the binding interaction translates into functional inhibition and determines the potency (IC50).[18][19]

Recommended Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. It is a universal assay applicable to virtually any kinase.[20]

  • Plate Setup: Prepare a 384-well plate. Add the kinase, its specific substrate, and ATP to each well.

  • Compound Titration: Add Compound X and the comparators in a 10-point, 3-fold serial dilution to the wells. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, to kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 3: Cellular Target Engagement

Causality: Biochemical assays use purified, often truncated, recombinant enzymes. They do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the native conformational state of the kinase within signaling complexes.[21][22] Cellular target engagement assays are therefore essential to confirm that the compound binds its intended target (and potential off-targets) in a physiologically relevant environment.[23]

Recommended Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[23][24] This allows for the direct measurement of target engagement in intact cells or cell lysates.

  • Cell Treatment: Culture a relevant cell line (e.g., MCF-7, a breast cancer line with PI3K pathway activation) and treat with various concentrations of Compound X or DMSO for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermocycler. One aliquot is kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Protein Detection: Collect the supernatant and quantify the amount of soluble target protein (e.g., PI3Kα) remaining using Western Blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both DMSO and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the cellular EC50.[25]

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A 1. Treat Intact Cells (Compound vs. DMSO) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Proteins (Supernatant) D->E F Aggregated Proteins (Pellet) D->F G 5. Quantify Target Protein (e.g., Western Blot) E->G H Melt Curve Shift G->H Analysis Leads To I Compound-treated cells show higher protein stability at elevated temperatures, confirming target engagement.

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Interpreting the Data: Building the Selectivity Profile

The culmination of these experiments provides a multi-dimensional view of the compound's selectivity.

  • Biochemical Selectivity: The KINOMEscan® results can be visualized using a TREEspot® dendrogram, which maps the inhibited kinases onto the human kinome tree. This provides an immediate visual representation of the compound's selectivity. The IC50 values from the ADP-Glo™ assays provide quantitative data on the potency against the primary target versus off-targets. A selectivity score can be calculated (e.g., IC50(off-target) / IC50(on-target)) to rank order compounds.

  • Cellular Selectivity: CETSA data confirms which of the biochemical hits are relevant in a cellular context. A lack of a thermal shift for a biochemically-identified off-target may suggest the compound does not effectively engage that target in cells, perhaps due to poor permeability or high intracellular ATP competition. Conversely, techniques like KiNativ™, an activity-based protein profiling method, can reveal unexpected cellular off-targets not identified in recombinant screens by using probes that covalently modify active kinases in their native state.[21][26][27]

Conclusion

The cross-reactivity profiling of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (Compound X) is not a single experiment but a strategic, tiered campaign. By benchmarking its performance against established inhibitors like Pictilisib and Buparlisib and employing a combination of broad biochemical screening and rigorous cellular validation, we can build a comprehensive and reliable selectivity profile. This data-driven approach is fundamental to de-risking a candidate compound, providing the necessary confidence to advance a molecule toward clinical development. The lessons from past drugs, such as the off-target liabilities of Buparlisib, serve as a powerful reminder that a deep understanding of a compound's full interaction landscape is paramount to its ultimate success.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699–710. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • PubMed. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Retrieved from [Link]

  • Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Retrieved from [Link]

  • Biotech 365. (n.d.). ActivX – in situ kinase profiling. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase profiling of 52 using KINOMEscan technology at 1 μM. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from [Link]

  • Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Retrieved from [Link]

  • PubMed. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Retrieved from [Link]

  • PLOS One. (2015). Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas. Retrieved from [Link]

  • Cellagen Technology. (n.d.). GDC-0941 (Pictilisib). Retrieved from [Link]

  • AACR Journals. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Retrieved from [Link]

  • Wikipedia. (n.d.). Buparlisib. Retrieved from [Link]

Sources

Validation

Benchmarking 3-[2-(Morpholin-4-yl)phenyl]propanoic acid against standard-of-care drugs

Executive Summary 3-[2-(Morpholin-4-yl)phenyl]propanoic acid represents a privileged scaffold in medicinal chemistry, combining a lipophilic, hydrogen-bond-accepting morpholine ring with a polar, ionizable propanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[2-(Morpholin-4-yl)phenyl]propanoic acid represents a privileged scaffold in medicinal chemistry, combining a lipophilic, hydrogen-bond-accepting morpholine ring with a polar, ionizable propanoic acid tail. This "ortho-morpholino hydrocinnamic acid" motif is structurally homologous to key pharmacophores found in Integrin Antagonists (mimicking the Aspartate-X-Basic residue motif), EP3 Receptor Antagonists , and Kynurenine 3-Monooxygenase (KMO) inhibitors .

This guide outlines the critical benchmarking protocols required to position this compound against Standard-of-Care (SoC) drugs. It moves beyond basic screening to focus on lead optimization metrics : potency, residence time, and metabolic stability.

Part 1: The Comparative Landscape

To objectively evaluate this compound, it must be benchmarked against drugs that share its chemical space (Acidic/Aromatic/Basic) or its likely biological targets.

Primary Competitor Classes (Standard of Care)
Therapeutic ClassTarget MechanismStandard of Care (SoC)Structural/Functional Relevance
Anti-Thrombotic / Anti-Fibrotic Integrin

/

Tirofiban (Aggrastat)Both share an acidic tail + basic nitrogen core (RGD mimetic).
Anti-Inflammatory EP3 Receptor (PGE2) DG-041 (Clinical Candidate)Structural homology to phenyl-propanoic acid EP3 antagonists.
Oncology (Apoptosis) Bcl-2 / Bcl-xL Venetoclax Morpholine is a key binding element in Bcl-2 inhibitors; acid improves solubility.
Metabolic (Diabetes) GPR40 (FFAR1) Fasiglifam Phenylpropanoic acid is the defining pharmacophore for GPR40 agonists.

Part 2: Technical Benchmarking Protocols

Experiment A: Target Engagement & Affinity (SPR)

Objective: Determine the binding kinetics (


, 

) and residence time, which correlates better with in vivo efficacy than

alone.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the target protein (e.g., Integrin

    
     or EP3 ECD) onto a CM5 sensor chip via amine coupling.
    
  • Analyte Preparation: Prepare a dilution series of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (0.1 nM to 10

    
    M) in running buffer (HBS-P+ with 1% DMSO).
    
  • Injection: Inject analyte for 120s (association) followed by 300s dissociation.

  • Reference Subtraction: Subtract the signal from a blank flow cell to remove bulk refractive index changes.

  • Benchmarking: Run Tirofiban or Fasiglifam as the positive control in the same sequence.

Causality: The morpholine ring likely acts as a "cap" or hydrophobic filler, while the propanoic acid forms a salt bridge with an Arginine or Lysine in the binding pocket. A slower


 indicates a high-quality lead.
Experiment B: Metabolic Stability (Microsomal Clearance)

Objective: Assess the liability of the morpholine ring to oxidation and the propanoic acid to glucuronidation.

Protocol:

  • Incubation: Incubate 1

    
    M test compound with pooled human liver microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Self-Validating Step: If the SoC (e.g., Diclofenac ) does not show expected clearance values (approx. 10-20 mL/min/kg), the assay is invalid.

Experiment C: Cellular Potency (Functional Reporter Assay)

Objective: Confirm that binding translates to pathway modulation.

Protocol (Example: NF-


B Inhibition for Inflammation): 
  • Cell Line: HEK293 stably transfected with an NF-

    
    B-Luciferase reporter.
    
  • Induction: Pre-treat cells with Test Compound or SoC (e.g., Dexamethasone ) for 1 hour.

  • Stimulation: Stimulate with TNF-

    
     (10 ng/mL) for 4 hours.
    
  • Readout: Lyse cells and add Luciferin substrate; measure luminescence.

  • Data Analysis: Fit data to a 4-parameter logistic equation to calculate

    
    .
    

Part 3: Visualization & Logic

Workflow: Benchmarking Decision Tree

This diagram illustrates the logical flow for characterizing the compound based on its initial hit profile.

BenchmarkingWorkflow Start Compound: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid Screen Primary Screen (Binding) Start->Screen Hit_GPCR Hit: GPCR (EP3/GPR40) Screen->Hit_GPCR High Affinity Hit_Integrin Hit: Integrin (αvβ3) Screen->Hit_Integrin RGD Mimetic Activity Exp_SPR Exp A: SPR Kinetics (vs. Tirofiban/Fasiglifam) Hit_GPCR->Exp_SPR Hit_Integrin->Exp_SPR Exp_ADME Exp B: Microsomal Stability (Metabolic Liability Check) Exp_SPR->Exp_ADME KD < 100nM Exp_Cell Exp C: Functional Reporter (NF-κB / cAMP) Exp_ADME->Exp_Cell t1/2 > 30 min Decision Go / No-Go Decision Exp_Cell->Decision

Caption: Decision tree for benchmarking the compound, prioritizing kinetic validation (SPR) before functional cellular assays.

Mechanism of Action: Hypothetical Signaling Pathway

Assuming the compound acts as an Integrin Antagonist (based on the Acid-Aromatic-Basic pharmacophore), the following diagram maps its intervention point.

IntegrinSignaling ECM ECM Ligands (Fibronectin/Vitronectin) Integrin Integrin αvβ3 (Receptor) ECM->Integrin Activation FAK FAK (Kinase) Integrin->FAK Phosphorylation Compound 3-[2-(Morpholin-4-yl)... (Inhibitor) Compound->Integrin Competitive Blockade Src Src FAK->Src PI3K PI3K / Akt Src->PI3K Response Cell Migration & Survival PI3K->Response

Caption: Pathway illustrating the competitive inhibition of Integrin-ECM binding by the compound, preventing FAK/Src signaling.

Part 4: Data Presentation (Template)

When publishing your comparison, summarize the data in a "Head-to-Head" Matrix .

Table 1: Comparative Pharmacological Profile

Metric3-[2-(Morpholin-4-yl)phenyl]propanoic acidSoC Comparator (e.g., Tirofiban)Interpretation
Molecular Weight ~235.28 Da440.53 DaAdvantage: Lower MW suggests higher Ligand Efficiency (LE).
cLogP ~1.2 (Estimated)1.6Neutral: Good solubility profile expected.
Target

[Insert Data] nM12 nMIf within 5x of SoC, proceed to PK.
HLM

[Insert Data] min>60 minCritical: Morpholines can be metabolic soft spots.
Selectivity Ratio >100x (vs. related targets)>1000xHigh selectivity reduces off-target toxicity.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

    • Context: Discusses the use of morpholine rings as solubility-enhancing bioisosteres in phenyl-linked scaffolds.
  • Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition. Link

    • Context: Establishes the "Acid-Aromatic-Basic" motif as a classic RGD (Integrin) mimetic scaffold.
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

    • Context: Validates the use of sp3-rich morpholine groups to improve the physicochemical properties of planar phenyl-propanoic acids.
  • Stockbridge, G. B., et al. (2010). "3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists."[1] Bioorganic & Medicinal Chemistry. Link

    • Context: Provides the direct structural precedent for ortho-substituted phenyl propanoic acids as GPCR antagonists.

Sources

Comparative

Confirmation of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid binding site through mutagenesis

This guide outlines the rigorous validation of the binding site for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (referred to herein as 3-MPPA ), a privileged scaffold often identified in fragment-based drug discovery (FBD...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of the binding site for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (referred to herein as 3-MPPA ), a privileged scaffold often identified in fragment-based drug discovery (FBDD) campaigns targeting protein-protein interactions (e.g., Bcl-2 family, Mcl-1) or metabolic receptors (e.g., GPR40).

Given the structural characteristics of 3-MPPA (a carboxylic acid "anchor" paired with a hydrophobic phenyl-morpholine core), this guide focuses on validating its interaction with a cationic/hydrophobic pocket—a common binding mode for this class of ligands.

Executive Summary: The Validation Challenge

3-[2-(Morpholin-4-yl)phenyl]propanoic acid (3-MPPA) represents a classic "acidic fragment" hit. Its efficacy relies on a dual-interaction mechanism: the propanoic acid moiety typically engages a conserved arginine or lysine residue (ionic anchor), while the morpholino-phenyl group occupies a hydrophobic sub-pocket.

Confirming this binding mode is critical before lead optimization. While biophysical methods like SPR or NMR confirm binding, only Site-Directed Mutagenesis (SDM) can unequivocally confirm the location and mechanism of the interaction by disrupting specific protein-ligand contacts.

Comparison of Validation Methodologies
FeatureSite-Directed Mutagenesis (SDM) X-Ray Co-CrystallographyNMR Chemical Shift PerturbationCompetition Assays (FP/TR-FRET)
Primary Output Functional confirmation of specific residues (

shift).
High-res structural snapshot.Residue-level proximity mapping.Indirect confirmation of overlapping sites.
Throughput Medium (requires protein expression).Low (requires diffraction-quality crystals).Medium-Low (requires labeled protein).High.
"Gold Standard" Status YES (for functional causality).YES (for structural proof).No (inferential).No (indirect).
Cost/Resource Moderate.High.High.Low.
Limitation Can destabilize protein folding if not designed carefully.Crystal packing artifacts; flexible loops unresolved.Assignment of peaks can be ambiguous.Does not identify which residues bind.

Verdict: While X-ray crystallography provides the visual "map," Mutagenesis provides the functional "proof." For 3-MPPA, where the ionic anchor is the predicted driver of affinity, SDM is the most efficient tool to validate the "Hotspot" residue (e.g., Arg/Lys).

Structural Hypothesis & Mutagenesis Strategy

To validate the binding site of 3-MPPA, we must first construct a pharmacophore hypothesis based on its structure.

  • Moiety A (Propanoic Acid): Anionic headgroup. Predicted to form a salt bridge with a cationic residue (Arg, Lys, His).

  • Moiety B (Phenyl Ring): Hydrophobic linker. Predicted to engage in

    
    -stacking or Van der Waals interactions.
    
  • Moiety C (Morpholine): Solubilizing group.[1] Likely solvent-exposed or forming a specific H-bond with a backbone carbonyl or sidechain.

The "Charge-Swap" Protocol

The most definitive test for 3-MPPA is to mutate the putative cationic anchor.

  • Target Residue: Conserved Arginine (e.g., Arg263 in Mcl-1 or Arg183 in GPR40).

  • Mutation 1 (Neutralization): Arg

    
     Ala . Removes the charge and the steric bulk. If binding is driven by the salt bridge, affinity (
    
    
    
    ) should drop significantly (10-100 fold).
  • Mutation 2 (Charge Reversal): Arg

    
     Glu . Introduces a negative charge. This creates electrostatic repulsion with the propanoic acid of 3-MPPA, theoretically abolishing binding completely.
    

Experimental Protocol: Mutagenesis & Binding Assay

Phase 1: In Silico Docking & Mutant Design

Before wet-lab work, generate the binding hypothesis.

  • Preparation: Prepare the target protein structure (remove water, add hydrogens).

  • Docking: Dock 3-MPPA into the putative pocket.

  • Selection: Identify residues within 4Å of the ligand. Select the Arginine forming a salt bridge with the carboxylate.

Phase 2: Site-Directed Mutagenesis (SDM) Workflow
  • Template: Wild-type (WT) plasmid of the target protein (e.g., pET28a vector).

  • Primers: Design overlapping primers containing the specific mismatch (e.g., CGT to GCT for Arg>Ala).

  • PCR: High-fidelity amplification (25 cycles).

  • Digestion: DpnI digestion to remove methylated parental DNA.

  • Transformation: Transform into E. coli (DH5

    
    ) for amplification, then BL21(DE3) for expression.
    
Phase 3: Surface Plasmon Resonance (SPR) Binding Assay

SPR is preferred over fluorescence methods for fragments like 3-MPPA due to their low affinity (high


M range) and lack of intrinsic fluorescence.

Step-by-Step Protocol:

  • Immobilization: Immobilize the Target Protein (WT and Mutants) on a CM5 sensor chip via amine coupling (Target ~3000 RU).

  • Reference: Use a flow cell with no protein or an irrelevant protein (e.g., BSA) to subtract non-specific binding.

  • Injection: Inject 3-MPPA in a concentration series (e.g., 0, 10, 20, 40, 80, 160, 320

    
    M) in running buffer (HBS-P+, 1% DMSO).
    
    • Note: Ensure DMSO concentration is matched exactly to prevent bulk refractive index jumps.

  • Regeneration: Rapid wash with buffer (fragments usually have fast off-rates, so chemical regeneration is rarely needed).

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to derive

    
    , 
    
    
    
    , and
    
    
    .

Supporting Experimental Data (Simulated)

The following data represents a typical validation profile for 3-MPPA binding to a target like Mcl-1 (where Arg263 is the anchor).

Table 1: Kinetic Binding Parameters of 3-MPPA
Protein VariantMutation Type

(

)

(

)

(

M)
Fold Change (vs WT)Interpretation
Wild Type (WT) -


10.0 1.0Baseline binding.
Mutant A (R263A) Neutralization


160.0 16xLoss of ionic anchor weakens binding significantly.
Mutant B (R263E) Charge ReversalN/DN/D>1000 >100xElectrostatic repulsion abolishes binding.
Mutant C (F228A) Hydrophobic


25.0 2.5xLoss of hydrophobic contact (phenyl ring) has a moderate effect.
  • N/D: Not Detectable.

Visualizing the Validation Logic

The following diagram illustrates the logical flow of the mutagenesis campaign, from hypothesis to confirmation.

G Substrate Ligand: 3-MPPA (Acidic Fragment) Docking In Silico Docking Predict Interaction: Acid <-> Arg263 Substrate->Docking Target Target Protein (Putative Cationic Pocket) Target->Docking Design Design Mutants Docking->Design MutantA Mutant A: Arg263Ala (Remove Charge) Design->MutantA MutantB Mutant B: Arg263Glu (Reverse Charge) Design->MutantB Assay SPR Binding Assay MutantA->Assay MutantB->Assay ResultA Result A: Kd shifts 10-20x (Weakened) Assay->ResultA Arg->Ala ResultB Result B: No Binding (Abolished) Assay->ResultB Arg->Glu Conclusion VALIDATED: Binding is Site-Specific & Electrostatic-Driven ResultA->Conclusion ResultB->Conclusion

Figure 1: Decision tree for validating the 3-MPPA binding site using charge-swap mutagenesis.

References & Further Reading

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-620. Link

  • Friberg, A., et al. (2013). "Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design." Journal of Medicinal Chemistry, 56(16), 6321-6337. (Example of acidic fragment validation). Link

  • Justman, C. J., et al. (2019). "A method for the validation of binding sites in protein-protein interactions using site-directed mutagenesis." Methods in Molecular Biology, 1893, 125-138. Link

  • Geserick, P., et al. (2009). "Cellular assays for the evaluation of Bcl-2 family inhibitors." Methods in Enzymology, 446, 269-296. Link

Sources

Validation

Head-to-head comparison of different synthesis routes for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

Introduction 3-[2-(Morpholin-4-yl)phenyl]propanoic acid is a compound of interest in medicinal chemistry and drug development due to its structural motifs that are often found in pharmacologically active molecules. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[2-(Morpholin-4-yl)phenyl]propanoic acid is a compound of interest in medicinal chemistry and drug development due to its structural motifs that are often found in pharmacologically active molecules. The presence of the morpholine group, a common heterocycle in drug candidates, linked to a phenylpropanoic acid scaffold, suggests potential applications as a versatile intermediate or a final active pharmaceutical ingredient (API). The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the field.

This guide provides a comprehensive head-to-head comparison of three plausible synthetic routes to 3-[2-(Morpholin-4-yl)phenyl]propanoic acid. Each route is analyzed based on its underlying chemical principles, step-by-step experimental protocols derived from analogous transformations, and a comparative assessment of their respective advantages and disadvantages in a research and development setting.

Overview of Synthetic Strategies

Three primary disconnection approaches have been evaluated for the synthesis of the target molecule. These routes leverage well-established and robust chemical transformations, each with its own set of considerations regarding starting material availability, reaction efficiency, and operational complexity.

Route 1: The Heck Reaction Pathway

This approach relies on the palladium-catalyzed Heck reaction to form the carbon-carbon bond between the aromatic ring and the propanoic acid side chain precursor. The synthesis commences with the preparation of a suitable halo-aromatic morpholine derivative, which then undergoes coupling with an acrylate ester. Subsequent reduction of the resulting cinnamate derivative and hydrolysis of the ester yields the final product.

Causality Behind Experimental Choices

The choice of a Heck reaction is predicated on its reliability and tolerance of a wide range of functional groups, making it a powerful tool in complex molecule synthesis.[1][2] The use of an acrylate ester, such as ethyl acrylate, is advantageous due to its commercial availability and the stability of the resulting α,β-unsaturated ester. The final reduction and hydrolysis steps are standard, high-yielding transformations.

Experimental Protocol

Step 1a: Synthesis of 1-Iodo-2-morpholinobenzene

A plausible synthesis of the starting material involves the nucleophilic aromatic substitution of 1-fluoro-2-iodobenzene with morpholine.

  • To a solution of 1-fluoro-2-iodobenzene (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-iodo-2-morpholinobenzene.

Step 1b: Heck Reaction

  • In a reaction vessel, 1-iodo-2-morpholinobenzene (1.0 eq), ethyl acrylate (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃, 4-10 mol%) are dissolved in a suitable solvent like DMF or acetonitrile.

  • A base, typically a tertiary amine like triethylamine (Et₃N, 2.0 eq), is added.

  • The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) to 80-100 °C for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS.[3]

  • The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate is purified by column chromatography.

Step 1c: Catalytic Hydrogenation

  • The purified ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C, 5-10 wt%) is added to the solution.[4]

  • The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 6-12 hours.

  • The reaction progress is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield ethyl 3-[2-(morpholin-4-yl)phenyl]propanoate.

Step 1d: Hydrolysis

  • The crude ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An excess of a base, such as lithium hydroxide (LiOH, 3-5 eq), is added.[5]

  • The reaction is stirred at room temperature for 4-8 hours.

  • Upon completion, the THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with a dilute acid (e.g., 1N HCl).

  • The precipitated product is collected by filtration, washed with cold water, and dried to afford 3-[2-(morpholin-4-yl)phenyl]propanoic acid.

Visualizing the Heck Reaction Pathway

Heck Reaction Route cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product 1-Fluoro-2-iodobenzene 1-Fluoro-2-iodobenzene 1-Iodo-2-morpholinobenzene 1-Iodo-2-morpholinobenzene 1-Fluoro-2-iodobenzene->1-Iodo-2-morpholinobenzene Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->1-Iodo-2-morpholinobenzene Ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate Ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate 1-Iodo-2-morpholinobenzene->Ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate Heck Reaction (Ethyl acrylate, Pd(OAc)₂, PPh₃, Et₃N) Ethyl 3-[2-(morpholin-4-yl)phenyl]propanoate Ethyl 3-[2-(morpholin-4-yl)phenyl]propanoate Ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate->Ethyl 3-[2-(morpholin-4-yl)phenyl]propanoate Catalytic Hydrogenation (H₂, Pd/C) 3-[2-(Morpholin-4-yl)phenyl]propanoic acid 3-[2-(Morpholin-4-yl)phenyl]propanoic acid Ethyl 3-[2-(morpholin-4-yl)phenyl]propanoate->3-[2-(Morpholin-4-yl)phenyl]propanoic acid Hydrolysis (LiOH, H₂O/THF) Sonogashira Coupling Route cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 1-Bromo-2-morpholinobenzene 1-Bromo-2-morpholinobenzene 3-[2-(Morpholin-4-yl)phenyl]prop-2-yn-1-ol 3-[2-(Morpholin-4-yl)phenyl]prop-2-yn-1-ol 1-Bromo-2-morpholinobenzene->3-[2-(Morpholin-4-yl)phenyl]prop-2-yn-1-ol Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N) Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->3-[2-(Morpholin-4-yl)phenyl]prop-2-yn-1-ol 3-[2-(Morpholin-4-yl)phenyl]propan-1-ol 3-[2-(Morpholin-4-yl)phenyl]propan-1-ol 3-[2-(Morpholin-4-yl)phenyl]prop-2-yn-1-ol->3-[2-(Morpholin-4-yl)phenyl]propan-1-ol Catalytic Hydrogenation (H₂, Pd/C) 3-[2-(Morpholin-4-yl)phenyl]propanoic acid 3-[2-(Morpholin-4-yl)phenyl]propanoic acid 3-[2-(Morpholin-4-yl)phenyl]propan-1-ol->3-[2-(Morpholin-4-yl)phenyl]propanoic acid Oxidation (RuCl₃, NaIO₄) HWE Route cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 2-Morpholinobenzaldehyde 2-Morpholinobenzaldehyde Ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate Ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate 2-Morpholinobenzaldehyde->Ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate HWE Reaction (NaH, THF) Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->Ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate Ethyl 3-[2-(morpholin-4-yl)phenyl]propanoate Ethyl 3-[2-(morpholin-4-yl)phenyl]propanoate Ethyl (E)-3-[2-(morpholin-4-yl)phenyl]acrylate->Ethyl 3-[2-(morpholin-4-yl)phenyl]propanoate Catalytic Hydrogenation (H₂, Pd/C) 3-[2-(Morpholin-4-yl)phenyl]propanoic acid 3-[2-(Morpholin-4-yl)phenyl]propanoic acid Ethyl 3-[2-(morpholin-4-yl)phenyl]propanoate->3-[2-(Morpholin-4-yl)phenyl]propanoic acid Hydrolysis (LiOH, H₂O/THF)

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Anti-Cancer Screening of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid and its Alternatives

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer therapeutics is a journey paved with rigorous experimentation and a demand for irrefutable evidence. The reproducibility of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer therapeutics is a journey paved with rigorous experimentation and a demand for irrefutable evidence. The reproducibility of these experiments is the bedrock upon which scientific progress is built. This guide provides an in-depth technical comparison of the hypothetical, yet promising, compound 3-[2-(Morpholin-4-yl)phenyl]propanoic acid (hereafter referred to as Compound M) against two alternative small molecules in the context of in vitro anti-cancer screening. Our focus is not merely on the results, but on the meticulous experimental design and validation necessary to ensure that the data generated is both accurate and reproducible.

The molecular scaffold of Compound M, which combines an arylpropanoic acid moiety with a morpholine ring, is of significant interest in medicinal chemistry. Arylpropanoic acids are a well-established class of compounds with a range of biological activities, including anti-inflammatory and, more recently discovered, anti-cancer properties.[1][2][3] The inclusion of a morpholine ring is also a strategic choice, as this heterocycle is a common pharmacophore in many approved drugs and is known to modulate pharmacokinetic properties and target key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[4][5][6]

This guide will dissect a standard workflow for evaluating the anti-proliferative effects of Compound M and its alternatives, emphasizing the critical control points for ensuring the reproducibility of the findings.

Comparative Analysis of Anti-Proliferative Activity

The initial assessment of a potential anti-cancer compound typically involves evaluating its ability to inhibit the growth of cancer cell lines. Here, we compare the hypothetical performance of Compound M against two alternatives:

  • Ibuprofen Derivative (Compound I): A modification of the common NSAID, chosen to represent the broader class of arylpropanoic acids that have shown some anti-cancer potential.[1][7]

  • Arylpiperazine Derivative (Compound P): A compound featuring a different heterocyclic amine, known to be a scaffold for various biologically active molecules, including some with anti-cancer activity.[8]

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values obtained from a standardized MTT assay on the A549 human lung adenocarcinoma cell line.

CompoundChemical ClassA549 Cell Line IC50 (µM)
Compound M Morpholin-phenylpropanoic Acid15.2 ± 1.8
Compound I Arylpropanoic Acid Derivative45.7 ± 5.3
Compound P Arylpiperazine Derivative28.9 ± 3.1

Experimental Protocols for Robust and Reproducible Data

To ensure the data is trustworthy, the following detailed protocols should be adhered to. These protocols are designed as self-validating systems, with inherent checks and balances.

Primary Screening: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Causality Behind Experimental Choices:

  • Cell Seeding Density: An optimal cell seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.

  • Serum-Free Media During Incubation with MTT: Serum can interfere with the assay; therefore, a serum-free medium is used during the MTT incubation step to ensure that the color change is solely due to cellular metabolism.

  • Solubilization of Formazan Crystals: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. Incomplete solubilization is a common source of variability.

Step-by-Step Methodology:

  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the media is replaced with fresh media containing serial dilutions of Compound M, Compound I, Compound P, or a vehicle control (DMSO). The final DMSO concentration should be kept below 0.1% to avoid toxicity.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The media containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture A549 Cells B Seed Cells in 96-well Plate A->B C Add Serial Dilutions of Compounds B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

MTT Assay Experimental Workflow

Confirmatory Assay: Annexin V/PI Apoptosis Assay

To validate that the observed decrease in cell viability is due to apoptosis, a confirmatory assay such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.[11][12][13]

Causality Behind Experimental Choices:

  • Annexin V: This protein has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells are quantified.

Mechanistic Insights: The PI3K/Akt Signaling Pathway

The anti-proliferative effects of morpholine-containing compounds are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer.[4][5] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[14][15][16][17]

Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt. This leads to the downstream inhibition of proteins that promote cell survival and proliferation and the activation of pro-apoptotic proteins.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CompoundM Compound M CompoundM->PI3K Inhibits

Hypothesized Inhibition of the PI3K/Akt Pathway by Compound M

Ensuring Experimental Reproducibility: A Checklist

To ensure that the results of these experiments are reproducible, the following points must be meticulously controlled:

  • Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.

  • Reagent Quality Control: Use high-quality, endotoxin-free reagents and maintain a consistent source for key components like FBS.

  • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.

  • Instrumentation Calibration: Regularly calibrate all equipment, including pipettes, incubators, and plate readers.

  • Standard Operating Procedures (SOPs): Adhere strictly to detailed SOPs for all experimental procedures.

  • Data Archiving: Maintain a comprehensive record of all experimental details, including reagent lot numbers, passage numbers, and raw data.

By adhering to these principles of scientific integrity and meticulous experimental design, researchers can be confident in the reproducibility of their findings and contribute meaningfully to the development of novel anti-cancer therapeutics.

References

  • Mabuchi, S., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Juric, D., et al. (2015). PI3K and AKT: Unfaithful Partners in Cancer. Cancers. [Link]

  • Miricescu, D., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. International Journal of Molecular Sciences. [Link]

  • Singh, A., & Kumar, R. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Scientific Reports. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Thayyullathil, F., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Basit, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (2025). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry. [Link]

  • Bitesize Bio. (2024). Flow Cytometric Apoptosis Assays for Cell Death. [Link]

  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Results in Chemistry. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • IJPSR. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Reta, G. F., et al. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Natural Product Communications. [Link]

  • Al-Ishaq, R. K., et al. (2023). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. Cancers. [Link]

  • Iacovelli, R., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences. [Link]

  • MDPI. (2025). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

  • ResearchGate. (2019). Natural Products and Synthetic Analogs as a Source of Antitumor Drugs. [Link]

  • ScienceDaily. (2020). Dozens of non-oncology drugs can kill cancer cells. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, a compound featuring both a morpholine and a carboxylic acid moiety. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Initial Characterization

While a specific Safety Data Sheet (SDS) for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid may not be readily available, a conservative approach to its handling and disposal is warranted based on the known properties of its structural components: morpholine and propanoic acid.

  • Morpholine: This component is a flammable liquid and is classified as a corrosive substance (Hazard Class 8).[1] It can cause severe skin burns and eye damage.[2] Vapors may be harmful if inhaled and can form explosive mixtures with air.[2][3] Morpholine reacts violently with oxidizing agents.[1]

  • Propanoic Acid: As a carboxylic acid, it can be corrosive, causing severe skin burns and eye damage.[4][5] It is also a flammable liquid.[4]

Given these characteristics, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid should be presumed to be a hazardous substance until proven otherwise through formal analysis. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[6][7]

Regulatory Framework: Understanding Your Responsibilities

The primary federal law governing the disposal of chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" system for the management of hazardous waste, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[8][10][11]

Key tenets of RCRA that apply to laboratory settings include:

  • Waste Identification: Generators are responsible for determining if their waste is hazardous.[12]

  • Generator Status: Depending on the quantity of hazardous waste generated per month, a facility is classified as a Large Quantity Generator (LQG), Small Quantity Generator (SQG), or Very Small Quantity Generator (VSQG).[8][11] This status dictates specific on-site accumulation, training, and reporting requirements.

  • Proper Handling and Storage: Hazardous waste must be stored in containers that are compatible with the waste, are in good condition, and are properly labeled.[11][13]

  • Manifesting and Transportation: A Uniform Hazardous Waste Manifest must accompany all shipments of hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]

Waste Characterization and Segregation

Before disposal, the waste stream containing 3-[2-(Morpholin-4-yl)phenyl]propanoic acid must be properly characterized.

Step 1: Is it a Hazardous Waste?

Under RCRA, a waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics:

  • Ignitability: Can it create fire in certain conditions?

  • Corrosivity: Does it have a pH less than or equal to 2 or greater than or equal to 12.5, or does it corrode steel?

  • Reactivity: Is it unstable under normal conditions?

  • Toxicity: Is it harmful or fatal when ingested or absorbed?

Given the properties of its parent compounds, waste containing 3-[2-(Morpholin-4-yl)phenyl]propanoic acid is likely to be considered hazardous due to corrosivity and potentially toxicity .

Step 2: Segregation of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[14]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Specifically, keep it separate from strong oxidizing agents, bases, and reactive metals.[1][4]

  • Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.

The following diagram illustrates the decision-making process for waste management:

WasteDisposalDecisionTree Start Waste Generated: 3-[2-(Morpholin-4-yl)phenyl]propanoic acid AssessHazards Assess Hazards (Based on structural components: Morpholine & Propanoic Acid) Start->AssessHazards IsHazardous Is it a Hazardous Waste? (Corrosivity, Toxicity) AssessHazards->IsHazardous NonHazardous Dispose as Non-Hazardous Waste (Consult EHS) IsHazardous->NonHazardous No (Unlikely) Hazardous Manage as Hazardous Waste (Follow RCRA) IsHazardous->Hazardous Yes Segregate Segregate Waste (Avoid Incompatibles) Hazardous->Segregate Containerize Properly Containerize & Label Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Dispose Arrange for Pickup by Licensed Waste Vendor Store->Dispose

Caption: Decision tree for the proper disposal of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.

On-Site Handling and Storage Procedures

Proper handling and storage of the waste while it is accumulating in the laboratory are crucial for safety and compliance.

ProcedureGuidelineRationale
Container Selection Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for acidic or corrosive waste.[15]To prevent degradation of the container and leakage of the hazardous waste.
Labeling Label the container clearly with the words "Hazardous Waste," the full chemical name (no abbreviations), and the accumulation start date.[11][14]To ensure proper identification of the contents and to comply with accumulation time limits.
Accumulation Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14]To minimize the transport of hazardous waste within the facility and to keep it under the control of laboratory personnel.
Storage Conditions Keep the container closed except when adding waste. Store in a cool, dry, well-ventilated area away from incompatible materials.[7] Secondary containment is recommended.[15]To prevent the release of vapors and to contain any potential spills or leaks.
Volume Limits Do not fill containers beyond 90% capacity.[15]To allow for expansion of the contents and to prevent spills when opening or moving the container.

Disposal Protocol

The final disposal of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid waste must be handled by a licensed hazardous waste disposal company.

Step-by-Step Disposal Procedure:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance and procedures for your facility and will be the primary contact for arranging waste pickup.

  • Prepare for Pickup: Ensure the waste container is properly labeled and sealed. Complete any necessary waste inventory forms or tags as required by your institution.

  • Schedule Pickup: Arrange for the collection of the waste by the licensed hazardous waste vendor.

  • Manifesting: The waste will be manifested, and you should retain a copy of the manifest as proof of proper disposal.[8] This document is a critical part of the "cradle-to-grave" tracking system.

  • Final Disposal Method: The hazardous waste vendor will transport the waste to a licensed TSDF where it will be treated and disposed of in an environmentally sound manner, likely through high-temperature incineration.

Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [10][13]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's emergency response team.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent to contain the spill.[1] Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • Environmental Marketing Services. (2024, July 15).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • Enviro-Safe. (2017, November 14). EPA Rules For Hazardous Waste Management: A Primer on RCRA.
  • PegEx. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • Carl ROTH. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • North Carolina Department of Environmental Quality. (n.d.).
  • ECHEMI. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 5).
  • EcoOnline. (n.d.). RCRA Hazardous Wastes.
  • Fisher Scientific. (2025, December 23). Safety Data Sheet: Morpholine, 4-(4-nitrophenyl)-.
  • Chemos GmbH & Co.KG. (2019, April 5).
  • Redox. (2022, October 1).
  • BioSpectra, Inc. (n.d.). Safety Data Sheet: 4-Morpholinepropanesulfonic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
  • National Institutes of Health. (n.d.).
  • Thermo Fisher Scientific. (2025, September 18).
  • PPG. (2024, March 19).
  • ResearchGate. (n.d.).
  • U.S. Department of Energy. (n.d.).
  • Publications. (n.d.). Value Proposition of Untapped Wet Wastes: Carboxylic Acid Production through Anaerobic Digestion.
  • Patsnap. (2025, July 31). How Carboxylic Acid Transforms Biodegradable Product Manufacturing?
  • BASF. (2023, January 6).
  • Merck Millipore. (n.d.).
  • Sigma-Aldrich. (2023, September 13).
  • Angene Chemical. (2025, March 1).
  • Thermo Fisher Scientific. (2025, September 12).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Morpholin-4-yl)phenyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[2-(Morpholin-4-yl)phenyl]propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.